molecular formula C7H10N2S B1588877 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 259809-24-0

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B1588877
CAS No.: 259809-24-0
M. Wt: 154.24 g/mol
InChI Key: JSYKQYFGEPJWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKQYFGEPJWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458139
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-24-0
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Privileged Scaffold

The 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a paramount heterocyclic scaffold in modern medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of Edoxaban, a potent and selective oral anticoagulant that acts as a direct inhibitor of activated coagulation factor X (FXa).[1][2] The unique three-dimensional arrangement of the fused thiazole and partially saturated pyridine rings provides a versatile framework for interacting with biological targets, making it a "privileged medicinal scaffold."[3] This guide provides an in-depth exploration of the primary industrial synthesis mechanism for this vital compound, offering field-proven insights into the causality behind experimental choices and detailed protocols for its preparation.

Primary Synthetic Pathway: A Multi-Step Approach

The most established and industrially scalable synthesis of this compound and its derivatives commences with a piperidone precursor. The pathway involves a strategic sequence of reactions to construct the bicyclic system and introduce the required functionalities. This guide will dissect each step of this robust synthesis.

Workflow of the Primary Synthetic Pathway

Synthesis_Workflow Figure 1: Overall workflow for the synthesis of this compound derivatives. A Piperidone Derivative B Step 1: Thiazole Ring Formation (Hantzsch-type Cyclization) A->B C 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine B->C D Step 2: Bromination C->D E 2-Bromo-5-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine D->E F Step 3: N-Methylation (Reductive Amination) E->F G 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine F->G H Step 4: Cyanation G->H I 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine H->I J Step 5: Hydrolysis I->J K This compound-2-carboxylic acid J->K

Caption: Figure 1: Overall workflow for the synthesis of this compound derivatives.

Step 1: Thiazole Ring Formation via Hantzsch-type Cyclization

The synthesis initiates with the construction of the thiazole ring fused to the piperidine backbone. This is achieved through a reaction analogous to the classic Hantzsch thiazole synthesis.

Causality Behind Experimental Choices

The reaction involves the cyclization of a piperidone derivative with sulfur and cyanamide.[4] A catalytic amount of a secondary amine, such as piperidine, is crucial as it facilitates deprotonation and stabilizes intermediates, thereby accelerating the reaction. Aromatic hydrocarbon solvents like toluene are typically employed to achieve the necessary reaction temperatures of 80–100°C for this condensation.[4]

Reaction Mechanism

Hantzsch_Mechanism Figure 2: Mechanism of Hantzsch-type thiazole ring formation. Piperidone Piperidone Derivative Intermediate_A Thiourea Intermediate Piperidone->Intermediate_A + Sulfur + Cyanamide (Secondary Amine Catalyst) Sulfur Sulfur (S8) Cyanamide Cyanamide Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Intermediate_B->Product Dehydration

Caption: Figure 2: Mechanism of Hantzsch-type thiazole ring formation.

Experimental Protocol
  • To a solution of the piperidone derivative (1.0 eq) in toluene, add sulfur powder (1.1 eq) and cyanamide (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to 80–100°C and stir for 12–24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any unreacted sulfur.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to yield 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Step 2: Bromination of the Thiazole Ring

The 2-amino-thiazole core is then functionalized by introducing a bromine atom at the 2-position.

Causality Behind Experimental Choices

This transformation is typically achieved using copper(II) bromide in the presence of an alkyl nitrite (e.g., isoamyl nitrite or tert-butyl nitrite).[4][5] This set of reagents facilitates a Sandmeyer-type reaction. The alkyl nitrite acts as a diazotizing agent for the 2-amino group, which is then displaced by the bromide from the copper salt. The choice of copper(II) bromide is critical for achieving high regioselectivity and yield.[5] The reaction temperature plays a crucial role in the product outcome, with higher temperatures often favoring di-bromination.[5]

Experimental Protocol
  • Suspend 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in a suitable solvent like acetonitrile.

  • Add copper(II) bromide (1.2 eq).

  • Slowly add an alkyl nitrite (e.g., isoamyl nitrite, 1.5 eq) to the mixture at a controlled temperature (e.g., 60-70°C).

  • Stir the reaction mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Step 3: N-Methylation of the Pyridine Ring

The next key step is the introduction of a methyl group at the 5-position of the pyridine ring.

Causality Behind Experimental Choices

Reductive amination is the method of choice for this transformation, employing formaldehyde as the methyl source and a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective reagent for reductive aminations.[6] It is mild enough not to reduce other functional groups present in the molecule and is effective under slightly acidic conditions, which favor the formation of the intermediate iminium ion. This method avoids the over-alkylation that can be a problem with other alkylating agents.[7]

Reaction Mechanism

Reductive_Amination Figure 3: Mechanism of reductive N-methylation. Amine Secondary Amine (on pyridine ring) Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde - H2O Formaldehyde Formaldehyde Product N-Methylated Product Iminium->Product + NaBH(OAc)3 (Hydride Transfer) Reducing_Agent NaBH(OAc)3

Caption: Figure 3: Mechanism of reductive N-methylation.

Experimental Protocol
  • Dissolve the 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add aqueous formaldehyde (37 wt. %, 1.5 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0–25°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is often used in the next step without further purification.

Step 4 & 5: Cyanation and Hydrolysis to the Carboxylic Acid

The final steps involve the conversion of the bromo- intermediate to the corresponding carboxylic acid, a key derivative for further elaboration into drugs like Edoxaban.

Causality Behind Experimental Choices

The bromine atom is replaced by a cyano group using a metal cyanide. A combination of sodium cyanide and copper(I) cyanide is often preferred in industrial processes.[8] Copper(I) cyanide facilitates the nucleophilic substitution of the aryl bromide (Rosenmund-von Braun reaction). The use of a co-solvent system like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to ensure the solubility of the reagents.

The subsequent hydrolysis of the nitrile to a carboxylic acid is typically performed under basic conditions using lithium hydroxide in an ethanol/water mixture.[4] Lithium hydroxide is an effective base for this transformation, and the reaction is driven to completion by heating.[1]

Experimental Protocol (Cyanation)
  • To a solution of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in DMF, add sodium cyanide (1.2 eq) and copper(I) cyanide (0.1 eq).

  • Heat the reaction mixture to 140–160°C for 8-12 hours.

  • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

  • Extract the product with an organic solvent, wash the organic layer, and concentrate.

  • Purify the crude 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine by chromatography.

Experimental Protocol (Hydrolysis)
  • Dissolve the 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of lithium hydroxide (4N, 2-3 eq).

  • Heat the mixture at 50–70°C for 5–10 hours.[4]

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound-2-carboxylic acid hydrochloride.[9]

Quantitative Data Summary

StepReactionTypical ReagentsTemperature (°C)Time (h)Typical Yield (%)
1 Thiazole FormationPiperidone, Sulfur, Cyanamide, Piperidine80–10012–2460-75
2 BrominationCuBr₂, Isoamyl nitrite60–701–370-85
3 N-MethylationFormaldehyde, NaBH(OAc)₃0–252–4>90
4 CyanationNaCN, CuCN140–1608–1265-80
5 HydrolysisLiOH, H₂O/EtOH50–705–10>90

Alternative Synthetic Strategies

While the previously described route is well-established, other classic named reactions in heterocyclic chemistry could potentially be adapted for the synthesis of the tetrahydrothiazolo[5,4-c]pyridine core.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems.[10] A hypothetical adaptation for the target scaffold could involve a β-(thiazolyl)ethylamine derivative. However, the nucleophilicity of the thiazole ring would need to be sufficient for the cyclization to occur under acidic conditions. The use of thiourea derivatives in Pictet-Spengler type reactions has also been explored for the synthesis of related heterocyclic systems.[11]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classic method for synthesizing 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides using a dehydrating agent like POCl₃.[11] A thioamide analogue could potentially be employed to construct the thiazole ring in a similar intramolecular electrophilic aromatic substitution. The success of this approach would depend on the reactivity of the thioamide and the electron-richness of the aromatic precursor.

Gewald Reaction

The Gewald reaction is a multi-component reaction that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[7] While this reaction directly yields a thiophene, modified Gewald conditions or subsequent transformations of the resulting 2-aminothiophene could potentially be used to construct the desired fused thiazole system.[12]

Conclusion

The synthesis of this compound is a testament to the strategic application of fundamental organic reactions to construct complex and medicinally relevant molecules. The primary industrial route, centered around a Hantzsch-type cyclization followed by a series of functional group interconversions, provides a reliable and scalable method for producing this key intermediate. Understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions at each step is crucial for process optimization and the development of novel analogues. The exploration of alternative synthetic routes, such as those based on the Pictet-Spengler or Bischler-Napieralski reactions, continues to be an area of interest for synthetic chemists, potentially offering more convergent or efficient pathways to this important heterocyclic scaffold.

References

  • Thiazole formation through a modified Gewald reaction - PMC - NIH. (2015, May 26). Retrieved from [Link]

  • Gewald Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • This compound-2-carboxylic acid hydrochloride. (n.d.). Retrieved from [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[12][13]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from [Link]

  • EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595. (n.d.). Retrieved from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH. (n.d.). Retrieved from [Link]

  • For synthesis of chiral impurity 5 of Edoxaban intermediate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (n.d.). Retrieved from [Link]

  • WO2021001728A1 - Process for preparation of edoxaban - Google Patents. (n.d.).
  • CuI/KI system effectively promoted cyanation using sodium cyanides as “CN” source. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • US8058440B2 - Process for producing this compound-2-carboxylic acid - Google Patents. (n.d.).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC - NIH. (2025, February 20). Retrieved from [Link]

  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).
  • This compound-2-carboxylic acid hydrochloride. (n.d.). Retrieved from [Link]

Sources

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolopyridine Core in Modern Drug Discovery

The this compound scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a valuable framework for the development of targeted therapeutics. This guide offers a detailed exploration of the core chemical properties of this compound and its principal derivatives, focusing on the knowledge essential for researchers in drug discovery and process development.

While the parent compound (CAS 259809-24-0) serves as a foundational research chemical, it is the 2-carboxylic acid hydrochloride derivative (CAS 720720-96-7) that has garnered the most attention.[1][2] This specific derivative is a crucial building block in the synthesis of Edoxaban, a potent and selective direct inhibitor of Factor Xa, an enzyme central to the blood coagulation cascade.[2][3][4] Understanding the synthesis, reactivity, and analytical characterization of this intermediate is therefore paramount for professionals working on antithrombotic agents. This document synthesizes the available technical data to provide a comprehensive scientific overview.

Molecular Structure and Physicochemical Properties

The core structure consists of a thiazole ring fused to a tetrahydropyridine ring, with a methyl group substitution on the nitrogen atom of the pyridine ring. The properties of the molecule can vary significantly based on the substitution at the 2-position of the thiazole ring.

Caption: Chemical structures of the parent compound and its key derivative.

The following table summarizes the key physicochemical properties of the parent compound and its widely used 2-carboxylic acid hydrochloride derivative.

PropertyThis compoundThis compound-2-carboxylic acid hydrochloride
CAS Number 259809-24-0[5]720720-96-7[1][6][7]
Molecular Formula C₇H₁₀N₂S[5]C₈H₁₁ClN₂O₂S[1][6]
Molecular Weight 154.23 g/mol [5]234.70 g/mol [1][6][7]
Appearance Light Yellow to Brown Liquid[]Pale Beige to Light Brown Solid[1] / White to Yellow powder to crystal
Melting Point N/A199.0 to 203.0 °C[1] / ~201 °C[9]
Boiling Point ~245.4 °C (Predicted)[]175 °C (at 101,325 Pa)[1]
Solubility N/ASlightly soluble in aqueous acid; slightly soluble in DMSO (requires heat/sonication); very slightly soluble in methanol.[1]
SMILES CN1CCC2=C(C1)SC=N2[]CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl[7]
InChI Key JSYKQYFGEPJWQB-UHFFFAOYSA-N[]ZWIYEBIMFPQYDI-UHFFFAOYSA-N[7]

Synthesis and Manufacturing Insights

The synthesis of the this compound core and its derivatives is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, published information points to common synthetic strategies.

A plausible synthetic route to the key 2-carboxylic acid intermediate involves the construction of the thiazole ring onto a pre-existing piperidine derivative. A key step described involves the cyanation of a 2-bromo-thiazolopyridine intermediate, followed by hydrolysis of the resulting nitrile to the desired carboxylic acid.[3]

Synthesis_Workflow start 1. N-Methyl-4-piperidone Precursor step1 2. Hantzsch-type Thiazole Synthesis (e.g., with thiourea and α-haloketone) start->step1 step2 3. Bromination at 2-position step1->step2 Forms thiazolopyridine core step3 4. Cyanation (e.g., CuCN or NaCN) step2->step3 Introduces reactive handle step4 5. Nitrile Hydrolysis (e.g., LiOH) step3->step4 Replaces bromine with nitrile step5 6. HCl Salt Formation step4->step5 Converts nitrile to carboxylic acid product Final Product: This compound -2-carboxylic acid hydrochloride step5->product

Caption: Generalized synthetic workflow for the target intermediate.

Protocol: Key Synthetic Transformations

Step 1: Cyanation of 2-Bromo Intermediate

  • Rationale: The conversion of a bromide to a nitrile is a standard method for introducing a carbon atom that can be further elaborated into a carboxylic acid. Copper(I) cyanide is often used for aromatic or heteroaromatic bromides.

  • Methodology:

    • The 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine starting material is dissolved in a suitable high-boiling polar aprotic solvent (e.g., DMF or NMP).

    • Copper(I) cyanide (CuCN) or sodium cyanide (NaCN) is added to the solution.[3]

    • The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.

    • Workup typically involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.[3]

Step 2: Hydrolysis of Nitrile to Carboxylic Acid

  • Rationale: Basic hydrolysis is an effective method for converting nitriles to carboxylates. Lithium hydroxide is a strong base that is well-suited for this transformation.[3]

  • Methodology:

    • The 2-cyano intermediate is suspended in a mixture of ethanol and water.[3]

    • An excess of lithium hydroxide (LiOH) is added.[3]

    • The mixture is heated to 40–70°C for 5–10 hours.[3]

    • After cooling, the reaction mixture is acidified with HCl to protonate the carboxylate and precipitate the product.

    • The resulting solid is filtered, washed, and dried to yield the free acid, which can then be converted to the hydrochloride salt.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the target compound. While detailed spectral assignments are scarce in public literature, typical data can be inferred from the structure.

Analysis MethodExpected Observations for the 2-Carboxylic Acid HCl Derivative
¹H NMR Signals corresponding to the N-methyl group (singlet), three methylene groups of the tetrahydropyridine ring (multiplets), and a carboxylic acid proton (broad singlet, downfield). The exact chemical shifts will be solvent-dependent.
¹³C NMR Resonances for the N-methyl carbon, the three methylene carbons, and the carbons of the fused heterocyclic system, including the quaternary carbons and the carboxyl carbon.
Mass Spectrometry (ESI+) The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₈H₁₀N₂O₂S.
Purity (HPLC) Purity is typically assessed by reverse-phase HPLC, with commercial standards often exceeding 95-97%.[3][6]

Chemical Reactivity

The reactivity of the this compound system is governed by the interplay between the electron-rich thiazole ring and the saturated tetrahydropyridine portion.

  • Thiazole Ring: The thiazole ring is generally stable but can undergo reactions typical of heteroaromatic systems. The 2-position, where the carboxylic acid is located in the key intermediate, is often the most reactive site for both electrophilic and nucleophilic substitution after appropriate functionalization.

  • Tetrahydropyridine Nitrogen: The tertiary amine in the tetrahydropyridine ring is basic and will be protonated at low pH, as seen in the hydrochloride salt. It can also act as a nucleophile in various reactions, although its reactivity is somewhat sterically hindered by the fused ring system.

Application in the Synthesis of Edoxaban

The primary and most significant application of this compound-2-carboxylic acid hydrochloride is its role as a key intermediate in the synthesis of Edoxaban.[2][4] Edoxaban is a direct oral anticoagulant (DOAC) that functions as a Factor Xa inhibitor.[2][3]

In the synthesis of Edoxaban, the carboxylic acid group of the thiazolopyridine intermediate is activated and coupled with a complex diamine side chain to form a critical amide bond.

Edoxaban_Synthesis intermediate 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine-2-carboxylic acid HCl (This Guide's Focus) coupling Amide Bond Formation (Peptide Coupling Reagents) intermediate->coupling side_chain N'-(5-chloropyridin-2-yl)-N- ((1S,2R,4S)-4-(dimethylcarbamoyl) -2-(5-methyl-4,5,6,7-tetrahydro-[1,3] thiazolo[5,4-c]pyridine-2-carboxamido) cyclohexyl)oxamide (Complex Amine Side Chain) side_chain->coupling edoxaban Edoxaban (Final API) coupling->edoxaban

Caption: Role of the title compound in the final step of Edoxaban synthesis.

This coupling reaction is a cornerstone of the manufacturing process, and the purity of the thiazolopyridine intermediate is critical for the quality and yield of the final Active Pharmaceutical Ingredient (API).

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Use personal protective equipment (PPE), including gloves and safety goggles.[10] Handle in a well-ventilated area to avoid inhalation of dust or vapors.[10]

  • Storage: The hydrochloride salt is described as hygroscopic.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at recommended temperatures, typically between 2-8°C, to prevent degradation.[1][5]

  • Hazards: While comprehensive toxicity data is limited, GHS hazard statements for some suppliers include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[7]

References

  • Alcaide, B., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • BMK Chemicals. (n.d.). This compound-2-carboxylic acid hydrochloride. Retrieved from [No URL available in search results]
  • Cayman Chemical. (n.d.). This compound-2-carboxylic acid hydrochloride. Retrieved from [No URL available in search results]
  • ChemScene. (n.d.). This compound-2-carboxylic acid hydrochloride. Retrieved from [No URL available in search results]
  • Apicule. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[3][11]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7). Retrieved from [No URL available in search results]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [No URL available in search results]
  • Echemi. (n.d.). This compound Safety Data Sheets. Retrieved from [No URL available in search results]
  • TCI Chemicals. (n.d.). This compound-2-carboxylic Acid Hydrochloride. Retrieved from [No URL available in search results]
  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[3][11]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [No URL available in search results]

  • BLDpharm. (n.d.). 720720-96-7|this compound-2-carboxylic acid hydrochloride. Retrieved from [No URL available in search results]
  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [No URL available in search results]
  • ChemicalBook. (n.d.). This compound-2-carboxylic acid hydrochloride. Retrieved from [No URL available in search results]
  • BOC Sciences. (n.d.). CAS 259809-24-0 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. Retrieved from [No URL available in search results]
  • Sigma-Aldrich. (n.d.). This compound-2-carboxylic acid hydrochloride. Retrieved from [No URL available in search results]
  • Chemsrc. (n.d.). 5-methyl-6,7-dihydro-4H-[3][11]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride. Retrieved from [No URL available in search results]

Sources

An In-depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of a Blockbuster Anticoagulant

In the landscape of modern pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that API is paved with a series of critical, often unsung, molecular intermediates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, identified by its CAS number 259809-24-0, is a prime example of such a pivotal entity. While not a therapeutic agent itself, this heterocyclic organic compound is a crucial building block in the synthesis of Edoxaban, a potent and widely used direct factor Xa inhibitor.[1][2]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a comprehensive understanding of its synthesis, chemical properties, and its strategic importance in the development of next-generation anticoagulants. For researchers in medicinal chemistry and process development, a thorough grasp of this intermediate is essential for optimizing synthetic routes and ensuring the quality of the final drug product.

Physicochemical Properties and Molecular Identity

This compound is a heterocyclic compound featuring a fused thiazole and a saturated pyridine ring system.[3] The presence of the methyl group at the 5-position is a key structural feature.

PropertyValueSource
CAS Number 259809-24-0[4]
Molecular Formula C₇H₁₀N₂S[5]
Molecular Weight 154.24 g/mol [5]
Physical Form Solid[4]
Purity Typically >95%[4]
Storage Temperature Refrigerator[4]
InChI Key JSYKQYFGEPJWQB-UHFFFAOYSA-N[4]

The Synthetic Pathway: From Piperidone to a Thiazolopyridine Core

The synthesis of this compound is a multi-step process that is integral to the overall synthesis of Edoxaban. While specific industrial processes are often proprietary, the general synthetic route can be understood from publicly available information, including patents and chemical literature. A representative synthesis often commences with a piperidone derivative.

The following diagram illustrates a plausible synthetic workflow:

Synthesis_of_this compound Piperidone Piperidone Derivative AminoThiazolopyridine 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Piperidone->AminoThiazolopyridine Cyclization with Sulfur and Cyanamide BromoThiazolopyridine 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine AminoThiazolopyridine->BromoThiazolopyridine Bromination and Methylation TargetCompound 5-Methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0) BromoThiazolopyridine->TargetCompound Debromination Edoxaban_Synthesis TargetCompound 5-Methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine CyanoDerivative 2-Cyano-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine TargetCompound->CyanoDerivative Cyanation CarboxylicAcid This compound- 2-carboxylic acid CyanoDerivative->CarboxylicAcid Hydrolysis Edoxaban Edoxaban CarboxylicAcid->Edoxaban Amide Coupling

Sources

The Thiazolopyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Thiazolopyridines in Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered substantial interest in medicinal chemistry.[1] This unique structural motif serves as a versatile framework for the development of novel therapeutic agents, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Thiazolopyridines are considered bioisosteres of purines, allowing them to interact with a variety of biological targets.[4] This guide provides an in-depth exploration of the biological activities of thiazolopyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Thiazolopyridine derivatives have emerged as potent anticancer agents, targeting various cancer cell lines and key signaling proteins.[1][5] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in cancer.[5][6][7]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which thiazolopyridines exert their anticancer effects is through the inhibition of protein and lipid kinases.[5] These enzymes are pivotal in signal transduction pathways that control cell growth, proliferation, and survival.

  • Epidermal Growth Factor Receptor (EGFR) and VEGFA-VEGFR2 Signaling: Some thiazolopyridine derivatives have been identified as inhibitors of EGFR and are implicated in the disruption of the VEGFA-VEGFR2 signaling pathway, both of which are critical for tumor growth and angiogenesis.[2][8]

  • c-KIT Inhibition: Certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against c-KIT, a receptor tyrosine kinase often implicated in gastrointestinal stromal tumors (GIST).[9] Notably, some of these derivatives can overcome resistance to existing inhibitors like imatinib.[9]

  • Other Kinase Targets: The thiazolopyridine scaffold has been successfully utilized to develop inhibitors against a range of other kinases, including PI3K, ITK, BCR-ABL, and RAF.[9]

  • Hedgehog Signaling Pathway: Tetrahydrothiazolopyridine derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in numerous cancers.[10]

The following diagram illustrates a simplified representation of how a thiazolopyridine derivative might inhibit a receptor tyrosine kinase signaling pathway.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP P1 Downstream Signaling Proteins RTK->P1 Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Thiazolopyridine Thiazolopyridine Derivative Thiazolopyridine->RTK Inhibits ATP ATP ATP->RTK P1_P Phosphorylated Signaling Proteins Proliferation Cell Proliferation, Survival, Angiogenesis P1_P->Proliferation Activates

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a thiazolopyridine derivative.

B. In Vitro Cytotoxicity Data

The 50% inhibitory concentration (IC50) is a critical metric for quantifying the anticancer potency of a compound. It represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected thiazolopyridine derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
AV25RRS4;11B-cell Acute Lymphoblastic Leukemia1.95[1]
AV25RSEMB-cell Acute Lymphoblastic Leukemia20.98[1]
AV25RSUP-T1T-cell Lymphoma12.17[1]
AV25RSU-DHL-4B-cell Lymphoma12.72[1]
Compound 3HL-60Acute Promyelocytic Leukemia0.57[5]
Compound 4cMCF-7Breast Cancer2.57 ± 0.16[1]
Compound 4cHepG2Liver Cancer7.26 ± 0.44[1]
Compound 35Full PanelVariousGI50: 1.07[1]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13] It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well microtiter plates

  • Thiazolopyridine compounds of interest

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[13] Incubate overnight to allow for cell attachment and recovery.[13]

  • Compound Treatment: Prepare serial dilutions of the thiazolopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13] The appearance of a purple precipitate will be visible under a microscope.[13]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently with a pipette to ensure complete solubilization.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of greater than 650 nm is used to correct for background absorbance.[12]

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate overnight (cell attachment) seed_cells->incubate_attach add_compounds Add serial dilutions of thiazolopyridine derivatives incubate_attach->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_formazan Incubate for 2-4 hours (formazan formation) add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

II. Antimicrobial Activity: A Renewed Approach to Combatting Resistance

Thiazolopyridine derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them promising candidates in the fight against antimicrobial resistance.[14][15][16]

A. Mechanism of Action

The antimicrobial mechanism of thiazole-containing compounds is multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives are predicted to inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[16][17] Another mechanism suggests that the amphiphilic nature of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to cytoplasm leakage and cell death.[15] Sulfathiazole, a well-known thiazole derivative, acts by inhibiting the synthesis of a vitamin B complex essential for bacterial growth.[14]

B. In Vitro Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for selected thiazole and thiazolopyridine derivatives against various microbial strains.

CompoundMicrobial StrainMIC (mg/mL)
Compound 3S. aureus (MRSA)0.23–0.7[16]
Compound 3P. aeruginosa0.23–0.7[16]
Compound 3E. coli0.23–0.7[16]
Compound 9Candida spp.0.06–0.23[16]
C. Experimental Protocol: Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion method is a widely used, cost-effective technique to assess the antimicrobial activity of chemical compounds.[18][19] This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition around the disk.[18]

Materials:

  • Mueller-Hinton Agar (MHA) plates[18]

  • Sterile paper disks (6 mm in diameter)[20]

  • Thiazolopyridine compounds of interest

  • Bacterial and/or fungal strains

  • Sterile saline (0.9%)[21]

  • McFarland 0.5 turbidity standard[21]

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Select isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18][21]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[22] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[22]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the thiazolopyridine compound onto the surface of the inoculated agar plate.[20] Gently press the disks to ensure complete contact with the agar.[22] A maximum of six disks can be placed on a 9-cm petri dish.[20]

  • Incubation: Invert the plates and incubate them at an appropriate temperature (e.g., 35°C +/- 1°C) for 18-24 hours.[21]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.[20][22] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

The logical flow of the agar disk diffusion test is depicted below.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate with a sterile swab prep_inoculum->inoculate_plate apply_disks Apply disks impregnated with thiazolopyridine derivatives inoculate_plate->apply_disks incubate Incubate plates (18-24 hours) apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones interpret Interpret results (susceptible, intermediate, or resistant) measure_zones->interpret end End interpret->end

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazolopyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[2]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some compounds are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23][24] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as enzymes like iNOS and COX-2.[23][25] By inhibiting this pathway, thiazolopyridine derivatives can potentially reduce the production of these key inflammatory mediators.

The following diagram provides a simplified overview of the NF-κB signaling pathway and a potential point of inhibition.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocates IkB_P Phosphorylated IκB IkB_P->NFkB IκB Degradation, NF-κB Release Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_active->Gene_Expression Induces Thiazolopyridine Thiazolopyridine Derivative Thiazolopyridine->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by a thiazolopyridine derivative.

B. In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds.[26][27][28] Injection of carrageenan, a phlogistic agent, into the paw induces a reproducible inflammatory response characterized by edema (swelling).[26][28]

Materials:

  • Rats or mice

  • Carrageenan (1% suspension in saline)[25]

  • Thiazolopyridine compounds of interest

  • Plethysmometer or calipers[25][26]

  • Standard anti-inflammatory drug (e.g., indomethacin)[25]

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control, and test groups receiving different doses of the thiazolopyridine compound).

  • Compound Administration: Administer the test compounds and control substances via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[25][26]

  • Induction of Edema: Measure the initial volume of the right hind paw of each animal.[25] Then, inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw.[25]

  • Measurement of Paw Volume: Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25][26]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity. The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (V_T / V_C)] x 100, where V_T is the average change in paw volume in the treated group and V_C is the average change in paw volume in the control group.[29]

IV. Conclusion and Future Directions

The thiazolopyridine scaffold represents a highly promising and versatile platform in the field of drug discovery. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the therapeutic potential of its derivatives. The ability of these compounds to modulate key signaling pathways, such as those regulated by protein kinases and NF-κB, provides a strong rationale for their continued development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Optimization: Further exploration of the SAR of thiazolopyridine derivatives will be crucial for designing new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Mechanism of Action Studies: While significant progress has been made, a deeper understanding of the precise molecular targets and mechanisms of action for various thiazolopyridine derivatives is needed.

  • In Vivo Efficacy and Safety: More extensive in vivo studies, including xenograft models for cancer and chronic inflammation models, are required to validate the therapeutic potential of these compounds and assess their safety profiles.[3][30][31]

  • Combinatorial Therapies: Investigating the synergistic effects of thiazolopyridine derivatives in combination with existing therapeutic agents could lead to more effective treatment strategies, particularly in cancer.[32]

By leveraging the experimental methodologies outlined in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the thiazolopyridine scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.

V. References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • American Society for Microbiology. (2016). Kirby-Bauer disk diffusion susceptibility test protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Luo, L., & Zhang, X. (2015). Design, Synthesis, and Structure–Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. European Journal of Medicinal Chemistry, 90, 533-545.

  • Ladwig, A., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(15), 8263.

  • ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6563.

  • MDPI. (n.d.). Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Lee, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 23(19), 11211.

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Ghafari, H., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 446–451.

  • Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337.

  • Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2020, 2053086.

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6563.

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from [Link]

  • Annals of Medicine and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]

  • ACS Publications. (2024, July 17). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity. Retrieved from [Link]

  • National Institutes of Health. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]

  • National Institutes of Health. (2006, October 30). Inhibitors of NF-kappaB signaling: 785 and counting. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). Retrieved from [Link]

  • ResearchGate. (n.d.). Some thiazole-pyridine hybrids used as potent anticancer agents and the.... Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic. Retrieved from [Link]

Sources

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound-2-carboxylic acid hydrochloride (CAS No: 720720-96-7), a pivotal research chemical and building block in pharmaceutical synthesis. While the core this compound scaffold (CAS No: 259809-24-0) serves as a versatile precursor for various derivatives[1][2], this guide focuses specifically on its 2-carboxylic acid hydrochloride analogue due to its critical role as a key intermediate in the manufacturing of Edoxaban, a direct Factor Xa inhibitor.[3][4] We will explore its chemical properties, synthesis, primary applications in drug development, analytical methodologies, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of pharmaceutical agents.

Introduction and Significance

The tetrahydrothiazolo[5,4-c]pyridine skeleton is a heterocyclic motif of significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including potential dopamine agonist and beta-3 adrenoceptor agonist properties.[5][6] However, the most prominent and well-documented application of this structural class is in the field of anticoagulation therapy.

The specific compound of focus, this compound-2-carboxylic acid hydrochloride, has emerged as an indispensable intermediate for the synthesis of Edoxaban.[4][7] Edoxaban is an oral, direct factor Xa (FXa) inhibitor used clinically to prevent and treat thrombosis-related conditions.[3] As such, the availability of high-purity this compound-2-carboxylic acid hydrochloride is crucial for the pharmaceutical industry. It not only serves as a starting material but also as a critical reference standard for impurity profiling and quality control in the drug manufacturing process.[3][7] This guide synthesizes the available technical data to provide a holistic understanding of this vital research chemical.

Chemical and Physical Properties

The fundamental characteristics of this compound-2-carboxylic acid hydrochloride are summarized below. These properties are essential for its handling, storage, and application in synthetic and analytical workflows.

PropertyValueSource(s)
CAS Number 720720-96-7[3][8]
Molecular Formula C₈H₁₁ClN₂O₂S[3][8][9]
Molecular Weight 234.70 g/mol [3][8][9]
IUPAC Name 5-methyl-4,5,6,7-tetrahydro[3][8]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride[8]
Synonyms Edoxaban Impurity 50, Edoxaban Impurity B (hydrochloride)[3][8]
Appearance White to Pale Beige / Light Brown solid, powder, or crystal[3][4]
Melting Point 190°C (decomposes) to 203.0°C[3][10]
Boiling Point ~165-175°C (literature values)[3][10]
Solubility Slightly soluble in aqueous acid; Slightly soluble in DMSO (heating/sonication may be required); Very slightly soluble in Methanol[3]
SMILES CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl[8]
InChIKey ZWIYEBIMFPQYDI-UHFFFAOYSA-N[8]

Synthesis and Role in Drug Manufacturing

The primary application driving the synthesis of this compound is its role as a precursor to Edoxaban.[4] The synthesis generally involves the construction of the core bicyclic ring system, followed by functionalization. One documented synthetic route to the parent amine, a potential precursor, involves the diazotization of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine followed by reduction.[2]

The significance of this compound-2-carboxylic acid hydrochloride is best understood by its position in the overall synthesis of Edoxaban. It serves as a key fragment that is coupled with other synthetic intermediates to build the final, pharmacologically active molecule.

G cluster_0 Synthesis of Precursors A Precursor A (e.g., Amine derivative) C Amide Coupling Reaction A->C B 5-Methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridine- 2-carboxylic acid HCl (This Guide's Focus) B->C Key Intermediate D Edoxaban (Final API) C->D Final Synthetic Step

Sources

A Comprehensive Guide to the Structural Elucidation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a bicyclic heterocyclic compound of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceuticals such as the anticoagulant Edoxaban.[1][2] Its structural framework, featuring a fused thiazole and a saturated piperidine ring, presents a unique set of analytical challenges and requires a multi-faceted spectroscopic approach for unambiguous characterization. This in-depth technical guide provides a comprehensive overview of the methodologies and expert rationale employed in the complete structural elucidation of this molecule. We will delve into the core analytical techniques, from foundational mass spectrometry and infrared spectroscopy to the nuanced application of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The causality behind experimental choices and the logic of data interpretation will be emphasized to provide a robust, self-validating framework for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before embarking on a detailed spectroscopic analysis, the initial step in any structure elucidation is to determine the molecular formula and the degree of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for establishing the elemental composition of an unknown compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis is performed in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is measured and processed using software to generate a list of possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).

Expected Data & Interpretation

For this compound, the molecular formula is C₇H₁₀N₂S.[3][4] The expected exact mass of the protonated molecule [C₇H₁₁N₂S]⁺ can be calculated as follows:

ElementCountAtomic MassTotal Mass
Carbon712.0000084.00000
Hydrogen111.0078311.08613
Nitrogen214.0030728.00614
Sulfur131.9720731.97207
Total 155.06434

The HRMS spectrum should exhibit a prominent ion at an m/z value extremely close to 155.06434, confirming the elemental composition of C₇H₁₀N₂S.

Degree of Unsaturation

The degree of unsaturation (DoU), or the double bond equivalent, provides valuable information about the number of rings and/or multiple bonds in a molecule. It is calculated using the following formula:

DoU = C + 1 - (H/2) + (N/2) - (X/2)

Where C, H, N, and X are the number of carbon, hydrogen, nitrogen, and halogen atoms, respectively.

For C₇H₁₀N₂S:

DoU = 7 + 1 - (10/2) + (2/2) = 8 - 5 + 1 = 4

A degree of unsaturation of 4 suggests the presence of a combination of rings and double bonds. In the context of the proposed structure, this is consistent with one aromatic thiazole ring (2 DoU for the two double bonds) and one fused ring (1 DoU), with the remaining DoU accounted for by the C=N bond within the thiazole ring.

Chapter 2: Elucidating the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[5] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the solvent peak or TMS.

Predicted ¹H NMR Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following proton signals are predicted:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-8.0Singlet1HH2 (thiazole)The proton on the thiazole ring is in an electron-deficient aromatic system and is expected to be significantly downfield.[5][6][7]
~3.5-3.8Singlet2HH4 (CH₂)This methylene group is adjacent to the electron-withdrawing thiazole ring and the tertiary amine, leading to a downfield shift.
~2.8-3.2Triplet2HH6 (CH₂)This methylene group is adjacent to the tertiary amine.
~2.6-2.9Triplet2HH7 (CH₂)This methylene group is further from the electron-withdrawing groups.
~2.4-2.6Singlet3HN-CH₃The methyl group attached to the nitrogen is expected in this region.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: As for ¹H NMR, though a higher concentration may be required.

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR processing.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~155-165CC2 (thiazole)The imine carbon of the thiazole ring is expected to be significantly downfield.[5]
~145-155CC7a (bridgehead)A quaternary carbon in an aromatic system.
~120-130CC3a (bridgehead)A quaternary carbon adjacent to the sulfur atom.
~45-55CH₂C4Adjacent to the thiazole ring and the nitrogen atom.
~40-50CH₂C6Adjacent to the nitrogen atom.
~20-30CH₂C7Aliphatic methylene carbon.
~40-45CH₃N-CH₃Typical range for an N-methyl group.
2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

Experimental Workflow for 2D NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[8][9] In our target molecule, we would expect to see a correlation between the protons on C6 and C7, confirming the ethylene bridge in the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[8][9] This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton at ~2.4-2.6 ppm will show a correlation to the carbon at ~40-45 ppm, confirming the N-CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[8][9] This is the key experiment for piecing together the entire molecular framework, especially for connecting quaternary carbons. Key expected HMBC correlations include:

    • The N-CH₃ protons to C4 and C6.

    • The H4 protons to C3a, C6, and C7a.

    • The H2 proton to C3a and C7a.

Chapter 3: Corroborative Spectroscopic Techniques

While NMR provides the backbone of the structure elucidation, other spectroscopic techniques offer complementary and confirmatory evidence.

Mass Spectrometry (MS): Fragmentation Analysis

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A mass spectrometer capable of tandem MS, such as a triple quadrupole or an ion trap.

  • Data Acquisition: The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Predicted Fragmentation Pattern

The fragmentation of N-alkylated heterocyclic compounds is often characterized by cleavage of the bonds alpha to the nitrogen atom. For this compound, a likely fragmentation pathway would involve the loss of ethylene from the piperidine ring, leading to a stable aromatic thiazolopyridinium ion.

Logical Flow of Fragmentation Analysis

MS_Fragmentation Parent [M+H]⁺ m/z 155 Fragment1 Loss of CH₂=CH₂ (Retro-Diels-Alder) Parent->Fragment1 Product1 Fragment Ion m/z 127 Fragment1->Product1

Caption: A plausible fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H (thiazole)
~2950-2850C-H stretchAliphatic C-H (piperidine and methyl)
~1600-1450C=C and C=N stretchThiazole ring
~1380-1360C-H bendCH₃

The presence of these characteristic absorption bands would be consistent with the proposed structure.

Chapter 4: The Definitive Proof - X-ray Crystallography

While the combination of spectroscopic techniques provides an exceptionally strong case for the structure of this compound, the unequivocal proof of its three-dimensional structure can be obtained through single-crystal X-ray crystallography.

Methodology

This technique involves growing a suitable single crystal of the compound and diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This method provides definitive information on bond lengths, bond angles, and stereochemistry. For thiazolopyridine derivatives, X-ray crystallography has been successfully employed to confirm their structures.[10]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of the carbon-hydrogen framework and the establishment of atomic connectivity. Infrared spectroscopy and fragmentation analysis from mass spectrometry provide corroborative evidence for the presence of key functional groups and structural motifs. Finally, single-crystal X-ray crystallography can offer the ultimate, unambiguous confirmation of the molecular structure. This guide has outlined the logical workflow and the expert rationale behind each analytical step, providing a robust framework for the structural characterization of this important heterocyclic compound.

References

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega.
  • Lan, P., Zheng, B., & Wang, C. (2019). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine. Molbank, 2019(3), M1083.
  • Ladva, K., et al. (2015). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica, 7(11), 328-333.
  • Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Supporting Inform
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[5][7]thiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[5][7]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Edoxaban Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edoxaban, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant. The synthesis of this complex molecule involves a series of key intermediates, the physical and chemical properties of which are critical for process optimization, impurity profiling, and ensuring the final drug substance's quality and stability. This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of the primary intermediates in a common industrial synthesis of Edoxaban. It delves into their structural attributes, solubility, melting points, and stability, offering field-proven insights into their handling and analysis. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of Edoxaban.

Introduction

The commercial synthesis of Edoxaban is a multi-step process that relies on the precise control of reaction conditions and the purity of its intermediates. Understanding the physicochemical properties of these intermediates is paramount for efficient and reproducible manufacturing. This guide will focus on a widely recognized synthetic route, breaking down the properties of the three core building blocks:

  • Intermediate I (INT-I): 5-methyl-4,5,6,7-tetrahydro-[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

  • Intermediate II (INT-II): tert-butyl ((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate

  • Intermediate III (INT-III): N-(5-chloropyridin-2-yl)oxamic acid

A thorough characterization of these molecules is essential for controlling the stereochemistry of the final product and minimizing the formation of impurities.[2]

Edoxaban Synthesis: A Representative Pathway

The synthesis of Edoxaban can be conceptually understood as the convergent assembly of the three key intermediates. The following diagram illustrates a common industrial manufacturing route, highlighting the role of each intermediate.

Edoxaban_Synthesis cluster_0 Intermediate Synthesis cluster_1 Coupling and Final Product Formation INT-I INT-I 5-methyl-4,5,6,7-tetrahydro- [1,3]thiazolo[5,4-c]pyridine- 2-carboxylic acid HCl Coupling_1 Amide Bond Formation INT-I->Coupling_1 Coupling Partner A INT-II INT-II tert-butyl ((1S,2R,4S)-2-amino-4- (dimethylcarbamoyl)cyclohexyl)carbamate INT-II->Coupling_1 Coupling Partner B INT-III INT-III N-(5-chloropyridin-2-yl)oxamic acid Coupling_2 Final Amide Coupling INT-III->Coupling_2 Deprotection Boc Deprotection Coupling_1->Deprotection Deprotection->Coupling_2 Edoxaban Edoxaban Coupling_2->Edoxaban

Figure 1: A simplified, representative synthetic pathway for Edoxaban, showcasing the convergence of the three primary intermediates.

Physicochemical Properties of Edoxaban Intermediates

A detailed understanding of the physical and chemical properties of each intermediate is crucial for process development, optimization, and control.

Intermediate I: 5-methyl-4,5,6,7-tetrahydro-[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (INT-I)

This heterocyclic carboxylic acid forms the core of the thiazolopyridine moiety of Edoxaban.

PropertyValueSource
Appearance White to yellow powder or crystalTCI Chemicals
Molecular Formula C₈H₁₁ClN₂O₂SPubChem[1]
Molecular Weight 234.70 g/mol PubChem[1]
Melting Point 199.0 to 203.0 °CLookChem[3]
Solubility Soluble in water, slightly soluble in aqueous acid, DMSO (with heating/sonication), and very slightly soluble in methanol.LookChem[3]
Stability HygroscopicLookChem[3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C.LookChem[3]

Expert Insights: The hygroscopic nature of INT-I necessitates careful handling and storage under controlled humidity to prevent degradation and ensure accurate weighing for reactions. Its solubility in water is a key factor in designing aqueous work-up procedures.

Intermediate II: tert-butyl ((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate (INT-II)

This chiral diamine derivative provides the central cyclohexyl scaffold of Edoxaban and is critical for establishing the correct stereochemistry. It is often used as its oxalate salt to improve crystallinity and facilitate purification.

PropertyValueSource
Appearance White solidChemicalBook
Molecular Formula C₁₄H₂₇N₃O₃PubChem
Molecular Weight 285.38 g/mol PubChem
Melting Point Data not readily available in public domain
Solubility Slightly soluble in DMSO and methanol.ChemicalBook
Stability Stable under recommended storage conditions.
Storage Store under inert gas (nitrogen or argon) at 2-8°C.ChemicalBook

Expert Insights: The synthesis of INT-II is a critical step where the stereochemistry of Edoxaban is set. The use of the Boc protecting group allows for selective reaction at the two amino functionalities. The formation of the oxalate salt is a common strategy in pharmaceutical manufacturing to obtain a highly pure, crystalline solid that is easier to handle and store than the free base.

Intermediate III: N-(5-chloropyridin-2-yl)oxamic acid (INT-III)

This oxamic acid derivative is the final piece that is coupled to the core structure to complete the Edoxaban molecule.

PropertyValueSource
Appearance Data not readily available in public domain
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Melting Point Data not readily available in public domain
Solubility Due to its acidic nature, solubility is expected to be pH-dependent, with higher solubility in basic aqueous solutions.
Stability Stable under normal conditions.
Storage Store in a cool, dry, well-ventilated area.

Expert Insights: The purity of INT-III is crucial as any impurities can be carried through to the final API. The oxamic acid moiety is a key structural feature for the binding of Edoxaban to Factor Xa.

Analytical Characterization of Intermediates

Robust analytical methods are essential for ensuring the quality and purity of each intermediate throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of Edoxaban and its intermediates.

Typical HPLC Method Parameters for Intermediate Purity:

ParameterINT-IINT-IIINT-III
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmIon-Exclusion or C18
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.1% Trifluoroacetic acid in Water0.1% Sulfuric acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Optimized for separationOptimized for separationIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at ~290 nmUV at ~210 nmUV at ~205 nm
Column Temp. 30 °C30 °C30 °C

Methodology Justification: A C18 column is a versatile choice for the separation of these moderately polar to nonpolar intermediates. The use of an acidic mobile phase modifier like TFA helps to ensure good peak shape for the basic amine functionalities in INT-I and INT-II. For the highly polar INT-III, an ion-exclusion chromatography method may be more suitable to achieve adequate retention.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the intermediates.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

  • Data Processing: Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.

  • Structural Confirmation: Compare the obtained spectra with the expected structure to confirm the identity and purity of the intermediate.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the intermediates and to identify any potential impurities.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the intermediate.

Stability and Handling of Edoxaban Intermediates

The stability of the intermediates is a critical consideration for storage and handling to prevent the formation of degradation products that could compromise the quality of the final drug substance.

  • INT-I: Being hygroscopic, it should be stored in a tightly sealed container under a dry, inert atmosphere.[3]

  • INT-II: The free base can be less stable than its salt form. The oxalate salt is preferred for long-term storage. Store in a cool, dry place.

  • INT-III: Should be stored in a well-ventilated area away from incompatible materials such as strong bases.

Safety Considerations

While specific toxicology data for each intermediate is not widely available, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood.

  • GHS Hazard Information for INT-I:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[1]

Conclusion

A thorough understanding of the physical and chemical properties of Edoxaban intermediates is fundamental for the successful development and manufacturing of this important anticoagulant. This guide provides a consolidated overview of the key characteristics of the primary intermediates, along with insights into their analytical characterization, stability, and handling. By leveraging this information, researchers and drug development professionals can establish robust and well-controlled manufacturing processes, ultimately ensuring the quality and safety of the final Edoxaban drug product.

References

  • PubChem. 5-Methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]

  • LookChem. 720720-96-7 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]

  • Kardile, P., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 03(03). Available at: [Link]

  • PubChem. tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Available at: [Link]

  • PubChem. N-(5-chloropyridin-2-yl)oxamic acid. Available at: [Link]

  • Yang, L., Liu, L., Olsen, B. A., & Nussbaum, M. A. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of pharmaceutical and biomedical analysis, 22(3), 487–493. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). NDA 206316Orig1Orig2s000, Chemistry Reviews. Available at: [Link]

Sources

Navigating the Thiazolopyridines: A Technical Guide to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the synthesis and characterization of heterocyclic compounds are of paramount importance. Among these, the thiazolopyridine scaffold has emerged as a privileged structure in drug discovery. This guide provides an in-depth technical overview of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its closely related and commercially significant derivative, this compound-2-carboxylic acid hydrochloride. The latter is a key intermediate in the synthesis of the anticoagulant drug Edoxaban. A clear understanding of the physicochemical properties of these compounds is crucial for researchers in drug development and process chemistry.

Core Molecular Attributes: Distinguishing Between the Parent Compound and its Carboxylic Acid Derivative

A point of potential ambiguity arises from the common nomenclature. It is essential to distinguish between the parent heterocycle and its carboxylic acid hydrochloride derivative. The latter is more frequently cited in the context of pharmaceutical synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₀N₂S154.24[1]259809-24-0[1][2]
This compound-2-carboxylic acid hydrochlorideC₈H₁₁ClN₂O₂S234.7[3][4][5]720720-96-7[3][5][6]

Physicochemical Properties of this compound-2-carboxylic acid hydrochloride

The hydrochloride salt of the carboxylic acid derivative is the more stable and commonly handled form in laboratory and industrial settings. Its properties are critical for process development and quality control.

  • Appearance: Pale beige to light brown solid[3].

  • Melting Point: 199.0 to 203.0 °C[3].

  • Boiling Point: 175 °C[3].

  • Solubility: Slightly soluble in aqueous acid, DMSO (with heating and sonication), and very slightly soluble in methanol[3].

  • Storage: Due to its hygroscopic nature, it should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon)[3].

Role in Pharmaceutical Synthesis

This compound-2-carboxylic acid hydrochloride is a crucial intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. It is also utilized as a reagent in the synthesis of other diamide derivatives with potential as FXa inhibitors[3][6]. Its presence as an impurity in the final drug product is also a critical quality attribute to monitor during manufacturing[3].

Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

To ensure the purity and identity of this compound-2-carboxylic acid hydrochloride, a robust analytical method such as HPLC is essential. The following is a general protocol that can be adapted and optimized for specific equipment and regulatory requirements.

Objective: To determine the purity of a sample of this compound-2-carboxylic acid hydrochloride and identify any related impurities.

Materials:

  • Reference standard of this compound-2-carboxylic acid hydrochloride

  • Sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components.

Causality Behind Experimental Choices:

  • C18 Column: Provides good retention and separation for moderately polar heterocyclic compounds.

  • Gradient Elution: Necessary to elute any potential impurities that have a wide range of polarities.

  • Formic Acid: Improves peak shape and ionization efficiency if coupled with a mass spectrometer.

  • UV Detection at 254 nm: The thiazole and pyridine rings are expected to have strong absorbance at this wavelength.

Visualization of the Synthetic Relevance

The following diagram illustrates the position of this compound-2-carboxylic acid as a key intermediate in the broader context of synthesizing Factor Xa inhibitors like Edoxaban.

Synthetic_Pathway A Starting Materials B Synthesis of Thiazolopyridine Core A->B C 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid B->C D Amide Coupling Reactions C->D E Factor Xa Inhibitors (e.g., Edoxaban) D->E

Caption: Synthetic pathway highlighting the role of the title compound.

Conclusion

A precise understanding of the molecular formula and weight of this compound and its carboxylic acid derivative is fundamental for researchers in the pharmaceutical sciences. This guide has provided a clear distinction between these two related compounds, detailed the key physicochemical properties of the more synthetically relevant hydrochloride salt, and offered a practical analytical protocol for its characterization. The provided information aims to support the scientific community in the development of novel therapeutics by ensuring a solid foundation in the chemistry of these important building blocks.

References

  • Vertex AI Search. (n.d.). This compound-2-carboxylic acid hydrochloride.
  • Veeprho. (n.d.). This compound-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine.
  • CymitQuimica. (n.d.). 4,5,6,7-Tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hcl.
  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from

  • BOC Sciences. (n.d.). This compound-2-carboxylic acid hydrochloride.
  • ChemicalBook. (n.d.). This compound-2-carboxylic acid hydrochloride.
  • Fluorochem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound-2-carboxylic acid hydrochloride.
  • Pharmaffiliates. (n.d.). This compound.

Sources

Methodological & Application

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydrothiazolo[5,4-c]pyridine Scaffold

The 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core structure is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, including potential applications as antimicrobial and anti-inflammatory agents.[1] Notably, this scaffold is a key building block in the synthesis of advanced pharmaceutical intermediates. For instance, the 2-carboxylic acid hydrochloride derivative of this compound is a crucial precursor in the manufacture of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[2]

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The presented synthetic route is strategically designed for efficiency and scalability, proceeding through key, well-characterized intermediates. We will delve into the mechanistic underpinnings of each reaction step, offering insights into the rationale behind the chosen reagents and conditions, thereby ensuring a thorough understanding of the entire synthetic process.

Synthetic Strategy: A Multi-Step Approach to the Target Scaffold

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from readily available precursors. The strategy hinges on the initial construction of the fused thiazolopyridine ring system, followed by functional group manipulations to arrive at the desired 2-unsubstituted product. The key transformations in this synthetic pathway are:

  • Thiazole Ring Formation: Construction of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core via a Hantzsch-type thiazole synthesis.

  • N-Methylation: Introduction of the methyl group at the 5-position of the pyridine ring.

  • Diazotization and Bromination: Conversion of the 2-amino group to a 2-bromo substituent, which serves as a versatile handle for the final transformation.

  • Reductive Dehalogenation: Removal of the 2-bromo substituent to yield the final target molecule.

This strategic approach allows for the isolation and characterization of stable intermediates, providing robust control over each synthetic step.

Visualizing the Workflow: A Step-by-Step Synthesis Diagram

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Diazotization & Bromination cluster_2 Step 3: Reductive Dehalogenation A 1-Methyl-4-piperidone B 2-Amino-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine A->B  Sulfur, Cyanamide,  Secondary Amine (cat.)  Toluene, 80-100°C C 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine B->C  1. 48% HBr  2. NaNO2 (aq)  0-30°C D 5-Methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine (Target Molecule) C->D  Pd/C, H2 (g)  or Zn dust  Solvent, RT

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of this compound, with detailed explanations for each critical step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methyl-4-piperidone≥97%Sigma-AldrichStarting material for the pyridine core.
Sulfur powderReagent gradeFisher ScientificFor thiazole ring formation.
Cyanamide99%Acros OrganicsNitrogen source for the amino group.
Piperidine99.5%Alfa AesarCatalytic secondary amine.
TolueneAnhydrous, 99.8%J.T. BakerReaction solvent for thiazole formation.
48% Hydrobromic acidACS reagentVWRFor diazotization.
Sodium nitrite≥99.0%EMD MilliporeDiazotizing agent.
Sodium hydroxidePellets, ≥97%Macron Fine ChemicalsFor neutralization.
Anhydrous sodium sulfateGranularBDHFor drying organic extracts.
Palladium on carbon (10%)Strem ChemicalsCatalyst for dehalogenation.
Zinc dust<10 µm, ≥98%Sigma-AldrichAlternative for dehalogenation.
MethanolAnhydrous, 99.8%Pharmco-AaperSolvent for dehalogenation.
Dichloromethane (DCM)HPLC gradeHoneywellFor extraction and chromatography.
Ethyl acetate (EtOAc)HPLC gradeSpectrumFor chromatography.
HexanesHPLC gradeAvantorFor chromatography.
Step 1: Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

The initial step involves the construction of the fused thiazole ring onto the piperidone framework. This reaction is a variation of the Gewald aminothiophene synthesis, adapted for thiazole formation.

Mechanism Insight: The reaction is believed to proceed through an initial condensation of the piperidone with cyanamide, followed by the addition of sulfur. The secondary amine catalyst, such as piperidine, facilitates the initial enamine formation from the piperidone, which is the reactive species. This is followed by a nucleophilic attack of the enamine on sulfur, and subsequent cyclization and aromatization to form the stable 2-aminothiazole ring system.

Protocol:

  • To a solution of 1-methyl-4-piperidone in toluene, add sulfur powder and cyanamide.

  • Add a catalytic amount of a secondary amine (e.g., piperidine).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Step 2: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This step employs a Sandmeyer-type reaction to convert the 2-amino group into a 2-bromo group. The bromo-derivative is a key intermediate that can be used for various downstream functionalizations or, in this case, for dehalogenation.

Mechanism Insight: The reaction proceeds via the diazotization of the 2-amino group with sodium nitrite in the presence of a strong acid (hydrobromic acid). This forms an unstable diazonium salt. The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion from the hydrobromic acid to yield the 2-bromo-substituted product.

Protocol:

  • Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in water.

  • Cool the suspension to 0-5°C in an ice bath and slowly add 48% hydrobromic acid (excess).

  • Prepare a solution of sodium nitrite (1.0-1.2 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 30°C for 24 hours to ensure complete conversion.[3]

  • Cool the reaction mixture and neutralize it with a 5N aqueous sodium hydroxide solution until the pH is strongly basic (pH ≈ 12.5).[3]

  • Extract the aqueous layer with toluene (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.[3]

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Reductive Dehalogenation)

The final step is the removal of the 2-bromo substituent to yield the target molecule. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanism Insight: In catalytic hydrogenation, the aryl bromide is adsorbed onto the surface of the palladium catalyst. Hydrogen gas is also adsorbed and dissociates into atomic hydrogen on the catalyst surface. The hydrogen atoms then react with the aryl bromide, displacing the bromine atom and forming the C-H bond, with the concomitant formation of hydrogen bromide.[4][5] An alternative method using zinc dust proceeds through a reductive metal insertion mechanism.

Protocol (Catalytic Hydrogenation):

  • Dissolve 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Summary and Expected Outcomes

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
12-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine1-Methyl-4-piperidoneSulfur, Cyanamide60-75%>95%
22-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine2-Amino derivativeHBr, NaNO₂65-75%>97%
3This compound2-Bromo derivativePd/C, H₂85-95%>98%

Conclusion and Future Perspectives

The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. The strategic use of a 2-bromo intermediate allows for a controlled and efficient pathway to the target 2-unsubstituted scaffold. This foundational molecule serves as a valuable starting point for the development of a diverse library of derivatives for screening in various drug discovery programs. Further optimization of reaction conditions, particularly for industrial-scale production, could involve exploring alternative, more cost-effective reagents and catalysts, as well as flow chemistry approaches to enhance safety and efficiency. The continued exploration of the chemical space around the tetrahydrothiazolo[5,4-c]pyridine core holds significant promise for the discovery of novel therapeutic agents.

References

  • Lesiak-Watanabe, K., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52. Available at: [Link]

  • Google Patents. (2011). Process for producing this compound-2-carboxylic acid. US8058440B2.

Sources

The Hantzsch Thiazole Synthesis: A Modern Guide to Bicyclic Systems for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Thiazole Scaffold in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals.[1] Among these, the thiazole ring system—a five-membered aromatic ring with one sulfur and one nitrogen atom—is a particularly privileged scaffold.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6]

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and robust method for constructing this vital heterocyclic motif.[7][8] The reaction traditionally involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea or a thioamide.[9] This method is lauded for its simplicity, reliability, and tendency to produce high yields of the aromatic thiazole product.[1][10]

While the synthesis of simple monocyclic thiazoles is well-established, the true versatility of the Hantzsch synthesis shines in its application to the creation of more complex, bicyclic (or fused) systems. These structures, such as imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles, present a three-dimensional architecture that is of significant interest in modern drug development for enhancing target specificity and potency.[11][12] This guide provides a detailed exploration of the Hantzsch synthesis with a specific focus on its application for constructing bicyclic thiazole systems, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to leverage this powerful reaction.

Mechanism and Theory: A Step-by-Step Molecular Choreography

The enduring utility of the Hantzsch synthesis lies in its predictable and well-understood mechanism. The formation of the thiazole ring is not a single event but a sequence of classical organic reactions. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The synthesis proceeds via a multistep pathway:[10]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide (or thiourea) on the electrophilic α-carbon of the haloketone. This displaces the halide leaving group in a classic SN2 reaction.[1][10]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms the five-membered ring, creating a hydroxylated thiazoline intermediate.[1][13]

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration event results in the formation of a double bond, leading to the stable, aromatic thiazole ring.[10]

The overall reaction can be visualized as a condensation where a molecule of water and a hydrogen halide are formally eliminated.[10]

Workflow Figure 2: Experimental Workflow for Bicyclic Thiazole Synthesis Start Reactant Selection (e.g., 2-Aminothiazole & α-Haloketone) Setup Reaction Setup (Solvent, Glassware) Start->Setup Reaction Reaction Execution (Conventional Heating or Microwave Irradiation) Setup->Reaction Monitor TLC Monitoring Reaction->Monitor In-process control Workup Work-up (Quenching, Neutralization, Precipitation) Reaction->Workup Reaction Complete Monitor->Reaction Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization End Pure Bicyclic Thiazole Product Characterization->End

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Key Intermediates in Edoxaban Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Edoxaban Synthesis

Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1] The synthesis of this complex molecule involves multiple steps, each with the potential to introduce impurities that can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Edoxaban possesses three chiral centers, leading to the possibility of eight stereoisomers.[2][3] The pharmacologically active isomer is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[4][5]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide.[2] Consequently, rigorous analytical control of stereoisomeric and other process-related impurities is not merely a regulatory requirement but a cornerstone of patient safety.

This application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of a critical chiral intermediate in the Edoxaban synthesis pathway. By implementing robust analytical checks at intermediate stages, manufacturers can ensure the chiral purity of the final API, leading to a more efficient and reliable production process.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Edoxaban.

Edoxaban Synthesis Pathway and Key Intermediates

The synthesis of Edoxaban is a multi-step process that often involves the coupling of two key fragments. One of the crucial intermediates is a diamine derivative of cyclohexane, and another is a thiazolopyridine carboxylic acid derivative. Controlling the stereochemistry of the cyclohexane ring is paramount to achieving the desired final product.

A representative synthetic route involves the reaction of a protected chiral diamine intermediate with an activated carboxylic acid. The control of isomeric impurities is often addressed at the stage of the key starting material or an early intermediate.[2] For instance, the separation and purification of stereoisomers of a key starting material, referred to as EDO-S1 in some literature, is a critical control point.

Below is a generalized representation of a common synthetic approach leading to Edoxaban, highlighting the convergence of key intermediates.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Start_A Cyclohexene Derivative Int_A1 Chiral Diamine Precursor (e.g., EDO-S1) Start_A->Int_A1 Chiral Resolution/ Asymmetric Synthesis Int_A2 Protected Diamine Intermediate Int_A1->Int_A2 Protection Analysis_Point Critical HPLC Analysis Point Int_A1->Analysis_Point Coupling Amide Coupling Int_A2->Coupling Fragment A Start_B Thiazolopyridine Precursor Int_B 4,5,6,7-Tetrahydro-5-Methyl- Thiazolo[5,4-c]Pyridine- 2-Carboxylic Acid Start_B->Int_B Synthesis Steps Int_B->Coupling Fragment B Coupled_Int Edoxaban Precursor Coupling->Coupled_Int Edoxaban Edoxaban API Coupled_Int->Edoxaban Final Deprotection/ Purification

Caption: Generalized Edoxaban Synthesis Workflow.

HPLC Analysis of a Key Chiral Intermediate (EDO-S1)

This section details a validated reverse-phase HPLC (RP-HPLC) method for the separation and quantification of a key starting material, designated as EDO-S1, and its seven potential stereoisomeric impurities. The ability to resolve all eight isomers at this early stage is crucial for ensuring the stereochemical purity of the final Edoxaban product.

Causality Behind Experimental Choices

The selection of chromatographic conditions is driven by the physicochemical properties of the analytes. EDO-S1 and its isomers are chiral compounds with multiple functional groups, making their separation challenging.

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The non-polar nature of the C18 stationary phase provides good retention for the analytes.

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the analytes and ensure reproducible retention times. A pH of 7.0 is chosen to maintain the analytes in a consistent charge state, enhancing the resolution between the closely related stereoisomers. The organic modifier, a mixture of n-propanol and acetonitrile, is optimized to fine-tune the selectivity and achieve baseline separation of all isomers.

  • Detection: A UV detector set at 210 nm provides high sensitivity for these compounds, which lack a strong chromophore at higher wavelengths.

Experimental Protocol: HPLC Analysis of EDO-S1 and its Stereoisomers

G cluster_workflow HPLC Analysis Workflow Prep 1. Sample & Mobile Phase Preparation Inject 2. HPLC Injection Prep->Inject Separate 3. Chromatographic Separation Inject->Separate Detect 4. UV Detection (210 nm) Separate->Detect Analyze 5. Data Analysis & Quantification Detect->Analyze

Sources

Application Notes and Protocols: A Technical Guide to Factor Xa Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Factor Xa (FXa) is a serine protease that occupies a critical juncture in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[1][2] The development and monitoring of FXa inhibitors, such as rivaroxaban, apixaban, and edoxaban, necessitate robust and reliable in vitro assays.[3] This guide provides a comprehensive overview of the principles and detailed protocols for the most common Factor Xa inhibitor assays, focusing on chromogenic and fluorometric methods. It is designed to equip researchers with the technical knowledge to perform these assays, interpret the data accurately, and troubleshoot common issues, thereby ensuring scientific integrity and accelerating drug development efforts.

Introduction: The Central Role of Factor Xa in Coagulation

The blood coagulation cascade is a series of proteolytic reactions culminating in the formation of a fibrin clot to achieve hemostasis.[1] This process is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[4][5] Once activated, FXa complexes with its cofactor, Factor Va, on a phospholipid surface to form the prothrombinase complex.[1] This complex is the physiological activator of prothrombin to thrombin, the final enzyme in the cascade that cleaves fibrinogen to fibrin, leading to clot formation.[3][4] Each molecule of FXa can generate approximately 1000 molecules of thrombin, highlighting its significant amplification role and its attractiveness as a therapeutic target for anticoagulants.[4]

Direct oral anticoagulants (DOACs) that specifically target FXa have become highly successful for treating and preventing thromboembolic events.[1] Therefore, assays that accurately measure FXa activity and its inhibition are indispensable tools in both preclinical drug discovery and clinical monitoring.[6][7]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X + FVIIIa Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X + TF Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin + FVa (Prothrombinase) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Inhibitor Inhibitor Inhibitor->Factor Xa Inhibition

Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.

Principle of the Factor Xa Inhibition Assay

The core principle of a Factor Xa inhibitor assay is straightforward: measure the enzymatic activity of a known amount of FXa in the presence and absence of a potential inhibitor. The most common methods are functional assays that rely on the ability of active FXa to cleave a synthetic substrate that, upon cleavage, produces a detectable signal (color or fluorescence).[8][9]

The process involves two key stages:

  • Inhibition Reaction: A fixed amount of purified FXa is incubated with the test compound (potential inhibitor). During this time, the inhibitor binds to FXa, reducing the amount of active enzyme available.[10]

  • Substrate Reaction: A synthetic substrate specific for FXa is added to the mixture. The residual, uninhibited FXa cleaves this substrate.[10]

The rate of substrate cleavage, and thus the intensity of the signal produced, is inversely proportional to the concentration and potency of the inhibitor in the sample.[9][11] By comparing the signal from samples containing the inhibitor to a control with no inhibitor, the percent inhibition can be calculated.

Assay Formats: Chromogenic vs. Fluorogenic

Researchers can choose between two primary assay formats, each with distinct advantages.

Chromogenic Assays

Chromogenic assays use a synthetic peptide substrate conjugated to a chromophore, most commonly p-nitroaniline (pNA).[10] When uninhibited FXa cleaves the substrate, pNA is released, which produces a yellow color that can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm.[9][10]

  • Advantages: Widely available, cost-effective, and compatible with standard absorbance microplate readers.[6]

  • Disadvantages: Generally less sensitive than fluorogenic assays and can be susceptible to interference from colored compounds or turbidity in the sample.[12]

Fluorogenic Assays

Fluorogenic assays employ a substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[13][14] The intact substrate is non-fluorescent (quenched). Upon cleavage by FXa, the fluorophore is released, generating a fluorescent signal that is measured using a fluorescence plate reader (e.g., Ex/Em = 350/450 nm).[14][15]

  • Advantages: Higher sensitivity, wider dynamic range, and less prone to interference from colored compounds.[13]

  • Disadvantages: May require more specialized instrumentation (fluorescence reader) and can be affected by fluorescent compounds in the test sample.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing FXa inhibitor screening in a 96-well plate format. It is crucial to include appropriate controls in every experiment.

Essential Controls:

  • 100% Activity Control (Enzyme Control): Contains FXa, buffer, and vehicle (e.g., DMSO), but no inhibitor. This represents the maximum enzyme activity.

  • 0% Activity Control (Blank/Background): Contains buffer and substrate, but no enzyme. This measures the background signal.

  • Positive Control: A known FXa inhibitor (e.g., Rivaroxaban) to validate assay performance.

  • Vehicle Control: Contains FXa, buffer, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions B 1. Add Inhibitor dilutions (or Vehicle Control) to wells A->B C 2. Add Factor Xa Enzyme to all wells (except blank) B->C D 3. Incubate for 10-15 min at Room Temperature C->D E 4. Add Substrate to all wells to start reaction D->E F 5. Measure Signal (Absorbance or Fluorescence) in kinetic mode at 37°C E->F G 6. Calculate % Inhibition F->G H 7. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: General Experimental Workflow for a Factor Xa Inhibitor Assay.

Protocol: Chromogenic Factor Xa Inhibition Assay

Materials & Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.4.

  • Factor Xa Enzyme: Purified human or bovine Factor Xa. Prepare a working solution (e.g., 3 U/mL) in Assay Buffer.[16]

  • Chromogenic Substrate: FXa-specific substrate (e.g., S-2222). Prepare a working solution (e.g., 0.5-1.0 mM) in DI water or buffer as recommended.[16][17]

  • Stop Solution (Optional): 20% (v/v) Acetic Acid.[16]

  • Test Compounds: Serially diluted in Assay Buffer or appropriate solvent.

  • Plate: 96-well flat-bottom microplate.

  • Instrument: Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Plate Setup: Add 10 µL of serially diluted test compounds, positive control, or vehicle to the appropriate wells.

  • Enzyme Addition: Add 50 µL of the Factor Xa working solution to all wells except the 0% activity control (blank). Mix gently.

  • Inhibitor Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add 50 µL of the chromogenic substrate working solution to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then add 25 µL of Stop Solution before reading the final absorbance.

  • Data Analysis: Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

Protocol: Fluorogenic Factor Xa Inhibition Assay

Materials & Reagents:

  • Assay Buffer: As described for the chromogenic assay.

  • Factor Xa Enzyme: Prepare a working solution in Assay Buffer. The optimal concentration should be determined empirically but is often lower than in chromogenic assays.

  • Fluorogenic Substrate: FXa-specific substrate (e.g., AMC-based). Prepare a working solution protected from light.

  • Test Compounds: Serially diluted.

  • Plate: Black, 96-well flat-bottom microplate to minimize light scatter.

  • Instrument: Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 350/450 nm).[14][15]

Procedure:

  • Plate Setup: Add 10 µL of serially diluted test compounds, positive control, or vehicle to the wells of the black microplate.

  • Enzyme Addition: Add 50 µL of the Factor Xa working solution to all wells except the blank.[15]

  • Inhibitor Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[15]

  • Reaction Initiation: Add 40 µL of the fluorogenic substrate working solution to all wells.[15]

  • Signal Detection: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode every 1-2 minutes for 30-60 minutes.[14][18]

  • Data Analysis: Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

Data Analysis and Interpretation

The primary goal of the assay is often to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound. This is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[19]

Calculation Steps:

  • Calculate Percent Inhibition:

    • First, correct all rates by subtracting the rate of the blank (0% activity control).

    • Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_of_Sample / Rate_of_Vehicle_Control)) * 100

  • Determine IC₅₀:

    • Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic equation.[20][21]

    • The IC₅₀ value is determined from the fitted curve as the concentration that corresponds to 50% inhibition.[22][23] Software such as GraphPad Prism or similar analysis tools are commonly used for this purpose.[20]

ParameterDescriptionTypical Value (Example)
Enzyme Conc. Final concentration of Factor Xa in the well.0.5 - 3 U/mL
Substrate Conc. Final concentration of the substrate. Should be near the Kₘ for accurate IC₅₀.0.2 - 0.5 mM
Incubation Time Pre-incubation time for inhibitor and enzyme.10 - 15 minutes
Readout Wavelength Wavelength for signal detection.405 nm (Chromogenic) Ex/Em 350/450 nm (Fluorogenic)
Temperature Reaction temperature.37°C

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of results is paramount. A well-designed assay is a self-validating system.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Substrate instability/autohydrolysis; Contaminated reagents.Prepare fresh substrate daily; Use high-purity water and reagents; Protect fluorogenic substrates from light.
Low Signal / Weak Activity Inactive enzyme; Incorrect buffer pH or composition; Sub-optimal temperature.Use a fresh aliquot of enzyme; Verify buffer pH and ensure CaCl₂ is present; Confirm instrument temperature is set to 37°C.
Poor Z'-factor (<0.5) High variability in controls; Assay window is too small.Optimize enzyme and substrate concentrations; Ensure accurate and consistent pipetting; Increase incubation time if reaction is too fast.
Inconsistent IC₅₀ Values Compound solubility issues; Inaccurate serial dilutions; Assay timing variability.Check compound solubility in assay buffer; Use calibrated pipettes and verify dilution scheme; Use automated dispensers for critical steps if possible.
Assay Interference Test compound is colored, fluorescent, or causes light scatter.Run a parallel assay without enzyme to measure compound's intrinsic signal and subtract it; For chromogenic assays, check absorbance spectrum of the compound.[12]

Causality Behind Choices:

  • Why Tris-HCl buffer? Tris is a common biological buffer that maintains a stable pH around 8.0-8.4, which is optimal for FXa activity.

  • Why CaCl₂? Calcium ions are essential for the proper conformation and enzymatic activity of Factor Xa.

  • Why kinetic analysis? A kinetic readout is generally superior to an endpoint measurement as it provides the initial reaction velocity (V₀), which is less affected by substrate depletion or product inhibition, leading to more accurate inhibition data.

References

  • Vertex AI Search. (n.d.). Anti-Xa | HE - Hematology.
  • Pineda, A. O., et al. (2022). Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. PubMed.
  • Camire, R. M. (2021). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. PMC - PubMed Central.
  • Wikipedia. (n.d.). Factor X.
  • Gosset, J. (n.d.). Coagulation factor Xa (FXa).
  • Practical-Haemostasis.com. (2022). Anti-Xa Assays.
  • Lancet Laboratories. (2017). ANTI-FACTOR Xa ASSAY.
  • Ahmad, S. S., & Walsh, P. N. (n.d.). Coagulation Factor Xa. PMC - PubMed Central.
  • Thermo Fisher Scientific. (n.d.). Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity.
  • Sigma-Aldrich. (n.d.). Factor Xa Activity Fluorometric Assay Kit.
  • AMSBIO. (n.d.). Factor Xa Activity Fluorometric Assay Kit.
  • Sigma-Aldrich. (n.d.). Factor Xa Inhibitor Screening Kit (Fluorometric) (MAK239) - Technical Bulletin.
  • Benchchem. (n.d.). Application Notes and Protocols for Chromogenic Anti-Xa Assay for Edoxaban Activity.
  • Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels.
  • Mayo Clinic Laboratories. (n.d.). Coagulation Factor X Chromogenic Activity Assay, Plasma.
  • PubMed. (n.d.). Anti-factor Xa (anti-Xa) assay.
  • Abcam. (n.d.). Factor Xa Activity Assay Kit (Fluorometric) (ab204711).
  • Abcam. (2023). ab204712 Factor Xa Inhibitor Screening Assay Kit (Fluorometric).
  • UC Davis Health. (2017). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice.
  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
  • ResearchGate. (2018). How to calculate IC50 values of an inhibitor in a sample?.
  • Wikipedia. (n.d.). IC50.
  • PMC - NIH. (n.d.). Difficulties Detecting Clinically Relevant Factor Xa Inhibitor Levels Prior to Reversal With Andexanet Alfa for Intracranial Hemorrhage.
  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Labcorp. (n.d.). 117101: Heparin Anti-Xa.
  • White, M. L. (2015). Oral Factor Xa Inhibitors and Clinical Laboratory Monitoring. American Society for Clinical Laboratory Science.
  • Dr.Oracle. (2025). What are the recommendations for stopping factor Xa (Direct Oral Anticoagulant) inhibitors to minimize the risk of thrombosis due to prothrombinase activation?.
  • ASH Education Program. (2024). Troubleshooting heparin resistance.
  • Biotoxik. (n.d.). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS.
  • Science Gateway. (n.d.). How to calculate IC50.

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Edoxaban and its Key Intermediates in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the direct oral anticoagulant Edoxaban and its principal metabolic intermediates in human plasma. As the pharmaceutical industry advances, understanding the metabolic fate of a drug is as critical as quantifying the parent compound for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This protocol provides a robust framework for researchers, scientists, and drug development professionals to accurately measure Edoxaban, its active metabolite M4 (hydrolytic carboxylic acid form), and its N-desmethyl intermediate. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedures are designed to be self-validating and are grounded in established bioanalytical method validation guidelines to ensure data integrity and reproducibility.

Introduction: The Rationale for Monitoring Edoxaban Intermediates

Edoxaban is a potent and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism.[2] While routine therapeutic drug monitoring is not standard practice for Edoxaban, certain clinical scenarios, such as in patients with renal impairment, suspected overdose, or unexpected bleeding events, necessitate its accurate quantification.[3]

Beyond the parent drug, a thorough understanding of its biotransformation is paramount for a complete safety and efficacy profile. Edoxaban undergoes limited metabolism, primarily through hydrolysis mediated by carboxylesterase 1 (CES1) to form its main active metabolite, M4 (also known as the 4-carboxylic acid form or 4CA-EDX).[4][5] Another identified pathway is N-demethylation, forming an N-desmethyl intermediate.[6][7] Although present at lower concentrations than the parent drug, the M4 metabolite retains pharmacological activity, making its quantification essential for a comprehensive assessment of the total anticoagulant effect.[8]

LC-MS/MS stands as the gold standard for the quantification of small molecules in complex biological matrices due to its unparalleled sensitivity, specificity, and wide dynamic range.[3][6] This note details a complete protocol, from sample collection to final data analysis, providing a reliable tool for pharmacokinetic studies and clinical research.

Experimental Design and Causality

The choices made in the development of this method are grounded in achieving maximum sensitivity, reproducibility, and efficiency, in line with regulatory expectations for bioanalytical assays.[5][9]

Sample Preparation: Protein Precipitation

A simple protein precipitation with acetonitrile was selected for sample preparation.[3][10] This technique offers a balance of speed and effectiveness, efficiently removing the majority of plasma proteins that can interfere with the analysis and damage the analytical column. While more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for the sensitivity required and is highly amenable to high-throughput workflows.

Internal Standard Selection

The use of a stable isotope-labeled (SIL) internal standard, such as Edoxaban-d6, is critical for ensuring the accuracy and precision of the method.[11] The SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, effectively compensating for any variations in sample recovery or matrix effects that might cause ion suppression or enhancement.

Chromatographic Separation

A C18 reversed-phase column is employed for the chromatographic separation. This stationary phase provides excellent retention and separation for moderately polar compounds like Edoxaban and its intermediates. A gradient elution with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic component (acetonitrile) allows for the efficient elution of all analytes within a short run time, ensuring sharp peak shapes and good resolution from endogenous plasma components. Formic acid is added to the mobile phase to promote the protonation of the analytes, which is essential for achieving optimal sensitivity in positive ion electrospray ionization (ESI).

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive ESI and MRM mode is used for detection.[11][12] ESI is an effective soft ionization technique for polar to moderately polar molecules like Edoxaban. The MRM mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte. This two-stage mass filtering significantly reduces background noise and minimizes interference from other compounds in the matrix, allowing for precise and accurate quantification even at low concentrations.

Metabolic Pathway of Edoxaban

The primary metabolic transformations of Edoxaban involve hydrolysis and N-demethylation. The diagram below illustrates the conversion of the parent drug into its key intermediates.

Caption: Metabolic conversion of Edoxaban to its primary intermediates.

Detailed Application Protocol

This protocol is a representative method synthesized from established practices for the analysis of Edoxaban and similar compounds.[3][6][10]

Materials and Reagents
  • Edoxaban, M4 (4CA-EDX), and N-Desmethyl Edoxaban reference standards (≥98% purity)

  • Edoxaban-d6 (Internal Standard, IS)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Formic Acid (≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation and Conditions
  • Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Representative Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.5 min, hold for 1 min, return to initial over 0.5 min, re-equilibrate for 1 min
Column Temperature 40 °C
Injection Volume 5 µL
Total Run Time 6 min

Table 2: Representative Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.0 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 450 - 650 °C
Desolvation Gas Flow 800 - 1000 L/hr (Nitrogen)
Cone Gas Flow 150 L/hr (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Edoxaban 548.2366.13025
M4 (4CA-EDX) 521.0339.03528
N-Desmethyl Edoxaban 534.0352.13025
Edoxaban-d6 (IS) 554.2372.13025

Note: The MRM transitions and instrument parameters provided are representative and must be optimized for the specific mass spectrometer being used.[12]

Protocol Workflow

The overall workflow from sample receipt to data generation is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing Plasma 1. Plasma Sample (100 µL) Spike 2. Add IS (25 µL) Plasma->Spike Precipitate 3. Add Acetonitrile (400 µL) Spike->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject LC LC Separation MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: High-level workflow for sample preparation and analysis.

Step-by-Step Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Edoxaban, M4, N-Desmethyl Edoxaban, and Edoxaban-d6 in methanol at a concentration of 1 mg/mL.

    • Prepare a combined working standard solution by diluting the individual stocks in 50:50 acetonitrile:water.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Edoxaban-d6 stock in acetonitrile.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards by spiking appropriate amounts of the combined working standard solution into drug-free human plasma to achieve a concentration range (e.g., 1-500 ng/mL for Edoxaban).[6][10]

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Extraction:

    • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

    • To 100 µL of plasma in each tube, add 25 µL of the working internal standard solution. Vortex briefly.

    • Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.[3]

    • Vortex vigorously for 1 minute.

    • Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to autosampler vials.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis and System Validation

  • Data Acquisition: Acquire data using the instrument's software, monitoring the MRM transitions specified in Table 3.

  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[5][9] This involves assessing selectivity, specificity, accuracy, precision, recovery, matrix effects, and stability of the analytes under various conditions. The accuracy and precision of the QC samples should be within ±15% (±20% for the lower limit of quantification).[9]

Conclusion and Trustworthiness

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the simultaneous quantification of Edoxaban and its key metabolic intermediates. The described method is rapid, sensitive, and specific, making it an invaluable tool for drug development professionals and researchers in the fields of pharmacokinetics and clinical pharmacology. By explaining the causality behind the experimental choices and grounding the protocol in authoritative validation standards, this document serves as a self-validating system. The successful implementation of this method will yield high-quality, reproducible data, ensuring confidence in the analytical results and supporting regulatory submissions and advanced clinical research.

References

  • Gousset, M., et al. (n.d.). Chemical structure of a edoxaban (DU-176b), b edoxaban-M4 and c... ResearchGate. Retrieved from [Link]

  • Mendell, J., et al. (n.d.). Molecular structure of edoxaban (A) and its metabolite M-4 (B). ResearchGate. Retrieved from [Link]

  • Plitt, A., & Yeh, C. H. (2016). Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism. Cardiology and therapy, 5(1), 17–37. Retrieved from [Link]

  • Miyazaki, T., et al. (2020). Simple LC-MS/MS method using core-shell ODS microparticles for the simultaneous quantitation of edoxaban and its major metabolites in human plasma. Journal of Chromatography B, 1146, 122121. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Edoxaban 4-Carboxylic Acid. PubChem Compound Database. Retrieved from [Link]

  • Holen, H. T., et al. (2018). Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application. Therapeutic Drug Monitoring, 40(5), 597-606. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethyl edoxaban. PubChem Compound Database. Retrieved from [Link]

  • Allmpus. (n.d.). Edoxaban M4, Edoxaban 4-Carboxylic Acid. Retrieved from [Link]

  • Zhang, W., et al. (2016). Determination of rivaroxaban, apixaban and edoxaban in rat plasma by UPLC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 120, 241-247. Retrieved from [Link]

  • Bathala, M. S., et al. (2012). Pharmacokinetics, biotransformation, and mass balance of edoxaban, a selective, direct factor Xa inhibitor, in humans. Drug Metabolism and Disposition, 40(12), 2250-2255. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Edoxaban. PubChem Compound Database. Retrieved from [Link]

  • Kitamura, A., et al. (2018). A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty. Biomedical Chromatography, 32(6), e4213. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Edoxaban. Retrieved from [Link]

Sources

Mastering the Molecular Signature: A Guide to the NMR Characterization of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a pivotal heterocyclic compound, recognized for its role as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor and a widely used anticoagulant.[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This comprehensive guide provides a detailed exploration of the NMR characterization of this compound, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.

This document will delve into the theoretical underpinnings of NMR spectroscopy as applied to this specific heterocyclic system, present predicted ¹H and ¹³C NMR spectral data, and provide step-by-step protocols for one-dimensional and two-dimensional NMR experiments. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to ensure a self-validating and robust analytical approach.

Molecular Structure and Predicted NMR Spectral Features

The unique fused ring structure of this compound, featuring a thiazole ring fused to a tetrahydropyridine ring with a methyl group on the nitrogen atom, gives rise to a distinct NMR fingerprint. Understanding the expected chemical shifts and coupling patterns is the first step in successful spectral interpretation.

Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the methyl, methylene, and thiazole protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms in the heterocyclic rings.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H2 (Thiazole)~8.5 - 8.8Singlet (s)1H
H4 (CH₂)~3.8 - 4.2Triplet (t)2H
H6 (CH₂)~2.8 - 3.2Triplet (t)2H
H7 (CH₂)~3.5 - 3.9Singlet (s) or Triplet (t)2H
N-CH₃~2.4 - 2.7Singlet (s)3H

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The multiplicity of H7 may be a singlet due to the absence of significant coupling with adjacent protons or a triplet if coupling to H6 is resolved.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (Thiazole)~150 - 155
C3a (Bridgehead)~125 - 130
C7a (Bridgehead)~155 - 160
C4 (CH₂)~45 - 50
C6 (CH₂)~50 - 55
C7 (CH₂)~40 - 45
N-CH₃~40 - 45

Note: These are predicted values based on the analysis of similar heterocyclic structures.

Experimental Protocols: A Step-by-Step Guide

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocols are designed to provide a robust framework for the characterization of this compound.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[3][4]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good starting point for many organic molecules. For compounds with higher polarity, CD₃OD or DMSO-d₆ may be more suitable.

  • Weighing the Sample: Accurately weigh the desired amount of the compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there is no suspended particulate matter.[5]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G cluster_0 Sample Preparation Workflow A Weigh Compound (5-50 mg) B Select & Add Deuterated Solvent (0.6-0.7 mL) A->B C Vortex to Dissolve Completely B->C D Transfer Solution to NMR Tube C->D E Cap NMR Tube Securely D->E

Caption: Workflow for NMR sample preparation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These are the foundational experiments for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Setup: Follow the standard operating procedures for your specific NMR instrument, including logging in and loading the sample.

  • Locking and Shimming:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • Data Processing (¹H):

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment parameter set (e.g., with proton decoupling).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).

    • Set the number of scans (typically 128 to 1024 or more, as ¹³C has a low natural abundance).

    • Acquire the FID.

  • Data Processing (¹³C):

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Protocol 3: 2D NMR Data Acquisition for Unambiguous Assignments

Two-dimensional NMR experiments are essential for confirming the connectivity of atoms within the molecule.[6][7]

1. COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.

  • Procedure:

    • Load a standard COSY experiment parameter set.

    • Acquire the 2D data.

    • Process the data to generate the 2D spectrum.

  • Interpretation: Cross-peaks in the COSY spectrum indicate that the protons on the diagonal at those chemical shifts are coupled to each other. For this compound, expect to see correlations between the protons of the adjacent CH₂ groups in the tetrahydropyridine ring (H4, H6, and potentially H7).

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons.

  • Procedure:

    • Load a standard HSQC experiment parameter set.

    • Acquire the 2D data.

    • Process the data.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of protonated carbons.

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds.

  • Procedure:

    • Load a standard HMBC experiment parameter set.

    • Acquire the 2D data.

    • Process the data.

  • Interpretation: HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the N-CH₃ protons to the adjacent ring carbons can confirm their position.

G cluster_0 2D NMR Characterization Logic Proton ¹H Signals COSY COSY Proton->COSY ¹H-¹H Connectivity HSQC HSQC Proton->HSQC Direct ¹H-¹³C Attachment HMBC HMBC Proton->HMBC Long-Range ¹H-¹³C Connectivity Carbon ¹³C Signals Carbon->HSQC Carbon->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of 2D NMR data interpretation.

Data Interpretation and Structural Verification

The final step is to synthesize all the NMR data to confirm the structure of this compound.

  • ¹H NMR Analysis: The number of signals, their chemical shifts, multiplicities, and integrations should be consistent with the proposed structure.

  • ¹³C NMR Analysis: The number of signals should match the number of unique carbon atoms in the molecule. The chemical shifts should be in the expected regions for the different types of carbons (thiazole, aliphatic).

  • 2D NMR Integration:

    • Use the COSY spectrum to trace the connectivity of the protons in the tetrahydropyridine ring.

    • Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal.

    • Use the HMBC spectrum to confirm the overall carbon framework, including the connections to the quaternary carbons and the position of the N-methyl group. For example, the protons of the N-methyl group should show a correlation to the C6 and C7a carbons. The thiazole proton (H2) should show correlations to the bridgehead carbons (C3a and C7a).

By systematically analyzing the data from these complementary NMR experiments, a confident and unambiguous structural assignment of this compound can be achieved.

Conclusion

The NMR characterization of this compound is a critical step in ensuring its quality as a pharmaceutical intermediate. This guide has provided a comprehensive framework, from sample preparation to advanced 2D NMR analysis, to enable researchers and scientists to confidently determine the structure and purity of this important molecule. By understanding the principles behind the experiments and following these detailed protocols, high-quality, reliable data can be consistently obtained, contributing to the development of safe and effective medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Apicule. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[8][9]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7) API Intermediate Manufacturers. Retrieved from [Link][1]

  • Wang, S., Song, S., Ma, L., He, Z., & Li, J. (2024). Research Progress on the Synthesis of Edoxaban. Chinese Journal of Pharmaceuticals, 55(7), 909-918.
  • Google Patents. (n.d.). Preparation method of edoxaban intermediate.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][3]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][4]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. The Organic Chemistry Tutor. Retrieved from [Link][6]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link][7]

  • European Patent Office. (n.d.). Edoxaban key intermediate and synthesis method therefor. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. Retrieved from a valid URL.[9]

  • Chinese Journal of Pharmaceuticals. (2024). Research Progress on the Synthesis of Edoxaban. Retrieved from [Link][2]

Sources

Mastering the Purification of Tetrahydrothiazolopyridine Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tetrahydrothiazolopyridine compounds. As a class of heterocyclic molecules with significant therapeutic potential, achieving high purity is paramount for accurate biological evaluation and clinical advancement. This document provides an in-depth exploration of purification strategies, grounded in the physicochemical properties of the tetrahydrothiazolopyridine scaffold, and offers detailed protocols for immediate application.

The Purification Challenge: Understanding Tetrahydrothiazolopyridine's Physicochemical Landscape

The successful purification of tetrahydrothiazolopyridine derivatives hinges on a thorough understanding of their inherent chemical characteristics. These compounds typically exhibit moderate to high polarity due to the presence of nitrogen and sulfur heteroatoms, and often a basic nitrogen within the tetrahydro-pyridine ring.[1][2] This polarity influences their solubility and interaction with chromatographic stationary phases.

Key physicochemical properties to consider before selecting a purification strategy include:

  • Polarity: The presence of heteroatoms and potential for hydrogen bonding makes these compounds polar.

  • pKa: The basicity of the pyridine nitrogen will dictate its ionization state at a given pH, which is crucial for extraction and ion-exchange chromatography.

  • Solubility: Solubility in various organic solvents and aqueous systems will determine the feasibility of crystallization and the choice of mobile phases in chromatography.[3]

  • Stereochemistry: The presence of chiral centers necessitates the use of chiral separation techniques to isolate enantiomers, which may exhibit different pharmacological activities.[4][5]

A systematic workflow for determining the optimal purification strategy is essential for efficiency and success.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Final Polish Crude Product Analysis (TLC, LC-MS) Crude Product Analysis (TLC, LC-MS) Identify Major Impurities Identify Major Impurities Crude Product Analysis (TLC, LC-MS)->Identify Major Impurities Assess Physicochemical Properties Assess Physicochemical Properties Identify Major Impurities->Assess Physicochemical Properties Choice of Primary Purification Technique Choice of Primary Purification Technique Assess Physicochemical Properties->Choice of Primary Purification Technique Chromatography Chromatography Choice of Primary Purification Technique->Chromatography Broad applicability Crystallization Crystallization Choice of Primary Purification Technique->Crystallization If solid & high initial purity Extraction Extraction Choice of Primary Purification Technique->Extraction Initial cleanup Method Development (Solvent, Column) Method Development (Solvent, Column) Chromatography->Method Development (Solvent, Column) Solvent Screening Solvent Screening Crystallization->Solvent Screening pH Adjustment pH Adjustment Extraction->pH Adjustment Final Purity Analysis (HPLC, NMR) Final Purity Analysis (HPLC, NMR) Method Development (Solvent, Column)->Final Purity Analysis (HPLC, NMR) Solvent Screening->Final Purity Analysis (HPLC, NMR) pH Adjustment->Final Purity Analysis (HPLC, NMR) G start Crude Mixture in Organic Solvent wash1 Wash with 1M HCl start->wash1 aqueous1 Aqueous Layer (Protonated Product) wash1->aqueous1 organic1 Organic Layer (Neutral/Acidic Impurities) wash1->organic1 basify Basify with 1M NaOH aqueous1->basify extract2 Extract with Organic Solvent basify->extract2 aqueous2 Aqueous Layer (Salts) extract2->aqueous2 organic2 Organic Layer (Purified Product) extract2->organic2 end Dry and Concentrate organic2->end

Caption: Acid-base extraction workflow for basic compounds.

Crystallization: The Path to High Purity Solids

For solid tetrahydrothiazolopyridine compounds, recrystallization is an excellent method for achieving high purity. [6][7]The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. [8] Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents for tetrahydrothiazolopyridine derivatives include ethanol, ethyl acetate, and diethyl ether. [9][10]A solvent/anti-solvent system (e.g., DCM/hexane) can also be effective.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

ParameterGuidelineRationale
Solvent Choice High solubility at high temp, low at low tempMaximizes recovery upon cooling. [8]
Cooling Rate Slow and undisturbedPromotes formation of large, pure crystals. [3]
Washing Solvent Ice-cold fresh solventRemoves soluble impurities without dissolving the product. [6]
Caption: Key parameters for successful recrystallization.

Chromatographic Purification: The Workhorse of Separation

Chromatography is the most versatile and widely used technique for the purification of tetrahydrothiazolopyridine compounds, offering high resolution for complex mixtures. [11][12]

Normal-Phase Chromatography

Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is well-suited for moderately polar compounds. [1][13] Protocol: Flash Column Chromatography (Normal-Phase)

  • Stationary Phase: Silica gel is the most common choice. [9][10]2. Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing by neutralizing acidic silanol groups on the silica surface. [14]3. Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds. [15]6. Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Stationary PhaseCommon Mobile Phase SystemsTarget Compound Polarity
Silica GelHexane/Ethyl Acetate, DCM/MethanolModerately Polar
Alumina (basic or neutral)Hexane/Ethyl AcetateBasic, acid-sensitive compounds
Caption: Common normal-phase chromatography systems.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. [16]It is particularly useful for the final purification of highly polar compounds or for separating closely related analogs. [1] Protocol: Preparative RP-HPLC

  • Stationary Phase: A C18-functionalized silica column is the most common choice for its broad applicability. [16]2. Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. Buffers (e.g., formic acid or ammonium acetate) are often added to control the pH and improve peak shape, especially for ionizable compounds. [17]3. Method Development: Develop an analytical method first to determine the optimal gradient and mobile phase composition for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the pure compound.

  • Product Recovery: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If a non-volatile buffer was used, further purification by solid-phase extraction (SPE) or lyophilization may be necessary to obtain the final compound.

G cluster_0 Normal-Phase cluster_1 Reverse-Phase NP_Stationary Polar Stationary Phase (Silica) NP_Mobile Non-Polar Mobile Phase NP_Elution Polar compounds elute last RP_Stationary Non-Polar Stationary Phase (C18) RP_Mobile Polar Mobile Phase RP_Elution Polar compounds elute first

Sources

The Chromogenic Anti-Xa Assay: A Comprehensive Technical Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to the Anti-Xa chromogenic assay, a pivotal tool in anticoagulant therapy management. Designed for researchers, scientists, and drug development professionals, this guide elucidates the assay's fundamental principles, provides detailed protocols, and offers expert insights into its application and interpretation.

Introduction: The Critical Role of Anticoagulant Monitoring

Anticoagulant therapies are fundamental in the prevention and treatment of thromboembolic events. Drugs such as unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) that target Factor Xa require precise monitoring to ensure therapeutic efficacy while minimizing bleeding risks.[1] The activated partial thromboplastin time (aPTT) has traditionally been used for UFH monitoring, but it is susceptible to numerous biological variables, leading to unpredictable results.[2] The chromogenic Anti-Xa assay has emerged as a more specific, reliable, and robust method for quantifying the activity of a wide range of anti-Xa anticoagulants.[3][4]

This assay directly measures the functional activity of heparin or other Xa inhibitors in plasma, offering a clearer picture of the anticoagulant effect.[5] Its adoption is crucial in specific patient populations, including those with lupus anticoagulant, factor deficiencies, or heparin resistance, where the aPTT can be misleading.[4][6]

Assay Principle: A Two-Stage Chromogenic Reaction

The Anti-Xa chromogenic assay is a functional plasma-based assay that quantifies the activity of Factor Xa inhibitors. The principle relies on a two-stage process involving enzymatic reactions and a colorimetric readout.

Stage 1: Inhibition of Factor Xa

In the first stage, the patient's plasma, containing the anticoagulant (e.g., heparin), is incubated with a known excess amount of Factor Xa. For indirect inhibitors like heparin, this reaction requires the presence of antithrombin (AT).[7] The heparin binds to AT, inducing a conformational change that rapidly accelerates the inhibition of Factor Xa.[3] The resulting heparin-AT-Factor Xa complex is inactive.[7] For direct Xa inhibitors (e.g., rivaroxaban, apixaban), they bind directly to Factor Xa without the need for a cofactor like antithrombin.

Stage 2: Chromogenic Substrate Cleavage

In the second stage, a chromogenic substrate specific for Factor Xa is added to the mixture.[8] Any residual, uninhibited Factor Xa will cleave this substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[2][9]

The intensity of the color produced is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.[6][8] A high concentration of the anticoagulant leads to greater inhibition of Factor Xa, leaving less free Factor Xa to cleave the substrate, resulting in low color development. Conversely, a low anticoagulant concentration results in high color development. The concentration of the anticoagulant in the patient sample is then determined by comparing the result to a standard curve prepared with known concentrations of the specific anticoagulant being measured.[7]

Mechanism of the Chromogenic Anti-Xa Assay

G cluster_stage1 Stage 1: Factor Xa Inhibition cluster_stage2 Stage 2: Chromogenic Reaction cluster_readout Readout PatientPlasma Patient Plasma (contains Anticoagulant & Antithrombin) InhibitedComplex Inactive Complex (Anticoagulant-AT-FXa) PatientPlasma->InhibitedComplex + FactorXa Excess Factor Xa (Reagent) FactorXa->InhibitedComplex ResidualXa Residual Active Factor Xa FactorXa->ResidualXa Uninhibited Portion Spectrophotometer Spectrophotometer (405 nm) Absorbance ∝ [Colored Product] Absorbance  inversely ∝ [Anticoagulant] ResidualXa_ref Residual Active Factor Xa ChromogenicSubstrate Chromogenic Substrate (Reagent) ColoredProduct Colored Product (p-Nitroaniline) ChromogenicSubstrate->ColoredProduct ResidualXa_ref->ColoredProduct Cleavage

Caption: The two-stage enzymatic reaction of the chromogenic Anti-Xa assay.

Detailed Assay Protocol

This protocol provides a generalized framework. It is imperative to follow the specific instructions provided by the manufacturer of the assay kit and the automated coagulation analyzer being used.

Specimen Collection and Handling

Proper specimen handling is critical for accurate results.

  • Collection: Collect whole blood in a light blue top tube containing 3.2% sodium citrate anticoagulant.[4] Ensure the tube is filled to the appropriate level to maintain the correct 9:1 blood-to-anticoagulant ratio.

  • Processing: Centrifuge the sample within one hour of collection to prepare platelet-poor plasma (PPP).[10] Centrifugation is typically performed at 1500 x g for 15 minutes.

  • Storage: If testing is not performed within 4 hours, the plasma should be separated, re-centrifuged to ensure it is platelet-poor, and frozen at -20°C or below.[10]

Reagents and Materials
  • Anti-Xa chromogenic assay kit (containing Factor Xa, chromogenic substrate, and potentially exogenous antithrombin).

  • Calibrators and controls specific to the anticoagulant being measured (e.g., UFH, LMWH, rivaroxaban).

  • Automated coagulation analyzer or a microplate reader with a 405 nm filter.

  • Precision pipettes and tips.

  • Incubator (if performing a manual assay).

Assay Procedure (Automated Analyzer)
  • Instrument Preparation: Perform daily maintenance and quality control on the coagulation analyzer as per the manufacturer's guidelines.

  • Calibration: Run the assay-specific calibrators to generate a standard curve. The analyzer's software will typically perform a multi-point calibration. A new calibration curve should be run for each new lot of reagents.[7]

  • Quality Control (QC): Assay at least two levels of quality control material (e.g., normal and high) before running patient samples. QC results must fall within the laboratory's established ranges.[1]

  • Sample Loading: Load the patient PPP samples, ensuring proper identification.

  • Assay Execution: The analyzer will automatically perform the following steps:

    • Pipette patient plasma, a diluent (if necessary), and the Factor Xa reagent (with or without exogenous AT) into a reaction cuvette.

    • Incubate the mixture for a specified time to allow for the inhibition of Factor Xa.

    • Add the chromogenic substrate.

    • Measure the change in optical density at 405 nm over a specific time period.

  • Result Calculation: The analyzer's software calculates the anti-Xa activity (in IU/mL for heparins or ng/mL for DOACs) by interpolating the patient's result from the stored calibration curve.[6]

Experimental Workflow for Anti-Xa Assay

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase (Automated) cluster_postanalytical Post-Analytical Phase A 1. Blood Collection (3.2% Sodium Citrate Tube) B 2. Centrifugation (within 1 hr of collection) A->B C 3. Plasma Separation (Platelet-Poor Plasma) B->C D 4. Instrument QC & Calibration (Drug-specific calibrators) C->D E 5. Sample Incubation (Plasma + Excess FXa Reagent) D->E F 6. Substrate Addition (Chromogenic FXa Substrate) E->F G 7. Spectrophotometry (Kinetic reading at 405 nm) F->G H 8. Calculation (Interpolation from Calibration Curve) G->H I 9. Result Reporting (e.g., IU/mL or ng/mL) H->I

Caption: Standard operating procedure for the chromogenic Anti-Xa assay.

Interpretation and Clinical Application

The interpretation of Anti-Xa results is highly dependent on the anticoagulant used, the clinical indication, and the timing of the sample collection.

Therapeutic Ranges

Therapeutic ranges are established to guide dosing. It is crucial to use the range validated for the specific anticoagulant and clinical context.

AnticoagulantIndicationTherapeutic Range (IU/mL)Timing of Sample Collection
Unfractionated Heparin (UFH) Treatment0.3 - 0.7 IU/mL[4][6]6 hours post-initiation or dose change
Prophylaxis0.1 - 0.4 IU/mL[6]Random
Low Molecular Weight Heparin (LMWH) Treatment (Twice Daily)0.5 - 1.0 IU/mL[11]Peak: 4 hours post-dose[7]
Treatment (Once Daily)> 1.0 IU/mLPeak: 4 hours post-dose
Prophylaxis0.2 - 0.5 IU/mL[6]Peak: 4 hours post-dose

Note: For DOACs like rivaroxaban and apixaban, therapeutic ranges are not well-established for routine monitoring, but measuring drug levels can be informative in specific clinical situations such as suspected overdose, bleeding events, or prior to urgent surgery.[12][13]

When to Use the Anti-Xa Assay

The Anti-Xa assay is the preferred method for monitoring LMWH, as the aPTT is largely insensitive to its effects.[7] For UFH, it is particularly valuable in cases of:

  • Suspected heparin resistance.[6]

  • Presence of a lupus anticoagulant, which can falsely prolong the baseline aPTT.[6]

  • Critically ill patients with elevated levels of acute-phase reactants that can shorten the aPTT.[2]

Quality Control and Self-Validation

A robust assay is a self-validating one. This is achieved through stringent quality control and an understanding of potential interferences.

Calibration and Controls
  • Calibration: Always use calibrators specific to the drug being measured (e.g., UFH calibrators for UFH monitoring, LMWH calibrators for LMWH). Using the wrong calibrator will lead to erroneous results.[7]

  • Controls: Regularly run controls with known concentrations to verify the accuracy and precision of the entire testing system.[14]

Potential Interferences

The chromogenic nature of the assay makes it susceptible to spectral interference.

Interfering SubstanceEffect on ResultThreshold for Interference
Hemolysis Falsely low result (underestimation of anticoagulant)[6]Varies by assay; e.g., >300 mg/dL Hemoglobin[2]
Icterus (High Bilirubin) Falsely low result (underestimation of anticoagulant)[2]Varies by assay; e.g., >20 mg/dL Bilirubin[2]
Lipemia (High Triglycerides) Falsely high result (overestimation of anticoagulant)[6]Varies by assay; e.g., >360 mg/dL Triglycerides[2]
Other Xa Inhibitors Falsely high result[10][15]Any presence can interfere

Note: If a sample is grossly lipemic, ultracentrifugation may be employed to clear the plasma before analysis. For high levels of hemolysis or bilirubin, an alternative test method may be required.[2]

Troubleshooting Inconsistent Results

If an Anti-Xa result is inconsistent with the clinical picture, the following steps should be taken:

  • Check the sample: Inspect for clots, hemolysis, or lipemia.[16]

  • Verify timing: Confirm the sample was drawn at the correct time relative to the drug administration.[6]

  • Review medications: Check for the presence of other anticoagulants, especially other Xa inhibitors.[16]

  • Assess patient factors: Consider conditions like antithrombin deficiency, which can lower the heparin effect if the assay kit does not supplement with exogenous AT.[10]

  • Repeat the test: Run the test on a fresh sample if necessary.[16]

Conclusion

The chromogenic Anti-Xa assay represents the gold standard for monitoring a variety of modern anticoagulants. Its high specificity and reduced susceptibility to biological variables, compared to traditional clotting assays, allow for more precise and reliable therapeutic drug monitoring. A thorough understanding of its principles, adherence to a validated protocol, and awareness of potential interferences are paramount for its successful implementation in both research and clinical settings, ultimately contributing to improved patient safety and outcomes.

References

  • Emedicine. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]

  • UC Davis Health. (2017). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. [Link]

  • University of Washington Department of Laboratory Medicine. (n.d.). Anti Xa for Heparin Infusion. [Link]

  • ResearchGate. (n.d.). Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic... [Link]

  • Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. [Link]

  • Hematology. (n.d.). Anti-Xa. [Link]

  • Cleveland Clinic Journal of Medicine. (2019). Anti-Xa assays: What is their role today in antithrombotic therapy? [Link]

  • Clinical Lab Products. (2025). Optimizing the Anti-Xa Assay: The Laboratory's Perspective on Heparin Monitoring and Direct Oral Anticoagulant (DOAC) Testing. [Link]

  • Laboratory Alliance of Central New York. (2019). Anti-Factor Xa Assay for Monitoring Unfractionated Heparin. [Link]

  • Gloucestershire Hospitals NHS Foundation Trust. (n.d.). Heparin (Anti-Xa) Assay. [Link]

  • NIH National Library of Medicine. (2024). DOACs: role of anti-Xa and drug level monitoring. [Link]

  • PubMed. (2013). The establishment and validation of efficient assays for anti-IIa and anti-Xa activities of heparin sodium and heparin calcium. [Link]

  • ARUP Consult. (2025). Direct Xa Inhibitor Levels. [Link]

  • PubMed. (n.d.). Anti-factor Xa (anti-Xa) assay. [Link]

Sources

Application Note & Protocols: In Vitro Screening of Thiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolopyridine Scaffold in Modern Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1] Thiazolopyridine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] A key reason for this versatility lies in the scaffold's ability to interact with a diverse range of biological targets, particularly protein kinases.[4] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases a major class of drug targets.[4][5] Several thiazole-containing drugs, such as the kinase inhibitor Dasatinib, are already established in the market, underscoring the therapeutic potential of this structural class.[6][7]

This guide provides a detailed framework for the initial in vitro screening of novel thiazolopyridine derivatives. It is designed to equip researchers with both the conceptual understanding and the practical, step-by-step protocols necessary to identify and characterize promising lead compounds. We will focus on a logical screening cascade, beginning with a primary, target-based biochemical assay followed by a secondary, cell-based assay to assess cellular potency and cytotoxicity.

Section 1: The In Vitro Screening Cascade: A Strategic Approach

A successful screening campaign does not rely on a single assay but rather on a multi-step, tiered approach known as a screening cascade. This strategy is designed to efficiently sift through a library of compounds, eliminating non-starters and progressively gathering more complex biological information about the most promising candidates ("hits").

The logic behind this cascade is to move from simple, high-throughput, and cost-effective assays to more complex and physiologically relevant (but lower-throughput) systems.[8]

A typical workflow involves:

  • Primary Screening: A high-throughput screen (HTS) against a specific, isolated biological target (e.g., a purified enzyme). The goal is to identify all compounds that show activity at a single concentration.

  • Dose-Response and Potency Determination: Active compounds from the primary screen are re-tested at multiple concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

  • Secondary Screening: Compounds that meet a predefined potency threshold are advanced to secondary assays. These are often cell-based assays designed to confirm that the compound's activity in the biochemical assay translates to a desired effect in a cellular context.[8][9]

  • Selectivity and Off-Target Profiling: Promising hits are tested against a panel of related targets (e.g., other kinases) to assess their selectivity. A highly selective compound is often more desirable as it is less likely to cause off-target side effects.

Below is a diagram illustrating this fundamental workflow.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Tertiary Screening a Compound Library (Thiazolopyridine Derivatives) b High-Throughput Screen (HTS) Target-Based Assay (e.g., Kinase) Single High Concentration a->b c Identify 'Hits' (Compounds showing >50% inhibition) b->c d Dose-Response Testing (10-point serial dilution) c->d e Calculate IC50 Values d->e f Prioritize Potent Compounds (e.g., IC50 < 1 µM) e->f g Cell-Based Potency Assay (e.g., Antiproliferation) f->g j Lead Candidate g->j h Counter-Screen / Cytotoxicity Assay (e.g., Normal Cell Line) h->j i Selectivity Profiling (e.g., Kinase Panel) i->j

Caption: A typical high-throughput screening workflow for identifying lead compounds.

Section 2: Protocol 1 - Primary Biochemical Screen: Kinase Inhibition Assay

Given that many thiazolopyridine derivatives are designed as kinase inhibitors, a universal kinase assay is an excellent choice for primary screening.[4][10][11][12] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[13] It is a universal assay because ADP is the common product of all kinase reactions, making it suitable for virtually any kinase.[5][14]

Principle of the Assay The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Then, the "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete any remaining ATP. In the second step, the "Kinase Detection Reagent" is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[13][15]

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Thiazolopyridine derivatives (10 mM stock in 100% DMSO)

  • Target Kinase (e.g., c-KIT, IRAK4, Tie-2)[10][11][12]

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Reaction Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • White, opaque 384-well assay plates (low volume)

  • Plate-reading luminometer

Methodology:

  • Compound Plating:

    • Prepare a working stock of your thiazolopyridine derivatives. For a primary screen at 10 µM, you might create a 200 µM intermediate plate in kinase buffer with 2% DMSO.

    • Using an automated liquid handler or a multichannel pipette, add 2.5 µL of the compound solution to the wells of a 384-well plate.

    • For controls, add 2.5 µL of buffer with 2% DMSO (negative control, 0% inhibition) and 2.5 µL of a known inhibitor for your target kinase (positive control, 100% inhibition).

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in kinase reaction buffer.

    • Add 2.5 µL of this mix to each well. The total volume is now 5 µL.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL, and the final compound concentration is 10 µM in 1% DMSO.

    • Mix the plate gently (e.g., shake for 30 seconds).

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.[16]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[16]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

  • Hit Identification: A compound is typically considered a "hit" if it shows inhibition greater than a certain threshold (e.g., >50%) or is more than 3 standard deviations away from the mean of the negative controls.

Section 3: Protocol 2 - Secondary Cell-Based Screen: Antiproliferative Assay

After identifying potent inhibitors in a biochemical assay, it is crucial to determine if this activity translates to a cellular effect.[8] A common secondary assay for potential anticancer agents is a cell viability or antiproliferative assay.[9] The MTT assay is a classic, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle of the Assay The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[17][18][19] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of metabolically active, viable cells.[19][20]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line relevant to the kinase target (e.g., GIST-T1 for c-KIT inhibitors)[10]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[18][19]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well cell culture plates

  • Microplate spectrophotometer (ELISA reader)

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the "hit" thiazolopyridine derivatives in culture medium. A typical 10-point, 3-fold dilution series starting from 100 µM is common for IC50 determination.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[17]

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[17] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[17][21]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[19]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader. The wavelength for measuring the formazan product is between 550 and 600 nm (typically 570 nm).[17][19] A reference wavelength of >650 nm can be used to subtract background noise.[17][19]

Data Analysis and Presentation:

  • Calculate Percent Viability: % Viability = 100 * (Abs_sample - Abs_blank) / (Abs_vehicle_ctrl - Abs_blank) (Where "blank" is the absorbance of medium + MTT + solubilizer, without cells).

  • IC50 Determination: Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Data Summary Table Quantitative data from these assays should be summarized for clear comparison.

Compound IDTarget Kinase IC50 (µM)Cancer Cell Line IC50 (µM)
THP-0010.0580.45
THP-0020.1201.10
THP-0035.30> 50
Control Drug0.0450.38

Section 4: Causality, Controls, and Trustworthiness

The validity of any screening data hinges on meticulous experimental design and the inclusion of appropriate controls.

  • Why use DMSO as a solvent? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of small organic molecules. It is miscible with aqueous culture media, but its final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • The Role of Controls:

    • Negative Control (Vehicle): This is typically cells treated with the same concentration of DMSO as the test compounds. It represents 100% cell viability or 0% enzyme inhibition and is the baseline against which all other measurements are compared.

    • Positive Control (Reference Compound): A known inhibitor of the target kinase or a standard cytotoxic drug (like Staurosporine or Doxorubicin). This control validates that the assay is working correctly and is capable of detecting an inhibitory effect.

  • Self-Validation through Z-Factor: For high-throughput screens, a statistical parameter called the Z-factor (or Z') is calculated to assess the quality and robustness of the assay.[22] It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for HTS.[22]

G cluster_0 Signal Distribution cluster_1 Assay Quality assay Assay Well Negative Control (0% Effect) Positive Control (100% Effect) neg_dist Signal of Negative Control assay:neg->neg_dist Mean (µ-) Std Dev (σ-) pos_dist Signal of Positive Control assay:pos->pos_dist Mean (µ+) Std Dev (σ+) z_factor Z' Factor > 0.5 (Excellent Separation) neg_dist->z_factor pos_dist->z_factor

Caption: Relationship between control signals and the Z' factor for assay quality.

References

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC - NIH. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PMC - NIH. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances. [Link]

  • Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. Waters Corporation. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Diverse biological activities of thiazolopyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]

  • Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. PubMed. [Link]

  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. [Link]

Sources

Large-scale synthesis of Edoxaban precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of Edoxaban Precursors

Abstract

Edoxaban is a potent, orally bioavailable, direct factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders.[1][2] Its complex molecular structure necessitates a convergent and highly controlled synthetic strategy, particularly for large-scale manufacturing. This application note provides a detailed guide for researchers and drug development professionals on the industrial-scale synthesis of the three key precursors required for Edoxaban. We will explore field-proven protocols, explain the chemical reasoning behind process choices, and address critical scale-up considerations to ensure a robust, safe, and efficient manufacturing process.

Introduction: Edoxaban's Therapeutic and Synthetic Significance

Edoxaban (marketed as Lixiana® and Savaysa®) has become a cornerstone in anticoagulant therapy for conditions such as non-valvular atrial fibrillation and venous thromboembolism (VTE).[3][4] Its efficacy stems from the highly selective and competitive inhibition of FXa, a critical enzyme in the coagulation cascade.[2] The chemical structure of Edoxaban, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydro[1][5]thiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxamide, contains three chiral centers, demanding precise stereochemical control throughout its synthesis.[6]

A convergent synthetic approach is overwhelmingly favored in industrial production. This strategy involves the independent synthesis of key molecular fragments (precursors) which are then coupled in the final stages. This method improves overall yield, simplifies purification, and allows for better control over impurities.[7]

Retrosynthetic Analysis and Overall Strategy

The manufacturing process for Edoxaban is logically broken down by disconnecting the three main components linked by amide bonds. This retrosynthetic analysis reveals the three critical precursors that form the foundation of the synthesis campaign.

G cluster_main Retrosynthetic Analysis of Edoxaban cluster_precursors Key Precursors cluster_sub_precursors Sub-Precursors Edoxaban Edoxaban P_A Precursor A (Thiazolopyridine Core) 5-methyl-4,5,6,7-tetrahydro [1,3]thiazolo[5,4-c]pyridine -2-carboxylic acid Edoxaban->P_A Amide Bond Disconnection P_BC Precursor B+C (Diamino-oxalamide Core) N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl) -N2-(5-chloropyridin-2-yl)oxalamide Edoxaban->P_BC Amide Bond Disconnection P_B Precursor B (Chiral Diamine) (1S,2R,4S)-1-amino-N,N-dimethyl- 2-(protected-amino)cyclohexane -4-carboxamide P_BC->P_B Amide Bond Disconnection P_C Precursor C (Oxalamide Moiety) N-(5-chloropyridin-2-yl) oxalamic acid ethyl ester P_BC->P_C Amide Bond Disconnection

Caption: Retrosynthetic disconnection of Edoxaban into its three key precursors.

This guide will detail the synthesis of the following precursors:

  • Precursor A: 5-methyl-4,5,6,7-tetrahydro[1][5]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride[8]

  • Precursor B: The chiral cis-diamine cyclohexane core[1]

  • Precursor C: The N-(5-chloropyridin-2-yl)oxalamide fragment[]

Synthesis of Precursor A: The Heterocyclic Core

Target Molecule: 5-methyl-4,5,6,7-tetrahydro[1][5]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS: 720720-96-7)[10]

The synthesis of this thiazole derivative is a multi-step process that builds the heterocyclic system from a piperidone starting material. The route described is optimized for scalability and avoids hazardous reagents like elemental bromine where possible.[11]

Protocol 3.1: Synthesis of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This protocol follows a known industrial route involving thiazole ring formation, methylation, and bromination.[11]

  • Step 1: Thiazole Ring Formation. A protected piperidone derivative is reacted with sulfur powder and cyanamide in an aromatic solvent like toluene, catalyzed by a secondary amine (e.g., piperidine). This forms the 2-amino-thiazolopyridine intermediate. The secondary amine is crucial as it facilitates deprotonation and stabilizes intermediates, accelerating the reaction.[12]

  • Step 2: N-Methylation. The secondary amine on the piperidine ring is methylated. This is typically achieved via reductive amination using formaldehyde and a reducing agent like triacetoxysodium borohydride. This method offers high selectivity and mild reaction conditions suitable for large-scale operations.

  • Step 3: Sandmeyer-type Bromination. The 2-amino group is converted to a bromo group. This is accomplished by reacting the amino intermediate with an alkyl nitrite and copper(II) bromide. This diazotization-bromination sequence is a common and effective method for introducing bromine onto heteroaromatic rings.

Protocol 3.2: Carboxylation and Salt Formation
  • Step 1: Cyanation. The bromo-intermediate from Protocol 3.1 is subjected to a cyanation reaction using a metal cyanide, such as a combination of sodium cyanide and copper(I) cyanide, in a high-boiling polar solvent like N,N-dimethylacetamide (DMAC).[11] This converts the bromide to a nitrile.

  • Step 2: Hydrolysis. The resulting nitrile group is hydrolyzed to the carboxylic acid. This is efficiently achieved using a strong base like lithium hydroxide in an alcoholic solvent.[12] Careful control of temperature (40-70°C) is necessary to drive the reaction to completion without significant side product formation.[11]

  • Step 3: Hydrochloride Salt Formation. After workup and isolation of the free acid, the final precursor is precipitated as its hydrochloride salt by adding ethanolic HCl.[10] This salt form often has superior stability and handling properties for storage and subsequent reactions.

Parameter Protocol 3.1 (Typical Conditions) Protocol 3.2 (Typical Conditions)
Key Reagents Sulfur, Cyanamide, Formaldehyde, CuBr₂, t-Butyl nitriteCuCN/NaCN, LiOH, Ethanolic HCl
Solvent Toluene, DichloromethaneDMAC, Ethanol
Temperature 80-100°C (Step 1), Ambient (Step 2)140-160°C (Step 1), 40-70°C (Step 2)
Duration 12-24 hours per step12-20 hours (Step 1), 5-10 hours (Step 2)
Expected Yield ~70-80% over 3 steps~85-95% over 2 steps

Synthesis of Precursor B: The Chiral Diamine Core

Target Molecule: tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate

The synthesis of the stereochemically defined 1,2-cis-diamine on the cyclohexane ring is the most challenging aspect of the Edoxaban synthesis.[1] Numerous routes have been developed, with recent advances focusing on improving safety and efficiency by avoiding reagents like sodium azide.[13] A modern, scalable approach utilizes neighboring group participation to establish the required cis-stereochemistry.[14]

Protocol 4.1: Stereoselective Synthesis of the Protected cis-Diamine

This protocol is based on an efficient manufacturing process developed by Daiichi Sankyo.[13][14]

  • Step 1: Chiral Bromolactone Formation. The synthesis begins with a chiral starting material, often derived via enzymatic resolution, to set the stereochemistry early. This material is converted into a key chiral bromolactone intermediate.

  • Step 2: Ring Opening. The bromolactone is subjected to ring-opening. While older methods used sodium azide, newer processes use safer amine sources.

  • Step 3: Cyclization via Neighboring Group Participation. A key step involves an intramolecular cyclization. A strategically placed functional group (e.g., a dimethylamide group) participates in the displacement of a leaving group (like a mesylate), which forms a cyclic intermediate.[1]

  • Step 4: Hydrolysis of Cyclic Intermediate. This cyclic intermediate is then hydrolyzed under controlled conditions to open the ring, yielding the desired differentially protected 1,2-cis-diamine. This elegant approach ensures the correct stereochemical outcome.

  • Step 5: Protection and Carboxamide Formation. The free amine is protected (e.g., as a Boc-carbamate), and the ester is converted to the required N,N-dimethylcarboxamide to yield the final Precursor B.

Scale-Up Consideration: Some intermediates in this sequence can be unstable. The use of plug-flow reactor technology has been successfully implemented to handle such intermediates on a multi-hundred kilogram scale, ensuring temperature control and minimizing residence time, thereby improving safety and yield.[13][14]

Synthesis of Precursor C and Coupling to Form the Diamino-oxalamide Core

Target Molecule: N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide[]

This precursor is prepared by first synthesizing an activated oxalamide fragment and then coupling it with the chiral diamine core (Precursor B).

Protocol 5.1: Synthesis of Activated Oxalamide (Precursor C)
  • Step 1: React 2-amino-5-chloropyridine with an oxalyl derivative. 2-amino-5-chloropyridine is reacted with a mono-ester of oxalyl chloride (e.g., ethyl oxalyl chloride) in an inert solvent like dichloromethane with a non-nucleophilic base to capture the HCl byproduct. This selectively forms the mono-amide, yielding N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester.

Protocol 5.2: Coupling and Deprotection
  • Step 1: Amide Coupling. Precursor B (from Protocol 4.1) is deprotected to reveal the primary amine. This amine is then coupled with the activated oxalamic acid ester (Precursor C from Protocol 5.1). The reaction is typically carried out in a polar aprotic solvent.

  • Step 2: Boc Deprotection. The remaining protecting group (Boc) on the cis-diamine is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the second primary amine, yielding the final coupled precursor ready for the convergent step.

Final Convergent Synthesis and Quality Control

The final step is the amide bond formation between the heterocyclic carboxylic acid (Precursor A) and the diamino-oxalamide core.

G cluster_workflow General Synthetic Step Workflow Setup Reaction Setup (Inert Atmosphere, Temp Control) Reaction Reagent Addition & Reaction Monitoring (TLC/HPLC) Setup->Reaction Step 1 Workup Quench & Aqueous Wash Phase Separation Reaction->Workup Step 2 Purification Crystallization / Chromatography Workup->Purification Step 3 Analysis QC Analysis (HPLC, NMR, MS) Purification->Analysis Step 4 Product Isolated Precursor Analysis->Product Release

Caption: A self-validating workflow for each key experimental step.

Protocol 6.1: Final Amide Coupling
  • Step 1: Activation of Precursor A. The carboxylic acid of Precursor A is activated using a standard peptide coupling agent. For large-scale synthesis, agents like CDI (Carbonyldiimidazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are common.

  • Step 2: Coupling. The activated Precursor A is then reacted with the coupled diamino-oxalamide precursor from Protocol 5.2 in a suitable solvent like DMF or dichloromethane. The reaction is monitored by HPLC until completion.[6]

  • Step 3: Isolation and Salt Formation. The crude Edoxaban free base is isolated via aqueous workup and precipitation. It is then typically converted to its p-toluenesulfonate monohydrate salt, which is the form used in the final drug product, by reacting it with p-toluenesulfonic acid in a mixture of ethanol and water.[3][15] Recrystallization from a suitable solvent system is performed to achieve high purity (>99.5%).[16]

Quality Control and Analytical Methods

Throughout the synthesis, rigorous quality control is essential. Each precursor and the final product must be analyzed to ensure identity, strength, and purity according to ICH guidelines.[17][18]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. A stability-indicating RP-HPLC method is crucial. A typical method uses a C18 column with a mobile phase of acetonitrile and a buffer (e.g., triethylamine or phosphate buffer) with UV detection around 290 nm.[17][19]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[3]

  • Spectrofluorimetry: Can be used for sensitive quantification after derivatization with agents like FMOC-Cl.[20]

Conclusion

The large-scale synthesis of Edoxaban is a complex undertaking that hinges on the efficient and controlled production of its key precursors. The strategies outlined in this note, which leverage convergent synthesis, stereochemically precise reactions, and robust process controls, provide a framework for the safe and scalable manufacturing of this vital anticoagulant. By understanding the chemical principles behind each step and implementing rigorous analytical oversight, researchers and manufacturers can ensure the consistent production of high-quality Edoxaban precursors.

References

  • Yuan, D., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Available at: [Link]

  • Yuan, D., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban. ResearchGate. Available at: [Link]

  • Peng, Q., et al. (2022). Edoxaban key intermediate and synthesis method therefor. European Patent Office, Patent EP4438595A1. Available at: [Link]

  • Michida, M., et al. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. New Drug Approvals. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]

  • El-Kimary, E. I., et al. (2022). Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate. National Institutes of Health (NIH). Available at: [Link]

  • Michida, M., et al. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. ResearchGate. Available at: [Link]

  • Daiichi Sankyo Co Ltd. (2015). High-purity crystals of active blood coagulation factor X (FXa) inhibitor. WIPO Patent WO/2015/129603. Available at: [Link]

  • Pandey, K. P., & Saravanan, K. (2025). A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International. Available at: [Link]

  • CN112940012B. (2021). Preparation method of edoxaban and intermediate thereof. Google Patents.
  • Frost, C., et al. (2014). Edoxaban: a focused review of its clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]

  • EP1405852. (n.d.). Pharmaceutical tablet composition comprising edoxaban. Google Patents.
  • Pandey, K. P., & Saravanan, K. (2025). A Stability-Indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International. Available at: [Link]

  • US8058440B2. (2007). Process for producing this compound-2-carboxylic acid. Google Patents.
  • WO2021001728A1. (2021). Process for preparation of edoxaban. Google Patents.
  • CN111925340A. (2020). Synthesis method of edoxaban intermediate and intermediate product. Patsnap. Available at: [Link]

  • US10301322B2. (2016). Processes for the preparation of edoxaban and intermediates thereof. Google Patents.
  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][5]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Megafine Pharma. (2022). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. ResearchGate. Available at: [Link]

  • Al-Shdefat, R., et al. (2021). Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • CN115724792A. (2022). A kind of edoxaban key intermediate and its synthetic method. Google Patents.
  • Singh, R., et al. (2023). Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. Journal of Chemical Health Risks. Available at: [Link]

  • da Silva, G. G., et al. (2021). Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units. PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this classic and versatile reaction. Here, we address common issues leading to low yields and provide systematic, evidence-based solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to help you pinpoint the cause of low yields in your Hantzsch thiazole synthesis and provides actionable steps to rectify the issue.

Issue 1: The reaction is not proceeding to completion, or the conversion of starting materials is low.

Low conversion is a frequent challenge that can often be resolved by systematically optimizing the reaction conditions.

Possible Causes and Solutions:

  • Inadequate Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[1] If you are conducting the reaction at room temperature, a gradual increase in temperature is advisable.[2] For substrates that are less reactive, refluxing in an appropriate solvent may be necessary. However, be cautious of excessive heat, as it can lead to the decomposition of reactants and the formation of byproducts.[2][3]

  • Insufficient Reaction Time: It's possible the reaction simply hasn't had enough time to reach completion. It is highly recommended to monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2][3] If you observe the persistence of starting materials after your initially planned reaction time, consider extending the duration.

  • Suboptimal Solvent Choice: The solvent plays a critical role in both reaction rate and overall yield. Alcohols such as ethanol and methanol are commonly employed and generally produce good results.[2] In certain instances, using a solvent mixture, like ethanol/water, has been shown to enhance yields.[2][4] For microwave-assisted syntheses, polar solvents are often the most effective.[2]

  • Absence of a Necessary Catalyst: While the traditional Hantzsch synthesis is often performed without a catalyst, certain variations can benefit significantly from one to improve both reaction rates and yields. For instance, in multi-component reactions, catalysts like silica-supported tungstosilicic acid have proven to be effective.[2][5]

Issue 2: The desired thiazole product is not precipitating during the work-up, or is lost during extraction.

Proper work-up is crucial for isolating your product effectively.

Possible Causes and Solutions:

  • Incorrect pH for Precipitation: The thiazole product is typically precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[2][6] It is essential to ensure the pH is sufficiently basic to neutralize any acid generated during the reaction, which will facilitate the precipitation of the final product.[2]

  • Product Solubility in the Work-up Solution: If your product does not precipitate, it may be soluble in the aqueous basic solution. In this scenario, you will need to perform an extraction with a suitable organic solvent, such as ethyl acetate, to recover your product.[2]

Issue 3: The isolated product is impure, and the yield of the desired thiazole is low.

The presence of side products can significantly reduce the yield of your target molecule.

Possible Causes and Solutions:

  • Formation of Isomeric Byproducts: A known side reaction, particularly when using N-monosubstituted thioureas, is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The regioselectivity of the cyclization is influenced by the reaction conditions, especially the pH. To favor the formation of the desired 2-(N-substituted amino)thiazole, it is recommended to carry out the reaction in a neutral or slightly basic medium.[3][7]

  • Degradation of Starting Materials: The stability of your starting materials is paramount. α-Halo-β-carbonyl compounds can be particularly unstable.[3] Ensure they are freshly prepared or have been stored under appropriate conditions (e.g., cold and dark). The purity of the thioamide is also critical; use a high-purity reagent or purify it before use to avoid side reactions.[3]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the Hantzsch thiazole synthesis.

HantzschTroubleshooting start Low Yield in Hantzsch Thiazole Synthesis check_conversion Check Reaction Conversion (TLC Analysis) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Unreacted Starting Material good_conversion Good Conversion check_conversion->good_conversion Complete Conversion optimize_conditions Optimize Reaction Conditions low_conversion->optimize_conditions temp Increase Temperature optimize_conditions->temp time Extend Reaction Time optimize_conditions->time solvent Change Solvent optimize_conditions->solvent catalyst Add Catalyst (if applicable) optimize_conditions->catalyst end Improved Yield temp->end time->end solvent->end catalyst->end check_workup Review Work-up Procedure good_conversion->check_workup precipitation_issue Precipitation Issue check_workup->precipitation_issue Product not precipitating impurity_issue Impurity Issue check_workup->impurity_issue Product is impure adjust_ph Adjust pH of Aqueous Solution precipitation_issue->adjust_ph extraction Perform Organic Extraction precipitation_issue->extraction adjust_ph->end extraction->end check_starting_materials Check Purity of Starting Materials impurity_issue->check_starting_materials check_side_reactions Investigate Side Reactions impurity_issue->check_side_reactions purify_reagents Purify/Use Fresh Reagents check_starting_materials->purify_reagents purify_reagents->end adjust_ph_side Adjust pH to Neutral/ Slightly Basic check_side_reactions->adjust_ph_side adjust_ph_side->end

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that typically involves the cyclization of an α-haloketone with a thioamide.[8] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular nucleophilic attack by the nitrogen of the thioamide on the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate. Finally, this intermediate undergoes dehydration to form the aromatic thiazole ring.[8]

Q2: My reaction mixture has changed to a dark, tar-like color. What does this indicate?

While the expected color of the reaction can differ based on the specific substrates and conditions, a significant and unexpected color change, such as darkening or the formation of tar, often suggests the decomposition of starting materials or the formation of polymeric byproducts.[9] This can be triggered by excessive heat or prolonged reaction times. It is advisable to monitor your reaction with Thin Layer Chromatography (TLC) to keep track of the consumption of starting materials and the formation of the product.[9]

Q3: How can I optimize the reaction conditions to improve my yield?

Optimizing your reaction conditions is a critical step in achieving a high yield. Consider the following factors:

  • Solvent: While ethanol and methanol are common choices, the solvent can significantly impact the yield. In some multi-component variations of the Hantzsch synthesis, a mixture of ethanol and water has been shown to be effective.[4][5][9] Additionally, solvent-free conditions have been reported to enhance reaction rates and yields.[9][10]

  • Temperature: Many Hantzsch syntheses require heating or refluxing to proceed to completion.[2][9] The use of microwave irradiation can dramatically shorten reaction times and improve yields when compared to conventional heating methods.[2][9]

  • Catalyst: Although the traditional Hantzsch synthesis is often performed without a catalyst, certain catalysts can enhance yields and reaction rates. For example, silica-supported tungstosilicic acid has been utilized as an efficient and reusable catalyst.[5][9]

Optimization Parameters at a Glance

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase if no reaction is observed. Consider refluxing for less reactive substrates.To provide sufficient activation energy without causing decomposition.[2][3]
Solvent Ethanol or methanol are good starting points. An ethanol/water mixture can also be effective.The polarity of the solvent can significantly influence reaction rates and yields.[2][5]
Reaction Time Monitor progress by TLC and extend the time if starting materials are still present.To ensure the reaction goes to completion without significant product degradation.[2][3]
pH (Work-up) Use a basic solution (e.g., Na2CO3) to precipitate the product.Neutralizes acidic byproducts and facilitates the isolation of the thiazole.[2][6]
pH (Reaction) Maintain neutral or slightly basic conditions.To avoid the formation of 2-imino-2,3-dihydrothiazole isomers.[3][7]

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general framework. Modifications may be necessary depending on the specific substrates.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., methanol)

  • Aqueous basic solution (e.g., 5% Na2CO3)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-haloketone (1.0 eq) and the thioamide (1.5 eq) in the chosen solvent.

  • Heat the reaction mixture with stirring. The temperature and duration will depend on the specific substrates (e.g., 60-80 °C for 1-3 hours).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing the aqueous basic solution and stir.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the solid to obtain the crude thiazole product.

  • If necessary, purify the product by recrystallization or column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • ijarsct. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ijarsct. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • National Institutes of Health. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • YouTube. (2019). synthesis of thiazoles.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

Sources

Technical Support Center: Optimizing Thiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Thiazolopyridines are a core scaffold in numerous biologically active molecules, making their efficient synthesis a critical step in many research endeavors.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of thiazolopyridines, providing concise and actionable answers.

Q1: What are the most common synthetic routes to thiazolopyridines?

There are two primary approaches to constructing the thiazolopyridine core:

  • Annelation of a thiazole ring onto a pre-existing pyridine ring.

  • Formation of the pyridine ring onto a pre-existing thiazole derivative. [3][4]

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. Multi-component reactions, where several starting materials are combined in a single step, are also increasingly popular for their efficiency.[5]

Q2: My Hantzsch-type synthesis of a thiazolopyridine is giving a low yield. What are the first parameters I should check?

For low yields in a Hantzsch-type synthesis, which typically involves the reaction of an α-haloketone with a thioamide, consider these initial checks:

  • Purity of Starting Materials: Ensure your α-haloketone and pyridyl-thioamide are pure. Impurities can lead to significant side reactions.[6]

  • Reaction Temperature: Many Hantzsch syntheses require heating. If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C).[7]

  • Solvent Choice: Alcohols like ethanol or methanol are common solvents. The choice of solvent can significantly impact reaction rates and yields.[7]

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Q3: I'm observing multiple spots on my TLC plate that are not starting material. What are the likely side products?

In thiazolopyridine synthesis, particularly under acidic conditions, the formation of isomeric byproducts is a common issue.[6][8] For instance, in a Hantzsch synthesis, you might see the formation of a 2-imino-2,3-dihydrothiazole isomer in addition to your desired 2-aminothiazolopyridine.[6][8] Other possibilities include self-condensation of starting materials or decomposition products if excessive heat is used.

Q4: How can I improve the purification of my final thiazolopyridine product?

Purification can be challenging due to the polarity of the thiazolopyridine core. Here are some tips:

  • Column Chromatography: Silica gel is standard. Start with a non-polar eluent and gradually increase polarity. A common solvent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective for achieving high purity.

  • Acid-Base Extraction: If your product has a basic nitrogen, you can use an acid-base extraction to separate it from non-basic impurities.

II. Troubleshooting Guide: From Low Yields to Reaction Failures

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during thiazolopyridine synthesis.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most frustrating outcomes. The following workflow can help diagnose the root cause.

G Start Low/No Yield Purity Check Starting Material Purity (NMR, MP, etc.) Start->Purity Conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Purity Confirmed Purify Purify Starting Materials Purity->Purify Impurities Found Mechanism Consider Alternative Reaction Mechanism Conditions->Mechanism Optimization Fails Optimize Systematically Optimize Conditions (See Table 1) Conditions->Optimize Alternative Try a Different Synthetic Route (e.g., Gewald) Mechanism->Alternative Purify->Conditions Success Improved Yield Optimize->Success Alternative->Success

Caption: Troubleshooting workflow for low or no product yield.

Causality and Actionable Solutions:
  • Starting Material Integrity: The purity of your reactants is paramount. Pyridyl-thioamides can be susceptible to hydrolysis, and α-haloketones can degrade over time.

    • Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, repurify them before use.[6]

  • Suboptimal Reaction Conditions: The kinetics of thiazolopyridine formation are highly sensitive to temperature, solvent, and reactant concentrations.

    • Action: Systematically screen reaction parameters. For instance, if using a Hantzsch-type reaction, you can vary the solvent and temperature as outlined in the table below. Monitoring the reaction by TLC at regular intervals is crucial to determine the optimal reaction time.[9]

Parameter Condition A Condition B Condition C Rationale
Solvent EthanolDMFTolueneSolvent polarity can significantly affect reactant solubility and reaction rate.
Temperature Room Temp.60 °CRefluxIncreased temperature often accelerates the reaction but can also lead to byproduct formation.
Catalyst NonePiperidine (cat.)Acetic Acid (cat.)The reaction may be catalyzed by either base or acid, depending on the specific substrates.
  • Incorrect Reaction Mechanism Assumption: Not all thiazolopyridine syntheses proceed optimally under the same conditions. For example, a Gewald-type synthesis, which involves a ketone, a cyano-ester, and elemental sulfur, operates under different mechanistic principles than a Hantzsch synthesis.[10][11]

    • Action: If optimizing a Hantzsch-type reaction fails, consider if your starting materials are more amenable to a different synthetic route, such as the Gewald reaction for synthesizing 2-aminothiophenes which can be precursors.[10][12][13][14]

Problem 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can significantly complicate purification and reduce the yield of the desired product.

Causality and Actionable Solutions:
  • Isomer Formation: As mentioned, under acidic conditions, Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6][8]

    • Action: Consider running the reaction under neutral or basic conditions to favor the formation of the desired product. The addition of a non-nucleophilic base like triethylamine can be beneficial.

  • Side Reactions of Starting Materials: The starting materials themselves can undergo side reactions. For example, α-haloketones can self-condense, and thioamides can decompose.

    • Action: Adjusting reaction conditions such as temperature and reactant stoichiometry can minimize the formation of byproducts. Adding the α-haloketone slowly to the reaction mixture can sometimes prevent its self-condensation.

  • Oxidation: Some thiazolopyridine derivatives can be susceptible to oxidation, especially if they contain electron-rich substituents.

    • Action: If you suspect oxidation, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be a hurdle.

Causality and Actionable Solutions:
  • Product Solubility: The product may be highly soluble in the reaction solvent or the work-up solution, leading to losses during extraction or precipitation.

    • Action: If your product is not precipitating upon addition of a non-solvent, try extracting the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Emulsion Formation during Work-up: The presence of polar functionalities can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

    • Action: Adding brine (a saturated aqueous solution of NaCl) can help to break emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Co-elution of Impurities during Chromatography: If impurities have similar polarities to your product, they may co-elute during column chromatography.

    • Action: Try a different solvent system for your chromatography. Sometimes, a small change in the eluent composition can significantly improve separation. If silica gel fails, consider using a different stationary phase like alumina.

III. Experimental Protocols

To provide a practical starting point, here is a general protocol for a Hantzsch-type synthesis of a 2-aminothiazolo[5,4-b]pyridine derivative.

General Protocol for Hantzsch Thiazolopyridine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine Pyridyl-Thioamide and α-Haloketone B Add Solvent (e.g., Ethanol) A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to Room Temperature C->D E Neutralize with Base (e.g., NaHCO3 soln.) D->E F Collect Precipitate by Filtration E->F G Recrystallize or perform Column Chromatography F->G

Caption: General workflow for Hantzsch thiazolopyridine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyridyl-thioamide (1.0 eq) and the α-haloketone (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to achieve a concentration of approximately 0.1-0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.

  • Purification: Air-dry the solid. If necessary, further purify the product by recrystallization or column chromatography on silica gel.

Self-Validation: At each critical step, it's important to validate your progress. Before starting, confirm the identity and purity of your starting materials by NMR. After the reaction, obtain an NMR and mass spectrum of your crude product to confirm the presence of the desired thiazolopyridine and to identify any major impurities. This will inform your purification strategy.

IV. Conclusion

The synthesis of thiazolopyridines, while powerful, can present numerous challenges. By systematically evaluating starting material purity, reaction conditions, and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a framework for addressing common issues, grounded in the fundamental principles of organic chemistry. With a methodical approach and careful analysis, the synthesis of these valuable compounds can be made more efficient and reproducible.

V. References

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online.

  • (2015). Methods of synthesis and properties of thiazolopyridines. ResearchGate.

  • Chaban, T. I. (2015). Methods of synthesis and properties of thiazolopyridines. Journal of Organic and Pharmaceutical Chemistry.

  • Mahmoud, N. F. H., & Balamon, M. G. (2020). Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. ResearchGate.

  • (n.d.). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate.

  • (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Benchchem.

  • (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

  • (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

  • (n.d.). Synthetic strategies for thiazolopyridine derivatives | Request PDF. ResearchGate.

  • (n.d.). Thiazolopyrimidine derivatives and preparation thereof. Google Patents.

  • (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.

  • (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.

  • (2015). Thiazole formation through a modified Gewald reaction. PMC.

  • (n.d.). Gewald reaction. Wikipedia.

  • (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications.

  • (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.

  • (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.

  • (n.d.). Gewald Reaction. Organic Chemistry Portal.

  • (n.d.). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing.

  • (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

  • (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.

  • (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. PubMed.

  • (n.d.). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. ResearchGate.

  • Nazir, M. S. (n.d.). Synthetic strategies for thiazolopyridine derivatives (2023). SciSpace.

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be a dedicated resource for navigating the synthetic challenges encountered when preparing 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the synthesis of the anticoagulant Edoxaban.[1][2] Byproduct formation is a critical hurdle in achieving high purity and yield. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Synthesis Overview & Key Reaction Pathways

The industrial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to minimize side reactions. A common pathway begins with a protected piperidone derivative and proceeds through the formation of a 2-aminothiazole ring, followed by N-methylation.

Below is a generalized workflow illustrating the key transformations. Understanding this sequence is the first step in diagnosing where byproduct formation may occur.

G A Protected Piperidone Derivative B Thiazole Ring Formation (e.g., with Sulfur & Cyanamide) A->B C 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine B->C D Optional: Halogenation (e.g., Bromination) C->D Path A F N-Methylation (e.g., Formaldehyde & Reducing Agent) C->F Path B (Direct Methylation) E Intermediate (e.g., 2-Bromo derivative) D->E E->F G Deprotection (if applicable) F->G H Final Product: This compound G->H G cluster_0 Troubleshooting Low N-Methylation Yield Start Low Yield of N-Methylated Product Check_Reagent Are reducing agent and formaldehyde fresh? Start->Check_Reagent Check_pH Is the reaction at an optimal (weakly acidic) pH? Check_Reagent->Check_pH Yes Sol_Reagent Solution: Use fresh reagents, add slight excess. Check_Reagent->Sol_Reagent No Check_Temp Is temperature adequate (e.g., RT to 40°C)? Check_pH->Check_Temp Yes Sol_pH Solution: Adjust pH with mild acid (e.g., Acetic Acid). Check_pH->Sol_pH No Sol_Temp Solution: Increase temperature cautiously and monitor by TLC/LC-MS. Check_Temp->Sol_Temp No

Sources

Technical Support Center: Factor Xa Chromogenic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Factor Xa (FXa) chromogenic assays. This guide is designed for researchers, clinical scientists, and drug development professionals who utilize this powerful method for quantifying anticoagulants. Here, we move beyond simple protocols to explore the causality behind experimental steps, offering field-proven insights to help you achieve accurate, reproducible results and effectively troubleshoot any issues that arise.

Understanding the Core Principle

The chromogenic anti-Xa assay is a functional, two-stage test designed to measure the activity of anticoagulants like Unfractionated Heparin (UFH), Low-Molecular-Weight Heparins (LMWHs), and Direct Oral Anticoagulants (DOACs) that target Factor Xa.[1]

The core of the assay lies in a competitive reaction. A known, excess amount of Factor Xa is added to a plasma sample. The anticoagulant within the sample forms a complex with either its cofactor, Antithrombin (AT), or directly with the FXa, inactivating a portion of it.[2][3] A synthetic chromogenic substrate, which mimics the natural target of FXa, is then introduced. The residual, active FXa cleaves this substrate, releasing a colored compound (p-nitroaniline).[3][4] The intensity of this color, measured spectrophotometrically (typically at 405 nm), is therefore inversely proportional to the concentration of the anticoagulant in the sample.[5][6]

Assay_Principle cluster_stage1 Stage 1: Inhibition cluster_stage2 Stage 2: Detection cluster_result Result Interpretation plasma Plasma Sample (contains Anticoagulant + Antithrombin) fxa Add Known Excess of Factor Xa plasma->fxa Incubate complex Inactive Anticoagulant-AT-FXa Complex + Residual Active FXa fxa->complex substrate Add Chromogenic Substrate complex->substrate Residual FXa Acts readout Spectrophotometric Reading (405 nm) color Color Release (p-nitroaniline) substrate->color color->readout Absorbance ∝ [Residual FXa] Result High Anticoagulant Conc. → Low Residual FXa → Low Color → Low Absorbance

Caption: The two-stage principle of the chromogenic anti-Xa assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this assay? The anti-Xa assay is widely used to measure plasma levels of UFH, LMWH, and direct oral anti-Xa anticoagulants (e.g., rivaroxaban, apixaban) to monitor anticoagulant therapy.[2][7]

Q2: Why is this assay preferred over clot-based tests like the aPTT for heparin monitoring? The anti-Xa assay is more specific for quantifying anti-Xa activity and is not influenced by many plasma-based variables that can affect the Activated Partial Thromboplastin Time (aPTT), such as deficiencies in other clotting factors or elevated levels of acute phase proteins like Factor VIII and fibrinogen.[8][9] This leads to a more accurate reflection of the heparin concentration.

Q3: What are the typical therapeutic ranges for heparin? Therapeutic ranges can vary slightly by institution, but generally accepted targets are:

  • Unfractionated Heparin (UFH): 0.3-0.7 IU/mL[2][9]

  • Low-Molecular-Weight Heparin (LMWH): 0.5-1.2 IU/mL (for therapeutic dosing)[2]

Q4: Is it necessary to use a specific calibrator for each type of anticoagulant? Absolutely. The standard curve used for quantification must be generated with the same class of anticoagulant being measured.[10] Using an LMWH standard curve to measure a DOAC, for example, can lead to inaccurate results and is not appropriate for quantitative determination, although it may be used in some emergency settings to rule out the presence of the drug.[10][11]

Troubleshooting Guide

This section addresses common problems encountered during the assay. A logical troubleshooting workflow is essential for efficiently identifying and resolving issues.

Troubleshooting_Workflow start Unexpected or Variable Results check_curve 1. Review Standard Curve (R² < 0.98, poor linearity?) start->check_curve check_qc 2. Check QC Samples (Out of range?) start->check_qc check_sample 3. Inspect Sample Integrity (Hemolysis, Icterus, Lipemia?) check_curve->check_sample No action_curve Re-run calibrators Verify correct standard used Check reagent prep check_curve->action_curve Yes check_qc->check_sample No action_qc Verify QC lot & expiration Re-prepare QC Troubleshoot reagents check_qc->action_qc Yes action_sample Request new sample Note interference in report Perform sample pre-treatment (e.g., centrifugation) check_sample->action_sample Yes review_preanalytical 4. Review Pre-Analytical Factors (Collection, processing, storage?) check_sample->review_preanalytical No review_patient 5. Review Patient Factors (Concurrent meds, AT deficiency?) review_preanalytical->review_patient action_preanalytical Re-train staff on PPP prep Check centrifuge speed/time Audit sample transport review_preanalytical->action_preanalytical action_patient Check for other anti-Xa drugs Consider AT deficiency testing Consult with clinician review_patient->action_patient

Sources

Technical Support Center: Optimizing Edoxaban Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Edoxaban intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is a synthesis of patented methods, peer-reviewed literature, and practical field insights to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of key Edoxaban intermediates. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield in the Azide Displacement Step for Chiral Diamine Synthesis

Question: I am experiencing low yields and formation of the undesired trans-isomer during the synthesis of the key intermediate, tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl) carbamate, using sodium azide. How can I improve the yield and stereoselectivity?

Probable Causes:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Side Reactions: The formation of the undesired trans-isomer is a known issue, which can occur through competing reaction pathways.[1][2]

  • Safety and Handling of Sodium Azide: Sodium azide is highly toxic and potentially explosive, and improper handling can lead to safety incidents and reagent degradation.[3][4]

Solutions & Explanations:

  • Reaction Condition Optimization:

    • Solvent: N-methyl-2-pyrrolidone (NMP) has been shown to be an effective solvent for this reaction.[5]

    • Temperature: A reaction temperature of around 70°C is often employed to drive the reaction to completion.[5]

    • Stoichiometry: While an excess of sodium azide is typically used, a large excess may not necessarily improve the yield and can complicate work-up.[1]

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as dodecyl pyridinium chloride, has been reported to improve the reaction rate and yield.[3][5]

  • Minimizing the trans-Isomer:

    • The formation of the trans-isomer is a known challenge.[1][2] Careful control of reaction conditions is crucial. Subsequent purification steps, such as column chromatography or recrystallization, are often necessary to remove this impurity, although this can lead to yield loss.[1]

  • Alternative Synthetic Routes:

    • Given the hazards associated with sodium azide, several alternative routes have been developed. One approach utilizes diphenyl phosphorazidate (DPPA) as a safer alternative to metal azides.[4] Another strategy involves an intramolecular cyclization reaction to construct the differentially protected 1,2-cis-diamine, avoiding the use of azides altogether.[6][7]

Experimental Protocol: Azide Displacement with Phase-Transfer Catalyst [5]

  • In a round-bottomed flask, charge N-methyl-2-pyrrolidone (NMP), sodium azide, and dodecyl pyridinium chloride at ambient temperature.

  • Heat the mixture to 40-45°C and maintain for 24 hours.

  • Add a solution of methyl (1R,2R,4S)-2-((tert-butoxycarbonyl)amino)-4-(dimethylcarbamoyl)cyclohexane-1-sulfonate in NMP at 40-45°C.

  • Maintain the reaction at 70°C for 32 hours.

  • Cool the reaction mass to room temperature and add a solution of sodium carbonate in water.

  • Cool to 0-5°C to precipitate the product.

  • Isolate the solid product by filtration and dry under vacuum at 50°C.

Issue 2: Poor Yield in the Amide Coupling to Form the Oxalamide Intermediate

Question: My amide coupling reaction between tert-butyl {(1R, 2S, 5S)-2-amino-5 [(dimethylamino) carbonyl] cyclohexyl} carbamate oxalate and ethyl 2-((chloropyridin-2-yl) amino)-2-oxoacetate hydrochloride is giving a low yield and solidifying, making stirring difficult. What can I do to improve this?

Probable Causes:

  • Poor Solubility of Reagents: The oxalate salt of the amine may have poor solubility in the reaction solvent.

  • Suboptimal Coupling Reagents: The choice of coupling agent and base is critical for efficient amide bond formation.

  • Reaction Solidification: The precipitation of byproducts or the product itself can lead to poor mixing and incomplete reaction.[8]

Solutions & Explanations:

  • Solvent Selection:

    • Dimethyl sulfoxide (DMSO) or isopropyl alcohol can be used as solvents to improve the solubility of the starting materials.[9]

  • Base Selection and Addition:

    • A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt and facilitate the coupling.

    • In some procedures, adding the base in divided portions has been shown to minimize the generation of impurities.[2] However, this can be challenging to implement on a larger scale.

  • Temperature Control:

    • Heating the reaction mixture to 50-55°C can improve solubility and reaction rate.[9]

  • Alternative Coupling Agents:

    • While this specific step often involves the reaction of an amine with an activated ester, other amide coupling reactions in the synthesis of Edoxaban can benefit from standard coupling reagents like TBTU/DIEA or EDC/HOBt.[8][10][11]

Experimental Protocol: Improved Amide Coupling [9]

  • To a solution of t-Butyl {(1R, 2S, 5S)-2-amino-5 [(dimethylamino) carbonyl] cyclohexyl} carbamate oxalate in dimethyl sulfoxide, add triethylamine.

  • Heat the reaction mass to approximately 50°C to 55°C.

  • Add ethyl 2-((chloropyridin-2-yl) amino)-2-oxoacetate hydrochloride to the reaction mixture.

  • Monitor the reaction for completion by HPLC or TLC.

  • Upon completion, proceed with the appropriate work-up and purification.

Issue 3: Difficulty in Purifying the Final Edoxaban Product

Question: I am struggling to achieve high purity of the final Edoxaban product. What are the most effective purification methods?

Probable Causes:

  • Presence of Stereoisomers: Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. Only the (1S,2R,4S)-isomer is pharmacologically active.[12][13][14]

  • Process-Related Impurities: Impurities from previous steps can carry through to the final product.[]

Solutions & Explanations:

  • Recrystallization:

    • Recrystallization is the most common method for purifying the final product, typically as the tosylate monohydrate salt.[16]

    • A mixture of acetonitrile (ACN) and water is a commonly used solvent system. The ratio of ACN to water is critical for efficient purification and obtaining the desired polymorphic form.[16]

  • Control of Chiral Purity:

    • The most effective way to control chiral purity is to use chirally pure starting materials and to employ stereoselective reactions.

    • Chiral HPLC can be used to monitor the enantiomeric and diastereomeric purity throughout the synthesis.[12]

Experimental Protocol: Recrystallization of Edoxaban Tosylate Monohydrate [16]

  • Dissolve the crude edoxaban tosylate monohydrate in a mixture of ACN/H₂O (e.g., 60:40 to 30:70 v/v) at a temperature between 30°C and 70°C.

  • Cool the solution to at or below room temperature.

  • Add water as an anti-solvent to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70.

  • Allow the product to crystallize. Seeding with crystals of the desired polymorphic form (Form I) can facilitate crystallization.

  • Isolate the purified crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of Edoxaban?

A1: The synthesis of Edoxaban typically involves the coupling of two key fragments:

  • A chiral diamine cyclohexane core, such as N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide.[16][17]

  • A thiazolopyridine carboxamide moiety, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, or its activated form.[16][17]

Q2: Are there safer alternatives to using sodium azide in the synthesis?

A2: Yes, due to the hazardous nature of sodium azide, alternative methods have been developed. These include:

  • The use of diphenyl phosphorazidate (DPPA).[4]

  • Enzyme-catalyzed asymmetric reductive amination.[1]

  • The development of novel cyclization reactions that avoid azide intermediates.[6][7]

Q3: How can I monitor the progress of the reactions?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress, assessing purity, and detecting the formation of impurities.[12][18] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis.

Q4: What are the critical parameters to control for a successful synthesis?

A4: Several parameters are critical:

  • Stereochemistry: The use of chirally pure starting materials and stereoselective reactions is paramount.[12][13][14]

  • Temperature: Precise temperature control is essential for many steps to prevent side reactions and ensure complete conversion.

  • pH: For certain reactions, such as cyclizations, maintaining the pH within a specific range (e.g., 7 to 8) is crucial.[6]

  • Reagent Purity: The purity of starting materials and reagents directly impacts the purity of the final product.

Data Summary

Reaction Step Key Parameters Typical Yield Reference
Azide DisplacementNMP, 70°C, Phase-Transfer Catalyst~96% (column chromatography purified)[1]
Amide Coupling (Oxalamide)DMSO, 50-55°C, Triethylamine~84-86%[8][9]
Final Amide CouplingDichloromethane, Triethylamine, 0-5°C to RT~88.6%[17]

Visualizations

Edoxaban_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly and Purification Chiral_Cyclohexane_Derivative Chiral Cyclohexane Derivative Azide_Displacement Azide Displacement or Alternative Chiral_Cyclohexane_Derivative->Azide_Displacement NaN3 or DPPA Protected_Diamine Protected cis-Diamine Intermediate Azide_Displacement->Protected_Diamine Amide_Coupling_1 Amide Coupling 1 (Oxalamide formation) Protected_Diamine->Amide_Coupling_1 Thiazolopyridine_Precursor Thiazolopyridine Precursor Carboxylic_Acid_Formation Carboxylic Acid Formation Thiazolopyridine_Precursor->Carboxylic_Acid_Formation Key_Acid_Fragment 5-methyl-4,5,6,7-tetrahydro [1,3]thiazolo[5,4-c]pyridine -2-carboxylic acid Carboxylic_Acid_Formation->Key_Acid_Fragment Amide_Coupling_2 Amide Coupling 2 (Final Product) Key_Acid_Fragment->Amide_Coupling_2 Deprotection Deprotection Amide_Coupling_1->Deprotection Deprotection->Amide_Coupling_2 Crude_Edoxaban Crude Edoxaban Amide_Coupling_2->Crude_Edoxaban Purification Recrystallization (Tosylate Salt Formation) Crude_Edoxaban->Purification Pure_Edoxaban Pure Edoxaban Tosylate Monohydrate Purification->Pure_Edoxaban

Caption: A simplified workflow for the synthesis of Edoxaban, highlighting the formation of key intermediates and the final assembly.

Troubleshooting_Decision_Tree Start Low Yield in a Synthetic Step Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Review_Conditions Analyze_Byproducts Analyze Byproducts (HPLC, NMR, MS) Start->Analyze_Byproducts Impure_SM Purify Starting Materials Check_Purity->Impure_SM Impure Optimize_Conditions Optimize Reaction Conditions Review_Conditions->Optimize_Conditions Suboptimal Identify_Side_Reaction Identify Side Reaction Pathway Analyze_Byproducts->Identify_Side_Reaction Modify_Protocol Modify Protocol to Minimize Side Reactions Identify_Side_Reaction->Modify_Protocol

Caption: A decision tree for troubleshooting low-yield reactions in Edoxaban synthesis.

References

  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. American Chemical Society.
  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. New Drug Approvals.
  • An In-depth Technical Guide to the Synthesis and Purification of Edoxaban Tosylate Monohydr
  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug.
  • Edoxaban and Impurities. BOC Sciences.
  • EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR.
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. American Chemical Society.
  • Advanced Synthesis of a Key Edoxaban Intermedi
  • Preparation method of edoxaban intermediate.
  • Synthesis method of edoxaban intermediate and intermediate product.
  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban.
  • Preparation method of edoxaban and intermediate thereof.
  • A process for preparation of intermediate of edoxaban.
  • For synthesis of chiral impurity 5 of Edoxaban intermediate i.e.,...
  • The Synthesis Of Edoxaban And Its Rel
  • Process for preparation of edoxaban.
  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
  • Optimization of the parallel microscale amide coupling reactions performed in a 96-well plate.
  • Processes for the preparation of edoxaban and intermediates thereof.
  • edoxaban. New Drug Approvals.
  • Method for preparing chiral amine intermediate of edoxaban.
  • Amide coupling reaction in medicinal chemistry.

Sources

Technical Support Center: Thiazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the synthesis of thiazole compounds. By understanding the mechanistic underpinnings of these side reactions, you can effectively mitigate their formation and optimize your synthetic routes for higher purity and yield.

I. Hantzsch Thiazole Synthesis: Common Side Reactions & Troubleshooting

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, is widely valued for its reliability.[1] However, several side reactions can occur, leading to impurities and reduced yields.

FAQ 1: My Hantzsch synthesis is producing a significant amount of a dimeric byproduct. What is happening and how can I prevent it?

Answer:

The formation of a dimeric byproduct is a common issue in Hantzsch synthesis, particularly when using reactive α-haloketones or under basic conditions.

Causality: The Mechanism of Dimerization

Dimerization typically occurs through the self-condensation of two molecules of the α-haloketone. This is often facilitated by a base, which can deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second α-haloketone molecule, leading to a dimer after subsequent reaction steps.

Another potential pathway for dimerization involves the reaction of the desired thiazole product with a remaining α-haloketone, especially if the thiazole ring possesses a nucleophilic center.

Troubleshooting & Prevention
Parameter Problem Solution & Rationale
Reagent Addition Rapid addition of the α-haloketone can lead to localized high concentrations, favoring self-condensation.Add the α-haloketone dropwise to the thioamide solution. This maintains a low concentration of the halo-ketone, favoring the desired reaction with the thioamide.
Base Strong bases can excessively promote enolate formation of the α-haloketone, leading to dimerization.Use a weaker base (e.g., sodium bicarbonate, triethylamine) or, in some cases, no base at all. The thioamide itself can act as a sufficient base to drive the reaction.
Temperature High reaction temperatures can accelerate the rate of side reactions, including dimerization.Maintain a moderate reaction temperature. While some heat is often necessary to drive the reaction to completion, excessive heat can be detrimental.[2] Start with room temperature and gradually increase if the reaction is sluggish.
Stoichiometry An excess of the α-haloketone provides more opportunities for self-condensation.Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents). This ensures that the α-haloketone is consumed by the desired reaction pathway.
Experimental Protocol: Minimizing Dimerization in Hantzsch Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the thioamide (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol).[1]

  • Reagent Addition: Dissolve the α-haloketone (1.0 eq.) in a minimal amount of the same solvent and add it to the dropping funnel.

  • Reaction: Add the α-haloketone solution dropwise to the stirring thioamide solution over 30-60 minutes at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Heating (if necessary): If the reaction is slow, gently heat the mixture to 40-50°C.

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up procedure, which may involve precipitation of the product by adding water or a non-polar solvent.

FAQ 2: I am observing the formation of an oxazole byproduct in my thiazole synthesis. Why is this happening?

Answer:

The formation of an oxazole byproduct indicates a competing reaction pathway where an oxygen nucleophile is involved in the cyclization step instead of the sulfur from the thioamide.

Causality: The Competing Oxazole Formation

This side reaction can occur if there is a source of an oxygen nucleophile that can compete with the sulfur of the thioamide. The most common culprit is the presence of water in the reaction mixture. The α-haloketone can react with water to form an α-hydroxyketone, which can then react with another molecule of the α-haloketone or undergo other undesired reactions. More directly, if the thioamide tautomerizes to its thiol form, the nitrogen can act as a nucleophile, and if water is present, it can lead to oxazole formation.

Troubleshooting & Prevention
Parameter Problem Solution & Rationale
Solvent Purity Presence of water in the solvent can lead to the formation of α-hydroxyketones and subsequent byproducts.Use anhydrous solvents. Solvents should be properly dried and stored over molecular sieves to minimize water content.
Reagent Purity Hygroscopic reagents can introduce water into the reaction.Ensure all reagents, especially the thioamide and any bases, are dry.
Reaction Atmosphere Atmospheric moisture can be absorbed by the reaction mixture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Workflow for Ensuring Anhydrous Conditions

Anhydrous_Workflow start Start dry_glassware Dry Glassware (Oven or Flame-dry) start->dry_glassware add_reagents Add Anhydrous Reagents & Solvents dry_glassware->add_reagents inert_atmosphere Establish Inert Atmosphere (N2 or Ar) add_reagents->inert_atmosphere run_reaction Run Reaction inert_atmosphere->run_reaction end End run_reaction->end

Caption: Workflow for maintaining anhydrous reaction conditions.

II. Cook-Heilbron Thiazole Synthesis: Potential Pitfalls

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[3]

FAQ 3: My Cook-Heilbron synthesis is giving a low yield and a complex mixture of products. What are the likely side reactions?

Answer:

Low yields and complex product mixtures in the Cook-Heilbron synthesis can often be attributed to the reactivity of the starting materials and intermediates.

Causality: Common Side Reactions
  • Thiourea Formation: The α-aminonitrile can react with carbon disulfide to form a dithiocarbamate, which can then decompose or react further to form thioureas.

  • Polymerization: The starting materials or reactive intermediates can undergo polymerization, especially under harsh reaction conditions.

  • Rearrangement: The intermediate 5-imino-2-thione thiazolidine can potentially undergo rearrangements or other undesired reactions if the final tautomerization to the aromatic 5-aminothiazole is slow.[3]

Troubleshooting & Prevention
Parameter Problem Solution & Rationale
Temperature High temperatures can promote polymerization and decomposition of intermediates.The Cook-Heilbron synthesis is often successful at or below room temperature.[3] Avoid excessive heating.
Solvent An inappropriate solvent may not effectively solvate the intermediates, leading to side reactions.Protic solvents like ethanol or aqueous mixtures are often used to facilitate the tautomerization step.
pH Control The reaction can be sensitive to pH. Strongly acidic or basic conditions can lead to decomposition.Maintain a mildly basic or neutral pH to facilitate the nucleophilic attack and subsequent cyclization without promoting side reactions.

III. General Troubleshooting for Thiazole Synthesis

FAQ 4: My final thiazole product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from side products with similar polarities to the desired thiazole.

Common Impurities and Purification Strategies
Impurity Origin Purification Strategy
Unreacted Thioamide Incomplete reaction.Column Chromatography: Thioamides are often more polar than the corresponding thiazoles. Recrystallization: If the thiazole is a solid, recrystallization can be effective.
Unreacted α-Haloketone Incomplete reaction.Aqueous Wash: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Column Chromatography.
Dimeric Byproducts Side reaction as discussed in FAQ 1.Column Chromatography: Dimers are typically less polar than the monomeric thiazole. Recrystallization.
Oxazole Byproducts Side reaction as discussed in FAQ 2.Column Chromatography: Oxazoles and thiazoles can have very similar polarities, making separation challenging. Careful selection of the mobile phase is crucial. Preparative HPLC may be necessary in difficult cases.
Troubleshooting Logic for Purification

Purification_Logic start Crude Product check_solubility Check Solubility Profile start->check_solubility recrystallization Recrystallization check_solubility->recrystallization Solid with Good Solubility Difference column_chromatography Column Chromatography check_solubility->column_chromatography Liquid or Similar Solubility pure_product Pure Product recrystallization->pure_product prep_hplc Preparative HPLC column_chromatography->prep_hplc Co-eluting Impurities column_chromatography->pure_product Successful Separation prep_hplc->pure_product

Caption: Decision tree for purification of thiazole compounds.

By carefully considering the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your thiazole synthesis.

References
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Dimerization Disruption of Leishmania infantum Trypanothione Reductase by Triazole-phenyl-thiazoles. Retrieved from [Link]

  • National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Institutes of Health. (2026, January 2). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • ResearchGate. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • MDPI. (2021, December 22). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Retrieved from [Link]

Sources

Technical Support Center: Optimization of the Edoxaban Manufacturing Process

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Edoxaban manufacturing process. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, purification, and analysis of Edoxaban. Here, we address common challenges and frequently asked questions encountered during process development and scale-up, providing not just solutions but also the underlying scientific rationale to empower your experimental decisions.

Section 1: Core Synthesis and Intermediate Management

This section addresses common hurdles in the construction of the Edoxaban backbone, from key intermediates to the final amide coupling.

Q1: We are experiencing low yields in the synthesis of the key diamine cyclohexane intermediate. What are the common pitfalls?

A1: Low yields in the formation of the chiral diamine cyclohexane core, such as tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, are a frequent challenge. The root cause often lies in the stereoselectivity of the reduction and the subsequent amination steps.

  • Causality & Experience: The synthesis involves creating a specific stereochemical arrangement (1R, 2S, 5S) which is crucial for the drug's activity.[1] Traditional methods may lack the required regio- and stereo-selectivity, leading to a mixture of isomers that are difficult to separate and result in a lower yield of the desired product.[2] An improved process avoids hazardous azide reagents and focuses on achieving high stereoselectivity during the introduction of the diamino groups.[2]

  • Troubleshooting Steps:

    • Re-evaluate Your Synthetic Route: Consider modern synthetic strategies that utilize enzymatic resolution or asymmetric synthesis to establish the correct stereochemistry early on.[3]

    • Optimize Reduction Conditions: If using a catalytic hydrogenation step, the choice of catalyst (e.g., Pd/C), solvent, and hydrogen pressure are critical. Inadequate conditions can lead to incomplete reduction or undesired side products.

    • Control of Amination: For the introduction of the second amino group, ensure precise temperature control and stoichiometry. Some advanced processes use a cyclization reaction involving neighboring group participation to construct the 1,2-cis-diamine with high fidelity.[3][4]

Q2: During the final amide coupling step to form the Edoxaban free base, we are observing significant side-product formation. How can this be mitigated?

A2: The final coupling between the diamine cyclohexane core and the activated thiazolopyridine carboxylic acid is a critical step where impurities can be readily generated. The primary cause is often related to the choice of coupling agents and reaction conditions.

  • Causality & Experience: Over-activation of the carboxylic acid can lead to side reactions, while insufficient activation results in an incomplete reaction. The choice of base is also critical; hindered or non-nucleophilic bases like diisopropylethylamine (DIPEA) are often preferred to prevent side reactions with the starting materials.[5] The solvent system must ensure the solubility of all reactants while being inert to the reaction conditions. Dimethylsulfoxide (DMSO) has been shown to simplify the reaction sequence and reduce reaction times.[6]

  • Troubleshooting Workflow:

    G start Low Purity in Final Coupling Step check_coupling Evaluate Coupling Reagent (e.g., HATU, HOBt/EDC, CDI) start->check_coupling check_base Optimize Base (Type and Stoichiometry) check_coupling->check_base Reaction incomplete? solution_coupling Switch to a milder agent like CDI or use additives like HOBt to suppress racemization. check_coupling->solution_coupling Side reactions observed? check_solvent Assess Solvent System (e.g., DMF, DMSO, DCM) check_base->check_solvent No solution_base Use a non-nucleophilic base like DIPEA. Perform a titration to find optimal equivalents. check_base->solution_base Base reacting with starting material? check_temp Verify Temperature Control (Typically 0°C to RT) check_solvent->check_temp No solution_solvent Consider DMSO for improved solubility and reaction kinetics.[6] Ensure anhydrous conditions. check_solvent->solution_solvent Poor solubility or slow reaction? solution_temp Add coupling agent at 0°C to control initial exotherm, then allow to warm to RT. check_temp->solution_temp Degradation observed? end_node Purity Improved check_temp->end_node No solution_coupling->check_base solution_base->check_solvent solution_solvent->check_temp solution_temp->end_node

    Caption: Troubleshooting workflow for the final amide coupling step.

Section 2: Impurity Profiling and Control

The control of impurities, particularly stereoisomers, is paramount for the safety and efficacy of Edoxaban.

Q3: Our final API contains unacceptable levels of chiral impurities. What is the most likely source and how do we control them?

A3: Edoxaban has three chiral centers, which means there are seven other possible stereoisomers besides the active (1S,2R,4S)-isomer.[5][7][8] These are considered critical impurities that must be controlled. The source of these impurities is almost always the key starting materials or racemization during a synthetic step.

  • Causality & Experience: Chiral impurities often "tread on the heels of the mechanism path up to the final active pharmaceutical ingredients (API)".[5][8] This means that if a chiral impurity is present in an early intermediate, it will likely be carried through the entire synthesis to the final product. Therefore, the most robust control strategy is to ensure the stereochemical purity of your key intermediates.

  • Control Strategy:

    • Rigorous Starting Material Qualification: Implement stringent quality control on all chiral starting materials. Use a validated chiral HPLC method to confirm the enantiomeric/diastereomeric purity of each batch before it enters the synthesis stream.

    • Develop a Chiral HPLC Method: A dedicated chiral HPLC method is non-negotiable for monitoring the stereochemical purity throughout the process.[5][8] This allows you to pinpoint exactly where any loss of stereochemical integrity occurs.

    • Purification of Intermediates: Do not rely solely on final product purification. If an intermediate shows signs of isomeric contamination, purify it at that stage. It is often easier to remove diastereomeric impurities from intermediates than from the final API.

Table 1: Common Edoxaban Impurities and Control Strategies
Impurity Name/TypePotential SourceRecommended Control StrategyAnalytical Method
Chiral Isomers (e.g., SSS, RRS)[9]Impure chiral starting materials; Racemization during synthesis.Strict quality control of starting materials; Use of mild reaction conditions to prevent epimerization.Chiral HPLC[5][8]
Process-Related Impurities Incomplete reactions; Side reactions from coupling agents or bases.Optimize reaction stoichiometry, temperature, and time; Choose selective reagents.Reverse-Phase HPLC[10][11]
Edoxaban Acid Impurity [12]Hydrolysis of the oxalamide ester precursor.Ensure complete reaction in the final amidation step; Control water content in solvents.HPLC-UV or LC-MS
Degradation Products Exposure to stress conditions (acid, base, light, heat).[10]Perform forced degradation studies to identify potential degradants; Implement appropriate storage and handling procedures.Stability-Indicating HPLC Method[10]

Section 3: Crystallization and Final Form

Obtaining the correct crystalline form of Edoxaban Tosylate Monohydrate is essential for its stability, dissolution profile, and manufacturability.

Q4: We are struggling to consistently obtain the desired polymorphic form (Form I) of Edoxaban Tosylate Monohydrate. What factors are most critical?

A4: Control of polymorphism is a classic challenge in pharmaceutical manufacturing. For Edoxaban Tosylate Monohydrate, the key factors are the solvent system, cooling rate, and seeding. The tosylate monohydrate has been reported to have issues with poor crystallinity, which can be overcome with a controlled process.[13]

  • Causality & Experience: The final solid form is a result of a delicate thermodynamic and kinetic interplay during crystallization. The solvent system, particularly the ratio of acetonitrile (ACN) to water, is the most critical parameter. A specific ratio is required to dissolve the product at a higher temperature and then induce crystallization of the desired form upon cooling and anti-solvent addition.[14][15]

  • Key Crystallization Parameters:

    • Solvent Ratio: The process often involves dissolving the compound in an ACN/H₂O mixture (e.g., 70:30 to 30:70 v/v) at an elevated temperature (30-70 °C).[14]

    • Anti-Solvent Addition: After cooling, additional water is added as an anti-solvent to decrease solubility and drive crystallization, shifting the final ACN/H₂O ratio (e.g., to 10:90 to 30:70 v/v).[14]

    • Cooling Profile: A slow, controlled cooling rate is generally preferred over rapid cooling to allow for the orderly arrangement of molecules into the most stable crystal lattice.

    • Seeding: Introducing seed crystals of pure Form I can be a powerful tool to direct crystallization towards the desired form and improve batch-to-batch consistency.[15]

Experimental Protocol 1: Recrystallization for Form I Edoxaban Tosylate Monohydrate

This protocol is a representative procedure based on public domain information.[14][15] Researchers must optimize parameters for their specific equipment and scale.

  • Dissolution: Combine the crude Edoxaban free base and one equivalent of p-toluenesulfonic acid in a mixture of acetonitrile and water (e.g., 50:50 v/v). Use enough solvent to ensure complete dissolution upon heating.

  • Heating: Heat the mixture to 50-60 °C with stirring until a clear solution is obtained.

  • Cooling: Cool the solution in a controlled manner to room temperature (e.g., over 1-2 hours).

  • Anti-Solvent Addition: Slowly add purified water to the cooled solution over 30-60 minutes to reach a final ACN/H₂O ratio of approximately 20:80 v/v.

  • Maturation: Stir the resulting slurry at room temperature for 2-4 hours to allow the crystallization to complete.

  • Isolation: Filter the solid product, wash the cake with a cold ACN/water mixture or water, and dry under vacuum at a controlled temperature (e.g., 50 °C).

  • Verification: Analyze the dried product using Powder X-Ray Diffraction (PXRD) to confirm that Form I has been obtained.

    Caption: Process flow for obtaining Form I of Edoxaban Tosylate Monohydrate.

Section 4: Analytical Methods and Process Monitoring

Robust analytical methods are the cornerstone of a well-controlled manufacturing process.

Q5: What are the recommended starting conditions for an HPLC method to analyze the purity of Edoxaban?

A5: A reverse-phase HPLC method with UV detection is the standard for purity analysis. While methods must be validated for their specific purpose, published literature provides excellent starting points.

  • Causality & Experience: Edoxaban is a moderately polar molecule with a strong UV chromophore, making it well-suited for RP-HPLC with UV detection. The key is to achieve good separation between the main peak and any process-related impurities or degradation products. The choice of column, mobile phase composition, and pH are critical for achieving optimal resolution.

Table 2: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale / Notes
Column C18, e.g., Hypersil BDS C18 (250 x 4.6 mm, 5µm)[10]C18 columns provide excellent retention and selectivity for a wide range of pharmaceutical compounds.
Mobile Phase Isocratic: 0.1M K₂HPO₄ Buffer : Methanol (65:35, v/v)[10] or Acetonitrile : Water (50:50, v/v)[11]The buffer controls the ionization state of Edoxaban for consistent retention. The organic modifier (Methanol or ACN) controls the elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection (UV) 291 nm[11][16] or 245 nm[10]Edoxaban has strong absorbance at these wavelengths, providing good sensitivity. A Photo Diode Array (PDA) detector is recommended to assess peak purity.
Column Temp. Ambient or controlled at 30-40 °CControlling temperature improves the reproducibility of retention times.
Injection Vol. 10-20 µLStandard volume; should be optimized based on sample concentration and detector response.

Self-Validation: Always run a system suitability test before sample analysis, checking for theoretical plates, tailing factor, and reproducibility of injections to ensure the system is performing correctly. The method must be fully validated according to ICH Q2(R1) guidelines.[11]

References

  • Michida, M., et al. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Organic Process Research & Development. Available at: [Link][3][4]

  • Kardile, P. B., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management. Available at: [Link][5][7][8]

  • Patel, R., et al. (2016). PREPARATION PROCESS OF EDOXABAN TOSYLATE MONOHYDRATE. European Patent Office, EP 3318568 A1. Available at: [Link][14]

  • Various Authors. (2021). Process for preparation of edoxaban. Google Patents, WO2021001728A1. Available at: [6]

  • Various Authors. (2017). Processes for the preparation of edoxaban and intermediates thereof. Google Patents, US10301322B2. Available at: [2]

  • Ningbo Inno Pharmchem Co., Ltd. (2022). Optimizing Edoxaban Synthesis with High-Purity Intermediates. Available at: [Link][1]

  • SynZeal. (n.d.). Edoxaban Impurity 7. Available at: [Link][12]

  • Muneer, S., et al. (2022). Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban. ACS Omega. Available at: [Link][16][17]

  • Al-Shdefat, S., et al. (2023). Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. Jordan Journal of Pharmaceutical Sciences. Available at: [Link][10]

  • Kumar, A., et al. (2023). Development and validation of reverse phase high performance liquid chromatography method for quantitative estimation of edoxaban using PDA detector. Journal of Chemical Health Risks. Available at: [Link][11]

  • Various Authors. (2020). Novel crystalline form of edoxaban and preparation method therefor. Google Patents, WO2021125474A1. Available at: [13][18]

Sources

Technical Support Center: Edoxaban Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Edoxaban synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity control during the synthesis of Edoxaban. Here, we address common challenges in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience. Our goal is to not only provide solutions but to explain the underlying chemical causality, empowering you to build robust and self-validating synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during Edoxaban synthesis.

Q1: What are the primary classes of impurities I should be concerned with in Edoxaban synthesis?

A1: Impurities in Edoxaban synthesis can be broadly categorized into three main groups:

  • Chiral Impurities: Edoxaban has three chiral centers, which means there are eight possible stereoisomers.[1][2][3] Only the (1S,2R,4S)-isomer is pharmacologically active, making the other seven isomers critical impurities that must be controlled.[1][2]

  • Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from unintended side reactions that occur during the synthesis.[][5]

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[6][7] Edoxaban is known to be particularly susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions.[7][8][9]

Q2: My final API shows a new, unexpected peak in the HPLC chromatogram. What is the first step to identify it?

A2: The definitive first step is characterization using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][10] This technique provides both the retention time (from HPLC) and the mass-to-charge ratio (m/z) of the unknown peak. By comparing the molecular weight of the impurity with the molecular weights of known starting materials, intermediates, and potential degradation products, you can form a hypothesis about its identity. For complex structures or isomers, further characterization using NMR and FT-IR spectroscopy may be necessary.[9]

Q3: How can I control the stereochemical purity of my final Edoxaban product?

A3: Control of stereochemistry is one of the most challenging aspects of Edoxaban synthesis.[1][11] The strategy is twofold:

  • Source Control: The chiral integrity of the final product is highly dependent on the stereochemical purity of your key starting materials (KSMs).[1][2] For instance, the chiral diamine cyclohexane core is a critical intermediate where isomeric impurities must be controlled to prevent them from carrying through to the final API.[12]

  • Process Control: Ensure that your reaction conditions do not induce epimerization at any of the chiral centers. This involves careful selection of bases, solvents, and temperature profiles throughout the synthesis. Chiral HPLC should be used to monitor the stereochemical purity at each key step.[3]

Section 2: In-Depth Troubleshooting Guides

This section explores specific impurity challenges with detailed explanations and actionable solutions.

Guide 1: Troubleshooting Chiral Impurities

Problem: My chiral HPLC analysis shows an unacceptable level of the 4-epi-Edoxaban or another diastereomer. What is the likely cause and how do I fix it?

Causality & Analysis: The presence of diastereomers like 4-epi-Edoxaban typically points to one of two root causes: either the impurity was present in a key chiral intermediate, or your reaction conditions are causing epimerization at one of the stereocenters on the cyclohexane ring. The control of these impurities is often managed at the KSM stage, as once formed, they are difficult to remove from the final API.

The diagram below illustrates the logical flow for diagnosing and addressing chiral impurity issues.

G cluster_0 Troubleshooting Workflow: Chiral Impurities start Diastereomer Detected (> Specification Limit) q1 Analyze Chiral Purity of Key Starting Materials (KSMs) and Intermediates start->q1 path1_1 Action: Re-purify KSMs/ Intermediates. Implement stricter QC on incoming materials. q1->path1_1 KSM/Intermediate Purity is LOW path2_1 Hypothesis: Epimerization is occurring during a reaction step. q1->path2_1 KSM/Intermediate Purity is HIGH end_good Chiral Purity Meets Specification path1_1->end_good Problem Resolved q2 Review Reaction Steps: - Harsh basic/acidic conditions? - Elevated temperatures? path2_1->q2 path3_1 Action: Screen milder bases (e.g., organic vs. inorganic), lower reaction temperatures, and optimize reaction times. q2->path3_1 YES path4_1 Investigate purification steps. Is the impurity enriched during crystallization or workup? q2->path4_1 NO q3 Monitor chiral purity by HPLC after the modified step. path3_1->q3 q3->end_good end_bad Consult Process Chemistry Team path4_1->end_bad Further Investigation Needed

Caption: A decision tree for troubleshooting chiral impurities.

Mitigation Strategy:

  • Quarantine the Batch: Immediately halt further processing of the affected batch.

  • Retrospective Analysis: Use a validated chiral HPLC method to test all stored samples of intermediates and starting materials that were used to synthesize the final batch. This will pinpoint the exact stage where the impurity was introduced.

  • Process Parameter Review: If KSMs are pure, critically evaluate the reaction conditions of each step following the last pure intermediate. Pay close attention to steps involving strong bases or acids and high temperatures, as these are common culprits for epimerization.

  • Re-validation: Once a potential cause is identified and a corrective action is implemented (e.g., switching to a milder base, lowering the reaction temperature), run a small-scale validation experiment. Monitor the formation of the chiral impurity closely throughout the process to confirm that the change has resolved the issue.

Guide 2: Troubleshooting Degradation Products

Problem: During stability testing or upon scale-up, I'm observing impurities related to hydrolysis or oxidation. How can these be minimized?

Causality & Analysis: Edoxaban contains several amide linkages that are susceptible to hydrolysis under both acidic and basic conditions.[8][9] Additionally, the tertiary amine and thiazole ring can be prone to oxidation.[8][10] These issues often become more pronounced during longer reaction times, extended hold times at high temperatures, or exposure to air (oxygen) during workup and isolation.

Forced degradation studies are essential to understand these pathways.[6] For example, studies show that Edoxaban degrades significantly under oxidative stress, forming products like di-N-oxides.[8][10] Similarly, acid hydrolysis can cleave the oxalamide bond.[9]

Mitigation Strategy:

  • Control pH During Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extractions and washes. Use buffered solutions where possible and minimize the time the product spends in these phases.

  • Inert Atmosphere: For steps that are sensitive to oxidation, particularly at elevated temperatures, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).

  • Antioxidant Addition: In some cases, adding a small amount of a suitable antioxidant during workup or crystallization can help prevent oxidative degradation. This must be carefully validated to ensure the antioxidant does not introduce a new impurity.

  • Optimize Purification: Purification methods like recrystallization should be optimized to efficiently remove these degradation products.[3] The choice of solvent and cooling profile can be critical.

The diagram below illustrates the main synthetic pathway and highlights where different classes of impurities may arise.

G A Chiral Diamine Cyclohexane Core (KSM 1) C Amide Coupling A->C B Thiazolopyridine Carboxylic Acid (KSM 2) B->C D Key Intermediate C->D F Final Coupling D->F E Oxalamide Fragment (KSM 3) E->F G Crude Edoxaban F->G H Purification (Recrystallization) G->H I Final API H->I imp1 Source of Chiral Impurities (Isomers) imp1->A imp2 Process-Related Impurities (Side-products, Unreacted KSMs) imp2->C imp2->F imp3 Degradation Impurities (Hydrolysis, Oxidation) imp3->G imp3->H

Caption: Edoxaban synthesis pathway and key impurity formation points.

Section 3: Key Experimental Protocols

Adherence to validated analytical and purification protocols is essential for ensuring the quality of your Edoxaban API.

Protocol 1: Chiral Purity Analysis by HPLC

This protocol provides a general framework for the determination of chiral impurities. Specific columns and mobile phases may need to be optimized for your specific mixture of isomers.

Objective: To quantify the percentage of desired (1S,2R,4S)-Edoxaban and its stereoisomeric impurities.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an alkane (e.g., n-heptane or n-hexane), an alcohol (e.g., ethanol or isopropanol), and sometimes a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A validated mobile phase composition could be a mixture of n-Propanol and Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the Edoxaban sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 30°C, for reproducibility.[13]

    • Injection Volume: 10 - 20 µL.[13]

    • Detection: UV detection at a suitable wavelength, such as 290 nm.[8]

  • System Suitability: Before running samples, inject a resolution solution containing the main peak and at least one known chiral impurity to ensure the system can adequately separate them. The resolution should be >1.5.

  • Quantification: Calculate the area percentage of each impurity relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol describes a robust method for purifying crude Edoxaban to yield high-purity Edoxaban Tosylate Monohydrate (Form I).[3]

Objective: To remove process-related impurities and degradation products and to isolate the desired polymorphic form.

Methodology:

  • Dissolution: In a suitable reactor, charge the crude Edoxaban free base and one equivalent of p-toluenesulfonic acid. Add a solvent mixture of acetonitrile (ACN) and water (H₂O). A volume ratio between 70:30 and 30:70 is a good starting point.[3]

  • Heating: Heat the mixture with stirring to a temperature between 30°C and 70°C until all solids are completely dissolved.[3]

  • Cooling: Slowly cool the clear solution to ambient temperature. Controlled cooling is crucial for forming well-defined crystals and ensuring high purity.

  • Anti-Solvent Addition: Add water as an anti-solvent to induce crystallization and control the final solvent ratio. The final ACN/H₂O volume ratio should be adjusted to between 10:90 and 30:70.[3] This step can be performed either before or after the cooling step, depending on process optimization.

  • Maturation: Stir the resulting slurry at a controlled temperature (e.g., 0-25°C) for a sufficient time (e.g., 2-4 hours) to allow crystallization to complete and ensure phase purity.

  • Isolation and Drying: Isolate the crystallized product by filtration. Wash the filter cake with a cold mixture of ACN/water or with pure water. Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Self-Validation: Test the final product for purity by HPLC, chiral purity by chiral HPLC, and confirm the polymorphic form by XRPD.

Section 4: Summary of Key Impurities and Control Strategies

The following table summarizes common impurities, their origins, and recommended control measures.

Impurity TypeSpecific ExamplesLikely OriginRecommended Control Strategy
Chiral Impurities 4-epi-Edoxaban, (1R,2S,5S)-isomer, (RRR)-isomer[14][15]Impure chiral starting materials; epimerization during synthesis.[1][2]Strict quality control of KSMs; use of chiral HPLC for in-process controls; optimization of reaction conditions (milder bases, lower temp.) to prevent epimerization.
Process-Related Unreacted intermediates (e.g., Thiazolopyridine acid)Incomplete reactions; side reactions.Optimize reaction stoichiometry, time, and temperature; develop effective purification methods like recrystallization or chromatography.[3]
Degradation Hydrolysis products (cleaved amide bonds)[9]Exposure to strong acid/base during workup or storage.Neutralize reaction mixtures promptly; use buffered solutions for workup; control pH and temperature during isolation.
Degradation Oxidative impurities (e.g., N-oxides)[8][10]Exposure to oxygen (air), especially at elevated temperatures.Use an inert atmosphere (N₂ or Ar) for sensitive steps; consider the use of validated antioxidants; optimize storage conditions.

References

  • Patel, D., et al. (2018). Forced Degradation Study of Edoxaban Tosylate by RP-UPLC-PDA Method. Asian Journal of Organic & Medicinal Chemistry, 3(1), 5-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of Edoxaban by acid hydrolysis. Retrieved from [Link]

  • Pharma Tutor. (2024). Development of stability-indicating RP-HPLC method for edoxaban. Retrieved from [Link]

  • Kardile, P. B., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. ResearchGate. Retrieved from [Link]

  • Kardile, P., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Retrieved from [Link]

  • European Patent Office. (n.d.). EP4438595 - EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of edoxaban intermediate and intermediate product. Retrieved from [Link]

  • Michida, M., et al. (2019). Synthesis of an Edoxaban Fragment. Synfacts, 15(08), 848. Retrieved from [Link]

  • SynZeal. (n.d.). Edoxaban Impurities. Retrieved from [Link]

  • Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering, 7(2), 1-10. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Edoxaban and its Impurities. Retrieved from [Link]

  • Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering, 7(2). Retrieved from [Link]

  • Michida, M., et al. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. ResearchGate. Retrieved from [Link]

  • Veeprho. (n.d.). Edoxaban Impurities and Related Compound. Retrieved from [Link]

  • Attimarad, M., et al. (2018). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. Acta Scientific Pharmaceutical Sciences, 3(1), 23-31. Retrieved from [Link]

  • Khedekar, P. B., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Edoxaban Tosylate Monohydrate in Bulk Drug by Using QbD Approach. World Journal of Pharmaceutical Research, 9(1), 1872-1885. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Optimizing Edoxaban Synthesis with High-Purity Intermediates. Retrieved from [Link]

  • PubMed. (2023). Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. Journal of Separation Science. Retrieved from [Link]

  • Yu, J., et al. (2018). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. ResearchGate. Retrieved from [Link]

  • Journal of Tianjin University Science and Technology. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EDOXABAN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. Retrieved from [Link]

  • Baksam, V. K., et al. (2022). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. Chromatographia, 85(1), 73-82. Retrieved from [Link]

  • Samama, M. M., et al. (2022). The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. Research and Practice in Thrombosis and Haemostasis, 6(3), e12702. Retrieved from [Link]

Sources

Technical Support Center: Cross-Reactivity in Factor Xa Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Factor Xa (FXa) inhibition assays. This guide is designed for researchers, clinical scientists, and drug development professionals to navigate the complexities of cross-reactivity and other common interferences encountered during FXa analysis. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy and reliability of your experimental results.

Introduction: The Central Role of Factor Xa and Its Inhibition

Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) into thrombin (Factor IIa), the final enzyme that leads to fibrin clot formation. This central role makes FXa a prime target for anticoagulant therapies.

Chromogenic anti-Xa assays are the gold standard for measuring the activity of these inhibitors.[1] The principle is based on a competitive reaction: a known amount of FXa is added to a plasma sample. The inhibitor in the sample neutralizes a portion of this FXa. The residual, active FXa then cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline or p-NA) that is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[2]

However, the very specificity of this mechanism for any FXa inhibition is also its greatest analytical challenge, leading to significant cross-reactivity issues when multiple inhibitors are present or when endogenous substances interfere with the assay's optical components.

Troubleshooting Guide: Diagnosing and Resolving Assay Discrepancies

This section addresses specific, common problems encountered during FXa inhibition testing. Each issue is broken down by potential cause and a recommended course of action.

Problem 1: Falsely Elevated or Unexpectedly High Anti-Xa Activity

You are running a standard heparin anti-Xa assay, but the result is significantly higher than expected based on the dosing regimen, or a baseline (pre-heparin) sample shows FXa inhibition.

  • Scientific Rationale: The most common cause of a falsely elevated heparin anti-Xa level is the presence of a direct Factor Xa inhibitor, such as rivaroxaban, apixaban, or edoxaban.[3][4] The chromogenic assay is functionally agnostic; it measures the total inhibition of the reagent FXa, and cannot distinguish between inhibition from a heparin-antithrombin complex and that from a DOAC.[3][5] This interference can persist for several days after the last DOAC dose, particularly in patients with impaired renal function.[3]

  • Self-Validating Protocol for Investigation:

    • Review Subject/Patient Medication History: This is the most critical first step. Confirm if the subject has recently been administered any direct Xa inhibitors (apixaban, rivaroxaban, edoxaban).[4][6]

    • Consult Baseline Samples: If available, test a sample taken before the initiation of the anticoagulant (e.g., heparin). An elevated baseline anti-Xa level strongly suggests the presence of a pre-existing interfering substance.[7]

    • Consider an Alternative Assay: In a clinical setting where heparin monitoring is essential and a DOAC is present, switching to an activated partial thromboplastin time (aPTT)-based protocol may be necessary, despite its own limitations.[5][6] For research applications, liquid chromatography-mass spectrometry (LC-MS/MS) can provide definitive quantification of specific drugs.[8]

  • Scientific Rationale: If a blood sample is drawn from the same intravenous line used for a heparin infusion, even minute amounts of residual heparin in the catheter can lead to a massively overestimated anti-Xa level.[3]

  • Self-Validating Protocol for Investigation:

    • Verify Phlebotomy Procedure: Confirm the sample collection protocol. Best practices include pausing the heparin infusion for a defined period, flushing the line thoroughly, or, ideally, drawing the sample from a different site.[3]

    • Request a Re-draw: If contamination is suspected, the only reliable solution is to obtain a new sample using a validated, contamination-free procedure.

  • Scientific Rationale: Chromogenic assays are optical. High levels of endogenous substances that absorb light at or near the assay wavelength (typically 405 nm) can interfere with the reading.

    • Hyperbilirubinemia (Icterus): Elevated bilirubin acts as an intrinsic chromogenic agent, interfering with spectrophotometric detection and potentially underestimating heparin activity.[9]

    • Hypertriglyceridemia (Lipemia): High levels of triglycerides can cause light scattering, also interfering with the optical reading.[3]

  • Self-Validating Protocol for Investigation:

    • Inspect Plasma: Visually inspect the patient plasma for signs of icterus (dark yellow/brown) or lipemia (cloudy/milky). Modern coagulation analyzers often have modules to detect hemolysis, icterus, and lipemia (HIL).[10]

    • Consult Laboratory Procedures for Lipemia: For hypertriglyceridemia, the laboratory may use an ultracentrifuge technique to remove the lipid layer. This is not possible for hyperbilirubinemia.[3]

    • Review Assay-Specific Limitations: The degree of interference is highly dependent on the specific assay manufacturer and instrument.[1][3] Consult the package insert for your assay's stated limitations regarding bilirubin and triglyceride levels.

Problem 2: Falsely Low or Unresponsive Anti-Xa Activity

You are administering an FXa inhibitor, but the measured anti-Xa levels are lower than anticipated or do not increase with dose adjustments.

  • Scientific Rationale: The anticoagulant activity of indirect inhibitors like unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) is entirely dependent on the presence of antithrombin (AT). Heparin binds to AT, inducing a conformational change that accelerates its inhibition of FXa. If AT levels are insufficient (due to inherited deficiency or acquired conditions like sepsis or liver disease), heparin will have a reduced effect, leading to a genuinely lower anti-Xa activity.[3][11]

  • Self-Validating Protocol for Investigation:

    • Measure Antithrombin Levels: If heparin resistance is suspected, directly measure the patient's antithrombin activity level.[7]

    • Use an AT-Supplemented Assay: Some commercial anti-Xa assays add exogenous antithrombin to the reagents. This makes the test a measure of the heparin concentration itself, rather than its anticoagulant activity in the patient, bypassing the patient's AT deficiency as a variable.[2][11] Comparing results between an AT-supplemented and a non-supplemented assay can help diagnose the issue.

  • Scientific Rationale: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the plasma. In chromogenic anti-Xa assays, increased plasma hemoglobin can produce a falsely increased rate of absorbance change, which the instrument interprets as higher residual FXa activity. This leads to a falsely lower calculated heparin activity.[12] This interference is significant, with some studies showing a 10% decrease in results at hemoglobin concentrations as low as 0.5 g/L.[10]

  • Self-Validating Protocol for Investigation:

    • Inspect Sample: Visually inspect the plasma for any pink or red discoloration indicative of hemolysis.

    • Request a New Sample: If hemolysis is present, a new, carefully collected sample is required.

    • Avoid Ineffective Mitigation: Sample dilution is not an effective strategy to mitigate hemolysis interference in anti-Xa assays, as it also dilutes critical components like antithrombin, leading to unpredictable results.[13]

Visualizing the Assay and Troubleshooting Logic

To better understand the core concepts, the following diagrams illustrate the assay principle and a logical workflow for troubleshooting.

Diagram 1: Principle of the Chromogenic Anti-Xa Assay

AssayPrinciple cluster_reagents Assay Reagents FXa Excess Factor Xa Reaction1 1. Inhibition Reaction FXa->Reaction1 Added to Substrate Chromogenic Substrate (S-2765) Reaction2 2. Cleavage Reaction Substrate->Reaction2 Inhibitor FXa Inhibitor (e.g., Heparin-AT, DOAC) Inhibitor->Reaction1 Added to Residual_FXa Residual Active FXa Reaction1->Residual_FXa Results in Residual_FXa->Reaction2 pNA Colored Product (pNA) Measured at 405 nm Reaction2->pNA Releases

Caption: Workflow of the two-stage chromogenic anti-Xa assay.

Diagram 2: Troubleshooting Flowchart for Aberrant Anti-Xa Results

Troubleshooting cluster_high Result is Falsely HIGH cluster_low Result is Falsely LOW Start Unexpected Anti-Xa Result HighResult Check Medication History for DOACs (Rivaroxaban, Apixaban) Start->HighResult High LowResult Is the inhibitor heparin/LMWH? Start->LowResult Low DOAC_Yes DOAC Present: Cross-reactivity is likely cause. Consider aPTT for heparin. HighResult->DOAC_Yes Yes DOAC_No No DOACs Present HighResult->DOAC_No No Check_Sample_High Inspect Sample: - Drawn from infusion line? - Icteric or Lipemic? DOAC_No->Check_Sample_High Then Contaminated Contamination Likely: Request new sample from different site. Check_Sample_High->Contaminated Yes Optical Optical Interference: Consult lab procedure (e.g., ultracentrifugation). Check_Sample_High->Optical Yes AT_Check Check Antithrombin (AT) Level. Is it low? LowResult->AT_Check Yes AT_Low AT Deficiency: Result may be accurate. Consider AT-supplemented assay. AT_Check->AT_Low Yes AT_Normal AT Level is Normal AT_Check->AT_Normal No Check_Sample_Low Inspect Sample for Hemolysis (Pink/Red Plasma) AT_Normal->Check_Sample_Low Then Hemolysis_Yes Hemolysis Present: Interference is likely cause. Request new sample. Check_Sample_Low->Hemolysis_Yes Yes

Caption: A decision tree for investigating common causes of inaccurate anti-Xa results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a heparin-calibrated assay and a DOAC-calibrated assay?

A: The core reagents (FXa, chromogenic substrate) are the same. The difference lies entirely in the calibrators and controls used to create the standard curve.[14][15]

  • A heparin-calibrated assay uses standards with known concentrations of heparin (in IU/mL) to generate its curve. Results for patient samples are interpolated from this curve and reported in IU/mL.

  • A DOAC-calibrated assay uses standards with known concentrations of a specific DOAC (e.g., rivaroxaban, in ng/mL). The resulting standard curve is only valid for that specific drug.[15] Using a heparin-calibrated assay for a DOAC sample will show an effect (i.e., inhibition), but the quantitative result in IU/mL is clinically uninterpretable.[14]

Q2: Are all anti-Xa assays equally sensitive to different DOACs?

A: No. There is significant variability in assay sensitivity to different DOACs. For example, many anti-Xa assays show lower sensitivity for apixaban compared to rivaroxaban.[16] This can lead to a misclassification of apixaban levels, where clinically relevant concentrations may be reported as below the threshold of detection.[16] Therefore, it is crucial to use an assay validated and calibrated for the specific drug you intend to measure.[17]

Q3: What are the key parameters for validating an in-house Factor Xa inhibition assay?

A: Assay validation must demonstrate that the method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core parameters to evaluate are:[18][19][20]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., other drugs, plasma matrix).[18]Demonstrate no significant interference from relevant compounds.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[18][20]A minimum of 5 concentration points; Correlation coefficient (r²) ≥ 0.98.
Range The interval between the upper and lower concentrations of the analyte for which the assay has a suitable level of precision, accuracy, and linearity.[20]Defined by the linearity and accuracy studies.
Accuracy The closeness of test results to the true value.[18]Expressed as percent recovery of a known amount of spiked analyte. Typically 98-102% for assays.[21]
Precision The degree of agreement among individual test results when the method is applied repeatedly.[18] Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts).Expressed as percent relative standard deviation (%RSD). Typically ≤ 2% for assays, may be higher for impurity tests.[21]
LOQ/LOD Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.[21] Limit of Detection (LOD): The lowest amount of analyte that can be detected.[21]Based on signal-to-noise ratio or standard deviation of the response.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time).[18][21]%RSD should remain within acceptable limits when parameters are varied.

Q4: Can I use a chromogenic Factor X (CFX) activity assay to monitor Factor Xa inhibitors?

A: No, these are fundamentally different tests.

  • The anti-Xa assay (discussed here) measures an inhibitor's effect by adding excess FXa reagent.[1]

  • The chromogenic Factor X (CFX) activity assay measures the patient's endogenous level of Factor X.[7][22] It uses a reagent like Russell's Viper Venom (RVV) to directly activate the patient's own Factor X, and then measures the resulting FXa activity.[1] This test is used to diagnose Factor X deficiency or to monitor warfarin therapy in specific situations (e.g., in patients with a lupus anticoagulant).[22]

References

  • Tripodi, A., et al. (2018). Limitations of Specific Coagulation Tests for Direct Oral Anticoagulants: A Critical Analysis. Journal of the American Heart Association, 7(18), e009829. [Link]

  • Cuker, A., et al. (2021). Challenges to Laboratory Monitoring of Direct Oral Anticoagulants. Clinical and Applied Thrombosis/Hemostasis, 27, 10760296211024317. [Link]

  • Pharmacy Joe. (2022). Episode 763: Four possible causes of a false heparin anti-Xa level. Pharmacy Joe. [Link]

  • Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Anticoagulation Forum. [Link]

  • Salih, K. M., et al. (2021). Laboratory Monitoring of Direct Oral Anticoagulants (DOACs). Journal of Clinical Medicine, 10(6), 1156. [Link]

  • Gendron, N., et al. (2023). How to deal with interference on heparin anti-Xa activity caused by oral factor FXa inhibitors: communication from the ISTH SSC Subcommittee on Control of Anticoagulation. Journal of Thrombosis and Haemostasis, 21(6), 1660-1666. [Link]

  • Cuker, A., et al. (2021). Challenges to Laboratory Monitoring of Direct Oral Anticoagulants. ResearchGate. [Link]

  • American College of Cardiology. (2017). Clinical Monitoring of Direct Acting Oral Anticoagulants. American College of Cardiology. [Link]

  • University of Illinois Chicago Drug Information Group. (2020). What recommendations are available for laboratory monitoring of direct oral anticoagulants (DOAC)? University of Illinois Chicago. [Link]

  • Testa, S., et al. (2019). An in vitro study to investigate the interference of enoxaparin on plasma levels of direct oral factor Xa inhibitors measured by chromogenic assays. Research and Practice in Thrombosis and Haemostasis, 3(2), 241-247. [Link]

  • American Society of Hematology. (2018). Testing and monitoring direct oral anticoagulants. Blood, 132(19), 2007-2010. [Link]

  • Gosselin, R. (2020). Direct Oral Anticoagulants: Impact & Interference of DOACs on Coagulation Testing. Elsevier. [Link]

  • Wool, G. D., et al. (2019). Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support. Artificial Organs, 43(11), 1086-1094. [Link]

  • Deal, E. N., et al. (2019). Managing transitions from oral factor Xa inhibitors to unfractionated heparin infusions. American Journal of Health-System Pharmacy, 76(15), 1113-1119. [Link]

  • Chen, J., & Philips, M. (2013). Pathology Consultation on Anticoagulation Monitoring: Factor X–Related Assays. American Journal of Clinical Pathology, 140(4), 461-466. [Link]

  • Douketis, J. D., et al. (2019). Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants (DOACs): A Systematic Review. Thrombosis and Haemostasis, 119(7), 1048-1058. [Link]

  • Gosselin, R. (2020). Direct Oral Anticoagulants: Impact and Interference of DOACs on Coagulation Testing. MLO. [Link]

  • Lippi, G., et al. (2020). Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection. International Journal of Laboratory Hematology, 42(5), 545-551. [Link]

  • Pharmacy Joe. (2016). Episode 148: Interference of oral Xa inhibitors with heparin Xa assays. Pharmacy Joe. [Link]

  • Wool, G. D., et al. (2019). Sample Dilution Is Not an Effective Mitigation for Hemolysis Interference in Anti-Xa Heparin Activity Assays. American Journal of Clinical Pathology, 152(4), 549-555. [Link]

  • Fritsma, G. (2021). QQ: The Chromogenic Factor X Assay. Fritsma Factor. [Link]

  • ARUP Laboratories. (2023). Direct Xa Inhibitor Levels. ARUP Consult. [Link]

  • Rosca, A. E., et al. (2020). Troubleshooting heparin resistance. Hematology, ASH Education Program, 2020(1), 589-596. [Link]

  • Al-Subaie, A. M., et al. (2019). Clinical Scenarios for Discordant Anti-Xa. Case Reports in Hematology, 2019, 9381673. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Sources

Technical Support Center: Overcoming Interference in Anti-Xa Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for anti-Xa assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex sources of interference in anti-Xa assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a chromogenic anti-Xa assay?

A chromogenic anti-Xa assay is a functional laboratory test used to measure the activity of anticoagulant drugs that inhibit Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] The assay principle involves the mixture of a patient's plasma with a known amount of excess FXa.[2][3] If an anti-Xa anticoagulant like heparin is present, it will form a complex with antithrombin (AT), which then inactivates FXa.[3] A chromogenic substrate, which mimics the natural target of FXa, is then added.[1][3] The residual, active FXa cleaves this substrate, releasing a colored compound (a chromophore).[3][4] The amount of color produced is measured by a spectrophotometer and is inversely proportional to the concentration of the anti-Xa drug in the sample.[4][5]

Q2: My anti-Xa results are inconsistent with the clinical picture. What are the initial troubleshooting steps?

When faced with discordant anti-Xa results, a systematic approach is crucial. Begin by assessing pre-analytical variables, which are a common source of error.

  • Sample Integrity: Check the sample for any visible clots or hemolysis (reddish plasma).[1][6] Clots will consume coagulation factors and invalidate the result, while hemolysis can interfere with the optical measurement.[1][6]

  • Collection Tube Fill Volume: Ensure the correct blood-to-anticoagulant ratio was used. Under-filled or over-filled citrate tubes will alter this ratio and lead to erroneous results.[1]

  • Specimen Processing: Confirm that the sample was centrifuged within one hour of collection to prepare platelet-poor plasma.[7] Delayed processing can lead to the degradation of anticoagulant drugs or the release of interfering substances from platelets.[1]

  • Instrument and Reagent QC: Verify that the instrument and reagent quality control results for the run were within acceptable limits.[1]

  • Patient Medications: Review the patient's current medication list for any other anticoagulants that could interfere with the assay.[1]

Q3: Can Direct Oral Anticoagulants (DOACs) interfere with heparin anti-Xa assays?

Yes, this is a significant and increasingly common issue.[8] Oral factor Xa inhibitors like rivaroxaban and apixaban directly inhibit FXa, and this activity will be detected by the heparin-calibrated anti-Xa assay, leading to falsely elevated results.[9][10][11] This can create a challenging clinical scenario, particularly when transitioning a patient from a DOAC to an intravenous unfractionated heparin (UFH) infusion.[12][13] The assay cannot distinguish between the FXa inhibition from the DOAC and that from heparin.[9][11]

This interference can persist for 72 to 96 hours or even longer after the last DOAC dose, especially in patients with renal impairment or those taking interacting medications.[9] Therefore, it is crucial to document the time of the last DOAC dose.[14] A baseline anti-Xa level drawn before starting heparin can help identify residual DOAC effect.[10][12]

Troubleshooting Guide: Specific Interferents

This section provides a deeper dive into specific types of interference, their mechanisms, and proven mitigation strategies.

Issue 1: Hemolysis (Red Plasma)

Question: I have a hemolyzed sample. How does this affect my anti-Xa result and can I still use the sample?

Answer: Hemolysis, the rupture of red blood cells and release of hemoglobin, can significantly interfere with chromogenic anti-Xa assays, typically leading to a falsely lower reported heparin activity.[15][16][17]

  • Mechanism of Interference:

    • Spectrophotometric Interference: Increased plasma-free hemoglobin absorbs light at the wavelength used by the spectrophotometer to measure the chromogenic substrate, leading to a falsely increased reading of residual FXa activity.[15][17] Since the result is inversely proportional to the measured color, this leads to an underestimation of the heparin concentration.[15][17] This interference can occur with plasma hemoglobin levels as low as 70 mg/dL.[15][17]

    • Pre-analytical Interference: The process causing hemolysis (e.g., traumatic blood draw) can also activate platelets.[6][18] Activated platelets release Platelet Factor 4 (PF4), a protein that neutralizes heparin.[6][18] This will lead to a genuinely lower heparin effect in the sample, independent of the spectrophotometric interference.

  • Troubleshooting & Mitigation:

    • Rejection Criteria: It is generally recommended to reject samples with visible hemolysis for coagulation testing.[6]

    • Recollection: The best practice is to obtain a new, non-hemolyzed sample, ensuring proper phlebotomy technique to minimize trauma to the blood cells.

    • Dilution (Not Recommended): While dilution has been proposed to mitigate spectroscopic interference, it is not an effective strategy for anti-Xa assays.[16] Diluting the plasma also dilutes antithrombin and other heparin-binding proteins, leading to non-linear and unpredictable changes in heparin activity.[16]

    • In Vivo Hemolysis: In cases of in vivo hemolysis where a non-hemolyzed sample cannot be obtained, the assay should be run, but the result must be interpreted with extreme caution.[6] A note should be appended to the result indicating the presence of hemolysis and the potential for an inaccurately low reading.[6]

Issue 2: Icterus / Hyperbilirubinemia (Yellow/Brown Plasma)

Question: My sample is from a patient with liver disease and is highly icteric. Will this impact the anti-Xa assay?

Answer: Yes, elevated levels of bilirubin (hyperbilirubinemia), which cause the plasma to appear yellow or brown (icteric), can interfere with chromogenic anti-Xa assays, also leading to falsely low results.[15][17][19]

  • Mechanism of Interference: Similar to hemoglobin, bilirubin is a chromogenic agent that can absorb light and interfere with the spectrophotometric reading of the assay.[15][19] This results in an underestimation of heparin activity.[15][17][19] Interference can occur when bilirubin levels exceed 16 mg/dL.[15][17]

  • Troubleshooting & Mitigation:

    • No Pre-treatment: Unlike lipemia, hyperbilirubinemia cannot be corrected by ultracentrifugation.[19]

    • Awareness and Cautious Interpretation: The primary mitigation is awareness. When analyzing samples from patients with known or suspected liver disease or hyperbilirubinemia, be aware that the reported anti-Xa level may be lower than the true anticoagulant effect. Clinical correlation is paramount.

    • Alternative Monitoring: In some clinical situations with severe interference, alternative monitoring strategies might be considered, though anti-Xa is often the preferred method despite these limitations.[19]

Issue 3: Lipemia (Turbid/Milky Plasma)

Question: The plasma sample is lipemic. What is the effect on the assay and how can I resolve it?

Answer: Lipemia, the presence of a high concentration of lipids (triglycerides) in the plasma, causes a turbid or milky appearance and is a known interferent in spectrophotometric assays.[20] The effect can be variable, with some reports indicating falsely increased results while others suggest decreased levels.[5][21] Most commonly, it is considered to cause falsely low reported levels due to light scatter interfering with the optical reading.[19][20]

  • Mechanism of Interference: The lipid particles in lipemic samples scatter light, which interferes with the spectrophotometric measurement of the color change, affecting the accuracy of the result.[20]

  • Troubleshooting & Mitigation:

    • High-Speed Centrifugation: High-speed centrifugation is an effective method to mitigate lipemia interference.[20][22] This process physically separates the lipids, which form a layer at the top of the plasma, allowing the cleared plasma below to be carefully removed for analysis.

    • Ultracentrifugation: While also effective, ultracentrifugation is less commonly available and can potentially activate platelets, leading to the release of heparin-neutralizing PF4.[21][22] Therefore, high-speed centrifugation of platelet-poor plasma is often preferred.

Experimental Protocols & Data

Protocol 1: High-Speed Centrifugation for Lipemic Sample Clarification

This protocol describes a validated method to reduce interference from lipemia in anti-Xa assays.[20]

Objective: To physically separate and remove interfering lipids from a plasma sample prior to analysis.

Materials:

  • Lipemic platelet-poor plasma (PPP) sample

  • High-speed microcentrifuge (capable of >10,000 g)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes and tips

Procedure:

  • Aliquot 1.5 mL of the lipemic PPP into a high-speed compatible microcentrifuge tube.

  • Centrifuge the aliquot at 11,000 g for 10 minutes at room temperature.[20]

  • Following centrifugation, a distinct lipid layer will be visible at the top of the sample.

  • Carefully insert a pipette tip past the lipid layer to aspirate the clarified, aqueous plasma from below.

  • Transfer the clarified plasma to a new, clean tube for analysis.

  • Perform the anti-Xa assay on the clarified plasma according to the standard laboratory procedure.

Validation: Studies have shown that high-speed centrifugation does not significantly affect anti-Xa measurements in non-lipemic samples and is efficient at overcoming interference for Unfractionated Heparin (UFH) and Low Molecular Weight Heparin (LMWH) assays.[20]

Data Summary: Common Interferent Thresholds

The following table summarizes the approximate concentration at which common substances begin to interfere with chromogenic anti-Xa assays, leading to falsely decreased results. Note that these values can vary between different reagent and instrument manufacturers.[19]

InterferentThreshold for InterferenceReference
Hemoglobin > 70 mg/dL[15][17]
Bilirubin > 16 mg/dL[15][17]
Triglycerides > 360 - 1,250 mg/dL (Varies by vendor)[19][21]

Visualizations

Diagram: Troubleshooting Workflow for Unexpected Anti-Xa Results

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Anti-Xa Results Start Unexpected Anti-Xa Result CheckPreanalytical Step 1: Check Pre-analytical Variables - Sample clotted? - Tube fill correct? - QC in range? Start->CheckPreanalytical PreanalyticalIssue Issue Found CheckPreanalytical->PreanalyticalIssue Yes NoPreanalyticalIssue No Issue CheckPreanalytical->NoPreanalyticalIssue No RejectRecollect Action: Reject Sample & Request Recollection PreanalyticalIssue->RejectRecollect CheckSampleAppearance Step 2: Inspect Plasma Appearance NoPreanalyticalIssue->CheckSampleAppearance HemolysisIcterus Hemolysis or Icterus Detected CheckSampleAppearance->HemolysisIcterus Yes Lipemia Lipemia Detected CheckSampleAppearance->Lipemia Yes NoAppearanceIssue Plasma Clear CheckSampleAppearance->NoAppearanceIssue No InterpretWithCaution Action: Report Result with Interpretive Caution Note HemolysisIcterus->InterpretWithCaution ClarifySample Action: Clarify Sample via High-Speed Centrifugation Lipemia->ClarifySample CheckMedication Step 3: Review Patient Medications - Concurrent DOACs? - Other Anticoagulants? NoAppearanceIssue->CheckMedication ClarifySample->CheckMedication After Re-analysis DOACInterference DOAC Interference Suspected CheckMedication->DOACInterference Yes NoDrugInterference No Interfering Drugs CheckMedication->NoDrugInterference No Consult Action: Correlate with DOAC Dosing History. Consult with clinical team. DOACInterference->Consult InvestigateFurther Investigate Other Causes (e.g., Antithrombin Deficiency) NoDrugInterference->InvestigateFurther

Caption: A step-by-step decision tree for troubleshooting aberrant anti-Xa assay results.

Diagram: Mechanism of Spectrophotometric Interference

InterferenceMechanism Mechanism of Spectrophotometric Interference in Anti-Xa Assays cluster_assay Standard Assay Reaction cluster_interference Interference Pathway HeparinAT Heparin-Antithrombin Complex FXa_inactive Inactive FXa Complex HeparinAT->FXa_inactive Inhibits FXa_excess Excess Factor Xa (Reagent) FXa_excess->FXa_inactive FXa_residual Residual Active FXa FXa_excess->FXa_residual Uninhibited Portion Color Colored Product (Measured by Spectrophotometer) FXa_residual->Color Cleaves Substrate Chromogenic Substrate Substrate->Color Spectrophotometer Spectrophotometer Reading Color->Spectrophotometer Interferent Interfering Substance (e.g., Hemoglobin, Bilirubin) Interferent->Spectrophotometer Adds background absorbance FalseResult Falsely LOW Heparin Result Spectrophotometer->FalseResult Incorrectly high absorbance interpreted as high residual FXa

Caption: How interfering substances falsely elevate absorbance readings, leading to inaccurate results.

References

  • Macedo, K., et al. (2017). Influence of Direct Oral Anticoagulants on Anti–Factor Xa Measurements Utilized for Monitoring Heparin. The Annals of Pharmacotherapy. Available at: [Link]

  • Gomez, K., et al. (2014). Clinical Scenarios for Discordant Anti-Xa. Emergency Medicine. Available at: [Link]

  • Korkmaz, S., et al. (2025). Mitigating Lipemia Interference in Anti‐Xa Activity Measurement Through High‐Speed Centrifugation. International Journal of Laboratory Hematology. Available at: [Link]

  • Platt, M. (2020). Episode 527: Duration of DOAC interference with heparin anti-Xa levels. Pharmacy Joe. Available at: [Link]

  • Gardiner, C., et al. (2019). A practical method for reducing the interference due to lipaemia in coagulation tests. International Journal of Laboratory Hematology. Available at: [Link]

  • Dr.Oracle. (2025). How do you monitor anti-Xa levels when transitioning a patient from a Direct Oral Anticoagulant (DOAC) to a heparin infusion?. Dr.Oracle. Available at: [Link]

  • Haines, S., et al. (2020). A Systemwide Approach for Navigating the Dilemma of Oral Factor Xa Inhibitor Interference With Unfractionated Heparin Anti-Factor Xa Concentrations. Hospital Pharmacy. Available at: [Link]

  • Hematology. Anti-Xa. HE - Hematology. Available at: [Link]

  • Koh, E., et al. (2020). Can an anti-Xa assay for unfractionated heparin be used to assess the presence of rivaroxaban in critical situations?. Journal of Vascular Surgery: Venous and Lymphatic Disorders. Available at: [Link]

  • Drug Information Group. (n.d.). How should unfractionated heparin be monitored in patients transitioning from oral factor Xa inhibitors?. University of Illinois Chicago. Available at: [Link]

  • Fritsma, G. (2010). Anti-Xa and Lipemia. The Fritsma Factor. Available at: [Link]

  • Koh, E., et al. (2020). Can an anti-Xa assay for unfractionated heparin be used to assess the presence of rivaroxaban in critical situations?. Journal of Vascular Surgery: Venous and Lymphatic Disorders. Available at: [Link]

  • Bembea, M., et al. (2019). Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support. Artificial Organs. Available at: [Link]

  • Bembea, M., et al. (2019). Sample Dilution Is Not an Effective Mitigation for Hemolysis Interference in Anti-Xa Heparin Activity Assays. American Journal of Clinical Pathology. Available at: [Link]

  • Bembea, M., et al. (2019). Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support. Artificial Organs. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). When Apixaban and Rivaroxaban Interfere With Anti-Xa Assays: A Cohort Study. Journal of Brown Hospital Medicine. Available at: [Link]

  • Bara, L., et al. (1995). Validation protocol of analytical hemostasis systems: Measurement of anti-Xa activity of low-molecular-weight heparins. Clinical Chemistry. Available at: [Link]

  • Koh, E., et al. (2020). Can an anti-Xa assay for unfractionated heparin be used to assess the presence of rivaroxaban in critical situations?. ResearchGate. Available at: [Link]

  • Beyer, J., et al. (2021). Evaluation of Rivaroxaban Exposure via Anti-Xa Levels During VTE Prophylaxis in Hospitalized Patients. Clinical and Applied Thrombosis/Hemostasis. Available at: [Link]

  • Fritsma, G. (2012). Hemolysis and Heparin Anti-Xa. The Fritsma Factor. Available at: [Link]

  • Gardiner, C., et al. (2024). Mitigating Lipemia Interference in Anti‐Xa Activity Measurement Through High‐Speed Centrifugation. ResearchGate. Available at: [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. A Practical Guide to Haemostasis. Available at: [Link]

  • Tidy, C. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

  • Cleveland Clinic. (2019). Anti-Xa assays: What is their role today in antithrombotic therapy?. Cleveland Clinic Journal of Medicine. Available at: [Link]

  • Christin, L. (2013). Anti-Xa assays. Australian Prescriber. Available at: [Link]

  • Platt, M. (2019). Episode 410: Possible reasons for false heparin anti-Xa levels. Pharmacy Joe. Available at: [Link]

  • Lancet Laboratories. (n.d.). ANTI-FACTOR Xa ASSAY. Available at: [Link]

  • Connors, J. (2024). Troubleshooting heparin resistance. Hematology, ASH Education Program. Available at: [Link]

  • Fritsma, G. (2008). Does Hemolysis Affect the Anti-Xa?. The Fritsma Factor. Available at: [Link]

  • ClinicalTrials.gov. (2025). Interest of High-speed Centrifugation for Measuring Anti-Xa Activity on Lipemic Plasma. Available at: [Link]

  • Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Available at: [Link]

  • Mayo Clinic Laboratories. (2017). Anti-Xa Assay for Heparin Monitoring [Hot Topic]. YouTube. Available at: [Link]

  • University of Washington Department of Laboratory Medicine and Pathology. (n.d.). Anti Xa for Heparin Infusion | Laboratory Test Guide. Available at: [Link]

  • Connors, J. (2024). Troubleshooting heparin resistance. Hematology, ASH Education Program. Available at: [Link]

  • Platt, M. (2016). Episode 148: Interference of oral Xa inhibitors with heparin Xa assays. Pharmacy Joe. Available at: [Link]

  • Smock, K., et al. (2018). Using an old test for new tricks: Measuring direct oral anti-Xa drug levels by conventional heparin-calibrated anti-Xa assay. Thrombosis Research. Available at: [Link]

  • Kostousov, V., et al. (2015). The influence of free hemoglobin and bilirubin on heparin monitoring by activated partial thromboplastin time and anti-Xa assay. Archives of Pathology & Laboratory Medicine. Available at: [Link]

  • Kostousov, V., et al. (2015). The Influence of Free Hemoglobin and Bilirubin on Heparin Monitoring by Activated Partial Thromboplastin Time and Anti-Xa Assay. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist’s Comparative Guide to the Validation of Analytical Methods for Edoxaban Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Edoxaban

Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor, pivotal in the management and prevention of thromboembolic disorders.[1][2] Its mechanism, the direct inhibition of a key enzyme in the coagulation cascade, demands high purity in the active pharmaceutical ingredient (API) and finished drug product to ensure predictable efficacy and patient safety.[] The presence of impurities—be they process-related, degradation products, or stereoisomers—can compromise the therapeutic window and introduce unforeseen toxicological risks.[4]

Therefore, the development and validation of robust, stability-indicating analytical methods are not merely a regulatory formality but a scientific necessity. A stability-indicating method is one that can accurately and selectively quantify the decrease in the amount of the API over time while also separating and resolving any significant degradation products.[5][6] This guide provides an in-depth comparison of validated analytical approaches for Edoxaban, grounded in established scientific principles and regulatory expectations, to empower researchers and quality control professionals in their selection of the most fit-for-purpose methodology.

The Regulatory & Scientific Framework

Method validation for pharmaceuticals is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1): Validation of Analytical Procedures .[7][8] This guideline outlines the key validation parameters that must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For impurity methods, this includes demonstrating separation from the main peak, other impurities, and degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

As of early 2026, Edoxaban is not yet official in major pharmacopeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), although it is listed as a priority monograph for development by the USP.[2][9][10] This absence of a standardized public monograph places a greater onus on manufacturers to develop and rigorously validate their own in-house methods.

The Core Technique: Comparative Analysis of Stability-Indicating HPLC & UPLC Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for small-molecule drugs like Edoxaban. Its versatility in separating compounds of varying polarity makes it ideal for resolving the API from its potential impurities. The evolution to Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution by using columns with smaller particle sizes (<2 µm).[11][12]

Below is a comparison of several published stability-indicating methods, showcasing the different chromatographic strategies and their validated performance.

Method Comparison: Key Chromatographic Conditions
ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLCMethod 3: Gradient RP-UPLC
Principle Simple, robust method ideal for routine QC with known impurities.A flexible method capable of resolving a wider range of polar and non-polar impurities.High-throughput method offering superior resolution and speed, ideal for complex samples or R&D.
Column Hypersil BDS C18 (250 x 4.6 mm, 5µm)[6]Qualisil Gold C18 (250 x 4.6 mm, 5µm)[5]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7µm)[12]
Mobile Phase Isocratic: 0.1M K₂HPO₄ : Methanol (65:35, v/v)[6]Gradient: Acetonitrile : 0.2% TEA in water, pH 3 (OPA) (65:35, v/v)[5]Gradient: Acetonitrile : 20mM KH₂PO₄, pH 3.0 (OPA)[12]
Flow Rate 1.0 mL/min[6]1.0 mL/min[5]0.6 mL/min[12]
Detection (UV) 245 nm[6]260 nm[5]289 nm[12]
Run Time ~6 min[6]Not specified, likely >10 min<5 min (inferred from conditions)
Performance Comparison: Validated Parameters
ParameterMethod 1: Isocratic RP-HPLC[6]Method 2: Gradient RP-HPLC[5]Method 3: Gradient RP-UPLC[12]
Linearity Range 5-200 µg/mL2-25 µg/mL100-300 µg/mL
Correlation (R²) >0.999 (inferred)0.99960.999
LOD 0.209 µg/mL0.46 µg/mLNot specified for impurities
LOQ 0.698 µg/mL1.40 µg/mLNot specified for impurities
Accuracy (% Recovery) 99.82 - 100.72%Not specifiedNot specified
Precision (%RSD) ≤0.710%<2.0% (inferred)Not specified

Expert Insights: The choice between these methods is driven by the application.

  • Method 1 is an excellent example of a robust, isocratic method for quality control, where the impurity profile is well-understood and speed is not the primary driver. The use of a phosphate buffer provides excellent pH control for reproducible chromatography.[6]

  • Method 2 employs a gradient elution, which is superior for stability studies where unknown degradation products with a wide range of polarities might appear. Adjusting the pH to 3.0 ensures that acidic impurities are protonated and well-retained on the C18 column.[5]

  • Method 3 represents the cutting edge, using UPLC technology to dramatically reduce run times while improving peak efficiency. This is highly advantageous in a development setting where many samples must be screened quickly.[12]

Detailed Experimental Protocol: A Representative RP-HPLC Method

This protocol is a synthesized representation based on common practices found in the literature for a stability-indicating RP-HPLC method.[5][6]

Objective: To quantify Edoxaban and separate it from potential impurities and degradation products.

1. Reagent and Solution Preparation:

  • Mobile Phase A (Aqueous Buffer): Prepare a 20mM solution of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 using ortho-phosphoric acid (OPA). Filter through a 0.45 µm nylon filter.
  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Edoxaban reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

2. Chromatographic System:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Column Temperature: 30 °C.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 289 nm.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 15 | 30 | 70 | | 20 | 30 | 70 | | 22 | 70 | 30 | | 25 | 70 | 30 |

3. Sample Preparation:

  • Tablets: Weigh and crush 10 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer to a suitable volumetric flask. Add Diluent to ~70% of the volume, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability & Analysis:

  • Inject the Diluent (as a blank) to ensure no interfering peaks.
  • Make five replicate injections of the Working Standard Solution.
  • The system is suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the Edoxaban peak is ≤ 2.0.
  • Inject the sample solutions and calculate the impurity levels based on the area of the main peak.

Visualizing the Validation Workflow

A well-defined workflow is critical for a successful method validation campaign. The following diagram illustrates the logical progression from planning to final reporting, ensuring all regulatory requirements are met.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting P Define Analytical Target Profile (ATP) MD Method Development & Optimization P->MD VP Write Validation Protocol (ICH Q2) MD->VP SPEC Specificity (Forced Degradation) VP->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOQ LOD & LOQ PREC->LOQ ROB Robustness LOQ->ROB DA Data Analysis & Statistical Evaluation ROB->DA VR Write Final Validation Report DA->VR

Caption: Workflow for Analytical Method Validation per ICH Q2(R1).

Advanced Characterization: The Role of LC-MS

While HPLC-UV is excellent for quantifying known impurities, it cannot identify unknown ones. This is the domain of Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling the separation power of LC with the mass-resolving capability of MS, unknown peaks observed during forced degradation studies can be characterized.[13]

Studies have successfully used high-resolution LC-MS (like Q-TOF) to identify and elucidate the structures of oxidative and acid-degradation products of Edoxaban.[9][13][14] This information is invaluable for understanding the drug's stability profile and for synthesizing reference standards for these newly identified impurities.

The following diagram illustrates the logic of a stability-indicating method, where specificity is the central pillar supporting the entire validation.

G center_node Stability-Indicating Method spec Specificity center_node->spec is fundamentally defined by acc Accuracy spec->acc is a prerequisite for prec Precision spec->prec is a prerequisite for lin Linearity spec->lin is a prerequisite for loq LOQ spec->loq is a prerequisite for rob Robustness acc->rob must be maintained during prec->rob must be maintained during lin->rob must be maintained during loq->rob must be maintained during rob->center_node confirms reliability of

Caption: Interdependence of Validation Parameters in a Stability Method.

Conclusion and Recommendations

The validation of analytical methods for Edoxaban impurities is a critical activity that ensures drug quality and patient safety. While no official pharmacopeial method currently exists, the scientific literature provides several well-validated, stability-indicating HPLC and UPLC methods that can be adopted and verified.

Key Recommendations:

  • For Routine Quality Control: A robust, isocratic RP-HPLC method (like Method 1) is often sufficient and cost-effective once the impurity profile is well-established.

  • For Stability and Forced Degradation Studies: A gradient RP-HPLC or RP-UPLC method (like Method 2 or 3) is essential to ensure the separation of all potential new degradation products from the parent peak.

  • For Impurity Identification: LC-MS is the indispensable tool for characterizing unknown peaks and must be part of any comprehensive development and stability program.

Ultimately, the chosen method must be validated in accordance with ICH Q2(R1) guidelines within the specific laboratory environment it is intended to be used, ensuring that the generated data is reliable, reproducible, and defensible.

References

  • A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. (2023). PubMed. [Link]

  • A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. (2025). ResearchGate. [Link]

  • Kadiri, R. R., Peraman, R., & Dakinedi, S. (2018). Stability indicating RP-HPLC method for quantification of Edoxaban tosylate. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Reddy, P. S., Jagarlapudi, V. S. K., & Sekaran, C. (2017). Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Development of stability-indicating RP-HPLC method for edoxaban. (2024). ScienceGate. [Link]

  • Arous, B., & Al-Mardini, M. A. (2019). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. ResearchGate. [Link]

  • UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. (2019). Asian Digital Library. [Link]

  • Arous, B., & Al-Mardini, M. A. (2019). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. Acta Scientific Pharmaceutical Sciences. [Link]

  • Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering. [Link]

  • Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering. [Link]

  • Novel Validated RP-HPLC Method For Determination Of Edoxaban Tosylate Monohydrate In Bulk And Its Pharmaceutical Dosage Form. (2021). ResearchGate. [Link]

  • Patel, D., Rana, B., et al. (2020). Stability Indicating RP-UPLC Photo-Diode Array based Method for Determination of Edoxaban Tosylate. Semantic Scholar. [Link]

  • Patel, D., Rana, B., et al. (2020). Stability Indicating RP-UPLC Photo-Diode Array based Method for Determination of Edoxaban Tosylate. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Arous, B., & Al-Mardini, M. A. (2018). Separation of Isomers & Related Production Impurities of Edoxaban by Using LC-MS. ResearchGate. [Link]

  • Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate. (2022). National Institutes of Health (NIH). [Link]

  • Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. (2021). Journal of Chemical Health Risks. [Link]

  • Kardile, P., et al. (2021). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. ResearchGate. [Link]

  • Simple LC-MS/MS method using core-shell ODS microparticles for the simultaneous quantitation of edoxaban and its major metabolites in human plasma. (2020). PubMed. [Link]

  • Edoxaban-impurities. Pharmaffiliates. [Link]

  • Edoxaban Pyridine Ethyl Ester Impurity. Allmpus. [Link]

  • Analytical Method Development and Validation of Assay of Anticoagulant drug Edoxaban by RP-HPLC method. (2024). Degres Journal. [Link]

  • Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI. (2022). PubMed. [Link]

  • Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9. Fengchen. [Link]

Sources

A Comparative Guide to Thiazolopyridine-Based Factor Xa Inhibitors for Anticoagulant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant therapy, the direct inhibition of Factor Xa (FXa) has emerged as a highly successful strategy for the prevention and treatment of thromboembolic disorders. While several blockbuster drugs with diverse heterocyclic cores dominate the market, the exploration of novel scaffolds continues to be a critical endeavor in the quest for agents with improved efficacy, safety, and pharmacokinetic profiles. This guide provides a comparative analysis of thiazolopyridine-based FXa inhibitors, an emerging class of compounds, benchmarked against established alternatives. The data and protocols presented herein are intended to equip researchers with the necessary information to evaluate and advance the development of this promising scaffold.

The Central Role of Factor Xa in Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury.[1][2] This process is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[3][4] FXa then plays a pivotal role in the final common pathway, where it forms the prothrombinase complex with Factor Va, calcium ions, and phospholipids. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa), the key enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[1][2] Given that a single molecule of FXa can lead to the generation of approximately 1,000 thrombin molecules, its inhibition is a highly effective strategy for anticoagulation.[5]

Below is a diagram illustrating the central position of Factor Xa in the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XIa XIa XIIa->XIa IXa IXa XIa->IXa Xa Xa IXa->Xa VIIIa, Ca2+, PL Thrombin Thrombin (IIa) Xa->Thrombin Va, Ca2+, PL (Prothrombinase Complex) TissueFactor Tissue Factor VIIa_TF VIIa-TF Complex TissueFactor->VIIa_TF + VIIa VIIa_TF->Xa Fibrin Fibrin Monomer Thrombin->Fibrin Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Fibrin_Polymer Fibrin Polymer Fibrin->Fibrin_Polymer Polymerization Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin_Polymer->Crosslinked_Fibrin XIIIa FXa_Inhibitors Factor Xa Inhibitors (e.g., Thiazolopyridines) FXa_Inhibitors->Xa

Caption: The Coagulation Cascade Highlighting Factor Xa as a Therapeutic Target.

The Thiazolopyridine Scaffold: A Novel Avenue for FXa Inhibition

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core has been identified as a promising scaffold for the development of orally active FXa inhibitors.[1][3] This heterocyclic system serves as a key structural element that can be strategically modified to achieve high potency and selectivity.

One notable series of compounds based on this scaffold is the 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines.[1] Within this series, modifications to the piperazine moiety have been shown to significantly impact both in vitro and in vivo activity.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the in vitro and in vivo data for representative thiazolopyridine derivatives against well-established FXa inhibitors, rivaroxaban and apixaban.

CompoundFXa Ki (nM)FXa IC50 (nM)Prothrombin Time (PT) Doubling Conc. (µM)aPTT Doubling Conc. (µM)In Vivo Efficacy (Rat AV Shunt Model, ED50)Reference
Thiazolopyridine Derivative 3c ----0.3 mg/kg (p.o.)[1]
Thiazolopyridine Derivative 3d ----0.3 mg/kg (p.o.)[1]
Rivaroxaban 0.42.10.230.695.0 mg/kg (p.o.)[4]
Apixaban 0.08----[6]

Data for PT and aPTT for thiazolopyridine derivatives were not explicitly available in the reviewed literature, though prolongation was noted.

Structure-Activity Relationship (SAR) Insights

The development of thiazolopyridine-based FXa inhibitors has been guided by key structure-activity relationships. For the 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazine series, the following observations are crucial:

  • S4 Binding Pocket: The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety effectively occupies the S4 binding pocket of the FXa enzyme. X-ray crystallography has confirmed this binding mode.[3]

  • S1 Binding Pocket: The 6-chloronaphthalene group serves as the S1 binding element, a common feature in many potent FXa inhibitors.[3]

  • Piperazine Substituents: The nature of the substituent on the piperazine ring is critical for oral activity. The introduction of a carbamoyl or N-methylcarbamoyl moiety (compounds 3c and 3d , respectively) was found to confer potent oral inhibitory activity in rats.[1]

The following diagram illustrates the general pharmacophore model for this class of thiazolopyridine FXa inhibitors.

SAR_Diagram Thiazolopyridine 4,5,6,7-Tetrahydro- thiazolo[5,4-c]pyridine Piperazine Piperazine Linker Thiazolopyridine->Piperazine S4_Pocket S4 Pocket Thiazolopyridine->S4_Pocket Binding Sulfonyl Sulfonyl Group Piperazine->Sulfonyl SAR_Note R-group on piperazine is key for oral activity Piperazine->SAR_Note Naphthalene 6-Chloro- naphthalene Sulfonyl->Naphthalene S1_Pocket S1 Pocket Naphthalene->S1_Pocket Binding

Caption: Pharmacophore Model for Thiazolopyridine FXa Inhibitors.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to characterize FXa inhibitors.

Factor Xa Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Factor Xa.

Workflow Diagram:

FXa_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Human FXa - Test Inhibitor (various conc.) - Chromogenic Substrate - Assay Buffer start->prepare_reagents preincubation Pre-incubate FXa with Test Inhibitor or Vehicle prepare_reagents->preincubation add_substrate Initiate Reaction: Add Chromogenic Substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) incubation->read_absorbance calculate_inhibition Calculate % Inhibition and IC50/Ki Values read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Factor Xa Enzymatic Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with NaCl and CaCl2).

    • Prepare serial dilutions of the test thiazolopyridine inhibitor and control compounds (e.g., rivaroxaban) in the assay buffer.

    • Prepare a solution of a chromogenic FXa substrate (e.g., S-2765) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of the FXa solution to each well.

    • Add an equal volume of the test inhibitor dilution or vehicle (for control) to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a defined volume of the pre-warmed chromogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader, either kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes).

    • The rate of substrate cleavage is proportional to the FXa activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve. The Ki (inhibition constant) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[7] It is particularly sensitive to deficiencies in Factors VII, X, V, II (prothrombin), and fibrinogen.[8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[7]

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 1500 x g for 15 minutes).[9]

    • Spike the PPP with various concentrations of the test thiazolopyridine inhibitor or a vehicle control.

  • Assay Procedure:

    • Pre-warm the PPP samples and the PT reagent (containing thromboplastin and calcium) to 37°C.[10]

    • Pipette a volume of the PPP sample into a cuvette.

    • Add a specified volume of the pre-warmed PT reagent to the cuvette, simultaneously starting a timer.

    • Measure the time (in seconds) for a fibrin clot to form using an automated coagulometer or by manual tilt-tube method.[7]

  • Data Analysis:

    • Record the clotting time for each inhibitor concentration.

    • Determine the concentration of the inhibitor that doubles the baseline clotting time of the control sample.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to deficiencies in Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare citrated platelet-poor plasma (PPP) as described for the PT assay.

    • Spike the PPP with various concentrations of the test thiazolopyridine inhibitor or a vehicle control.

  • Assay Procedure:

    • Pipette a volume of the PPP sample into a cuvette.

    • Add a volume of the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to the plasma.

    • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of the contact factors.

    • Initiate clotting by adding a pre-warmed solution of calcium chloride (CaCl2) and simultaneously start a timer.

    • Measure the time (in seconds) for a fibrin clot to form.

  • Data Analysis:

    • Record the clotting time for each inhibitor concentration.

    • Determine the concentration of the inhibitor that doubles the baseline clotting time of the control sample.

Conclusion and Future Directions

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold represents a viable and promising starting point for the development of novel, orally active Factor Xa inhibitors. The initial data on derivatives from this class demonstrate potent in vivo efficacy, warranting further investigation. Future research should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of these compounds, including detailed metabolic profiling and assessment of potential off-target effects. A thorough investigation of the structure-activity relationship, aided by computational modeling, will be instrumental in optimizing the potency, selectivity, and safety of this new class of anticoagulants. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to build upon in the pursuit of the next generation of Factor Xa inhibitors.

References

  • Haginoya, N., Kobayashi, S., Komoriya, S., et al. (2004). Orally Active Factor Xa Inhibitors: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(14), 3849-3853.
  • Perzborn, E., Strassburger, J., Wilmen, A., et al. (2005). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 3(3), 514-521.
  • PhenX Toolkit. (2021). Prothrombin Time. Retrieved from [Link]

  • Haginoya, N., et al. (2004). Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates this compound as S4 binding element. Bioorganic & Medicinal Chemistry, 12(21), 5587-5599.
  • Practical-Haemostasis.com. (n.d.). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]

  • Practical-Haemostasis.com. (n.d.). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • LiNEAR. (n.d.). APTT. Retrieved from [Link]

  • Medscape. (2023). Prothrombin Time. Retrieved from [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • Wikipedia. (n.d.). Coagulation. Retrieved from [Link]

  • Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Retrieved from [Link]

  • Labcorp. (n.d.). Prolonged Activated Partial Thromboplastin Time (aPTT). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • University of Iowa Health Care. (n.d.). Activated Partial Thromboplastin Time (aPTT). Retrieved from [Link]

  • Labcorp. (n.d.). Prothrombin Time (PT) and Partial Thromboplastin Time (PTT). Retrieved from [Link]

  • National Bleeding Disorders Foundation. (n.d.). The Clotting Cascade. Retrieved from [Link]

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.
  • Turpie, A. G. (2007). Oral, direct factor Xa inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(6), 1238-1247.

Sources

Validating the Neuroprotective Potential of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: An In Vitro Comparison Guide for MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (designated as Compound X for this guide) as a potential neuroprotective agent. Our focus will be on its activity as a Monoamine Oxidase B (MAO-B) inhibitor, a key target in the management of neurodegenerative conditions like Parkinson's disease. We will objectively compare its performance against established MAO-B inhibitors, Selegiline and Rasagiline, using a cascade of biochemical and cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel compounds in the neuroprotective space.

Introduction: The Rationale for Targeting MAO-B in Neurodegeneration

Monoamine Oxidase B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the brain.[1] In neurodegenerative diseases such as Parkinson's, the progressive loss of dopaminergic neurons leads to motor impairments.[2] Inhibition of MAO-B can increase the synaptic availability of dopamine, offering symptomatic relief.[3] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[4] Therefore, inhibiting MAO-B presents a dual benefit: symptomatic improvement and potential disease-modifying effects through neuroprotection.

The tetrahydrothiazolopyridine scaffold has emerged as a promising pharmacophore for MAO-B inhibition.[1][2] This guide outlines a systematic in vitro approach to validate the efficacy, selectivity, and neuroprotective potential of Compound X, a novel derivative of this class.

Comparative Analysis: Compound X vs. Established MAO-B Inhibitors

Our validation strategy hinges on a direct comparison of Compound X with two clinically approved MAO-B inhibitors:

  • Selegiline: An irreversible inhibitor used in the treatment of Parkinson's disease.[5]

  • Rasagiline: A potent, selective, and irreversible MAO-B inhibitor also indicated for Parkinson's disease.[5]

The following sections detail the experimental protocols to generate comparative data on their inhibitory potency, neuroprotective efficacy, and safety profile.

Experimental Workflows for In Vitro Validation

A multi-tiered approach is essential for a thorough in vitro validation. We will employ a primary biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess neuroprotection and potential cytotoxicity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay Fluorometric MAO-B Inhibition Assay neuro_assay Neuroprotection Assay (SH-SY5Y cells) biochem_assay->neuro_assay Assess Cellular Efficacy ros_assay Reactive Oxygen Species (ROS) Quantification neuro_assay->ros_assay Investigate Mechanism cyto_assay Cytotoxicity Assay (MTT) neuro_assay->cyto_assay Determine Therapeutic Window

Caption: Experimental workflow for the in vitro validation of Compound X.

Primary Validation: Fluorometric MAO-B Inhibition Assay

This assay directly measures the ability of Compound X to inhibit MAO-B activity. The principle involves the oxidative deamination of a substrate by MAO-B, which generates hydrogen peroxide (H₂O₂). In the presence of a fluorescent probe, H₂O₂ produces a quantifiable signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X, Selegiline, and Rasagiline in DMSO.

    • Reconstitute recombinant human MAO-B enzyme in assay buffer.

    • Prepare a working solution of a suitable fluorogenic substrate (e.g., kynuramine) and a fluorescent probe.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test compounds to respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Add 40 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the substrate/probe solution.

    • Measure the fluorescence intensity at regular intervals for 30 minutes using a microplate reader (Excitation/Emission wavelengths will depend on the chosen probe).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

Cellular Efficacy: Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of Compound X to protect neuronal cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease pathology.[6]

Protocol:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Assay Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of Compound X, Selegiline, or Rasagiline for 2 hours.

    • Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the wells (excluding the untreated control wells).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay (see section 3.4).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC₅₀ value (the concentration of compound that provides 50% of the maximum neuroprotective effect).

Mechanistic Insight: Reactive Oxygen Species (ROS) Quantification

This assay determines if the neuroprotective effect of Compound X is associated with a reduction in intracellular ROS.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as the neuroprotection assay.

  • ROS Detection:

    • After the 24-hour incubation with the neurotoxin and test compounds, wash the cells with PBS.

    • Add a cell-permeable fluorescent ROS indicator (e.g., DCFDA) to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Quantify the relative fluorescence units (RFU) for each condition.

    • Compare the ROS levels in compound-treated cells to the 6-OHDA-treated control.

Safety Profile: MTT Cytotoxicity Assay

The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability. This is crucial for determining if the observed neuroprotection is not due to a confounding effect on cell proliferation and to establish a therapeutic window for Compound X.

Protocol:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Treat the cells with a range of concentrations of Compound X, Selegiline, or Rasagiline for 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

    • Add a solubilization solution to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC₅₀ value (the concentration of compound that causes a 50% reduction in cell viability).

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, comparative tables.

Table 1: Comparative Potency and Selectivity

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
Compound X[Hypothetical Value][Hypothetical Value][Calculated Value]
Selegiline[Literature Value][Literature Value][Calculated Value]
Rasagiline[Literature Value][Literature Value][Calculated Value]

Table 2: Comparative Neuroprotective Efficacy and Cytotoxicity

CompoundNeuroprotection EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)
Compound X[Hypothetical Value][Hypothetical Value][Calculated Value]
Selegiline[Literature Value][Literature Value][Calculated Value]
Rasagiline[Literature Value][Literature Value][Calculated Value]

Table 3: Comparative Effect on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)% ROS Reduction vs. 6-OHDA
Untreated Control[Hypothetical Value]N/A
6-OHDA alone[Hypothetical Value]0%
6-OHDA + Compound X[Hypothetical Value][Calculated Value]
6-OHDA + Selegiline[Hypothetical Value][Calculated Value]
6-OHDA + Rasagiline[Hypothetical Value][Calculated Value]

Visualizing the Mechanism and Comparative Performance

Diagrams can effectively illustrate the underlying biological pathway and summarize the comparative findings.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism ROS Reactive Oxygen Species (ROS) MAOB->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage CompoundX Compound X CompoundX->MAOB Inhibition

Caption: Signaling pathway of MAO-B in neurodegeneration and the point of intervention for Compound X.

G cluster_0 Potency (IC50) Potency (IC50) Compound X Compound X Selegiline Selegiline Compound X_bar Compound X_bar Compound X->Compound X_bar [Hypothetical Value] Rasagiline Rasagiline Selegiline_bar Selegiline_bar Selegiline->Selegiline_bar [Literature Value] Rasagiline_bar Rasagiline_bar Rasagiline->Rasagiline_bar [Literature Value] Neuroprotection (EC50) Neuroprotection (EC50) Compound X_np Compound X Selegiline_np Selegiline Compound X_np_bar Compound X_np_bar Compound X_np->Compound X_np_bar [Hypothetical Value] Rasagiline_np Rasagiline Selegiline_np_bar Selegiline_np_bar Selegiline_np->Selegiline_np_bar [Literature Value] Rasagiline_np_bar Rasagiline_np_bar Rasagiline_np->Rasagiline_np_bar [Literature Value] Safety (CC50) Safety (CC50) Compound X_s Compound X Selegiline_s Selegiline Compound X_s_bar Compound X_s_bar Compound X_s->Compound X_s_bar [Hypothetical Value] Rasagiline_s Rasagiline Selegiline_s_bar Selegiline_s_bar Selegiline_s->Selegiline_s_bar [Literature Value] Rasagiline_s_bar Rasagiline_s_bar Rasagiline_s->Rasagiline_s_bar [Literature Value]

Caption: Comparative bar chart of key performance metrics for Compound X and reference inhibitors.

Conclusion

This guide provides a robust and logical framework for the initial in vitro validation of this compound as a potential MAO-B inhibitor for neuroprotection. By systematically comparing its biochemical potency, cellular efficacy, and safety profile against established drugs, researchers can generate the critical data necessary to support further preclinical development. The outlined protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results. Successful outcomes from this validation cascade would provide a strong rationale for advancing this compound into more complex disease models.

References

  • Park, H. R., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(17), 5556-5563. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. AGRIS. Retrieved from [Link]

  • Da Prada, M., et al. (1987). Short-acting Novel MAO Inhibitors: In Vitro Evidence for the Reversibility of MAO Inhibition by Moclobemide and Ro 16-6491. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 12-20. [Link]

  • Kaveti, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]

  • Choudhary, S., et al. (2022). Structure-Based Design of Novel MAO-B Inhibitors: A Review. International Journal of Molecular Sciences, 23(15), 8123. [Link]

  • Wąsik, A., et al. (2022). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Pharmacological Reports, 74(4), 745-757. [Link]

  • Al-Ghorbani, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7435. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Zhang, X., et al. (2015). Design, Synthesis, and Structure-Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. European Journal of Medicinal Chemistry, 90, 85-96. [Link]

  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. Retrieved from [Link]

  • Wąsik, A., et al. (2022). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Pharmacological Reports, 74(4), 745-757. [Link]

  • Thangnipon, W., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Scientific Reports, 15(1), 1-15. [Link]

  • de Oliveira, M. R., et al. (2021). 2-(pyridin-2-ylimino)thiazolidin-4-one as a novel inhibitor of cerebral MAO-B activity with antioxidant properties and low toxicity potential. Journal of Biochemical and Molecular Toxicology, 35(8), e22833. [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of widely-used Factor Xa (FXa) inhibitors. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices in molecular docking studies, ensuring a robust and validated approach to understanding the binding interactions of these critical anticoagulants.

Introduction: The Significance of Factor Xa in Hemostasis

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.[1] It is situated at the convergence of the intrinsic and extrinsic pathways, making it a critical enzyme for the conversion of prothrombin to thrombin.[2][3] This "thrombin burst" is the final common step leading to the formation of a fibrin clot.[2] Consequently, FXa has emerged as a prime therapeutic target for the development of anticoagulants to treat and prevent thromboembolic disorders.[1][4]

Direct oral anticoagulants (DOACs) that specifically target FXa, such as Rivaroxaban, Apixaban, and Edoxaban, have revolutionized the management of conditions like non-valvular atrial fibrillation, deep vein thrombosis (DVT), and pulmonary embolism (PE).[5][6] These inhibitors function by selectively and reversibly binding to the active site of FXa, thereby blocking its enzymatic activity and attenuating the coagulation cascade.[7][8] Understanding the precise molecular interactions between these inhibitors and the FXa active site is paramount for the rational design of next-generation anticoagulants with improved efficacy and safety profiles. Molecular docking serves as a powerful computational tool to elucidate these interactions.[9]

The Coagulation Cascade and the Central Role of Factor Xa

To appreciate the significance of FXa inhibition, it is essential to visualize its position within the intricate network of the coagulation cascade.

Caption: The Coagulation Cascade highlighting the central role of Factor Xa.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a rigorous and self-validating workflow for the comparative molecular docking of FXa inhibitors. The causality behind each step is explained to ensure scientific integrity.

Preparation of the Macromolecule (Factor Xa)
  • Crystal Structure Retrieval: Obtain the three-dimensional crystal structure of human Factor Xa from the Protein Data Bank (PDB). For this study, PDB ID: 1HCG is a suitable starting point as it provides a high-resolution structure of the enzyme.[10] It is crucial to select a structure that is co-crystallized with a ligand to define the binding site accurately. Structures complexed with the inhibitors of interest, such as PDB ID: 2P16 for Apixaban and PDB ID: 1FAX for an analog of Rivaroxaban, are also highly valuable.[11][12]

  • Protein Preparation:

    • Removal of Non-essential Molecules: Delete all water molecules and any co-crystallized ligands or ions that are not pertinent to the catalytic activity. The rationale is to simplify the system and focus on the direct interactions between the inhibitor and the protein.

    • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This step is critical for accurately modeling hydrogen bonding interactions, which are key drivers of ligand binding.

    • Assigning Charges and Atom Types: Utilize a force field (e.g., AMBER, CHARMM) to assign appropriate partial charges and atom types to all atoms in the protein. This is fundamental for the accurate calculation of electrostatic and van der Waals interactions during the docking simulation.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and energetically favorable starting conformation for the docking calculations.

Preparation of the Ligands (Inhibitors)
  • Ligand Structure Acquisition: Obtain the 2D or 3D structures of the inhibitors: Rivaroxaban, Apixaban, and Edoxaban. These can be sourced from databases such as PubChem or ZINC.

  • Ligand Preparation:

    • Generation of 3D Conformations: If starting from 2D structures, generate low-energy 3D conformations. This is important as the initial conformation of the ligand can influence the docking outcome.

    • Addition of Hydrogen Atoms and Charge Assignment: Similar to the protein preparation, add hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms. This is essential for the accurate calculation of binding energies.

    • Defining Torsional Degrees of Freedom: Identify the rotatable bonds within the ligand. Allowing these bonds to rotate during the docking simulation enables the exploration of different conformations and finding the optimal binding pose.

Molecular Docking Simulation
  • Defining the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand from the original PDB file. The size of the grid box should be sufficient to encompass the entire active site and allow the ligand to move and rotate freely within it. The active site of FXa is well-characterized and includes key residues such as Asp189 in the S1 pocket and the aromatic box formed by Tyr99, Phe174, and Trp215 in the S4 pocket.[13]

  • Docking Algorithm Selection: Employ a reliable docking algorithm, such as AutoDock Vina or GOLD. These algorithms use stochastic search methods to explore a wide range of ligand conformations and orientations within the binding site.[14]

  • Execution of Docking Runs: Perform multiple independent docking runs for each inhibitor. This is crucial for ensuring the reproducibility of the results and for thoroughly sampling the conformational space.

Analysis and Validation of Docking Results
  • Clustering and Ranking of Poses: The docking software will generate multiple possible binding poses for each ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD). The poses are then ranked based on their predicted binding affinity (scoring function).[15]

  • Selection of the Best Pose: The pose with the lowest binding energy from the most populated cluster is generally considered the most probable binding mode.

  • Validation by Re-docking: A critical step for validating the docking protocol is to re-dock the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding mode with an RMSD value of less than 2.0 Å.[16][17] This provides confidence that the chosen parameters and algorithm are appropriate for the system under study.

  • Analysis of Interactions: Visualize the predicted binding poses of the inhibitors within the FXa active site using molecular graphics software (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the inhibitor and the protein residues.

Experimental Workflow Diagram

Docking_Workflow Molecular Docking Workflow for FXa Inhibitors cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve FXa Structure (PDB) Prep_Protein Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Protein Ligands Obtain Inhibitor Structures Prep_Ligands Prepare Ligands (Generate 3D, add H, assign charges) Ligands->Prep_Ligands Grid Define Binding Site (Grid Box) Prep_Protein->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Prep_Ligands->Dock Grid->Dock Cluster Cluster & Rank Poses Dock->Cluster Validate Validate by Re-docking (RMSD < 2.0 Å) Cluster->Validate Analyze Analyze Interactions (H-bonds, hydrophobic, etc.) Validate->Analyze

Caption: A validated workflow for comparative molecular docking studies.

Comparative Analysis of Factor Xa Inhibitors

The following table summarizes the predicted binding affinities and key interacting residues for Rivaroxaban, Apixaban, and Edoxaban with the active site of Factor Xa, based on published docking studies.

InhibitorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Rivaroxaban -10.5 to -12.0Asp189, Tyr228, Gly219, Trp215, Phe174, Tyr99
Apixaban -10.0 to -11.5Asp189, Tyr228, Gly219, Trp215, Phe174, Tyr99
Edoxaban -9.5 to -11.0Asp189, Tyr228, Gly219, Trp215, Phe174, Tyr99

Note: The binding affinity values are indicative and can vary depending on the specific docking software and force field used. The key interacting residues highlight the common binding motifs within the FXa active site.

Analysis of Binding Interactions:

  • Rivaroxaban: The oxazolidinone core of Rivaroxaban typically forms hydrogen bonds with the backbone of Gly219. The morpholinone ring occupies the S4 pocket, making hydrophobic interactions with Tyr99, Phe174, and Trp215. The chlorothiophene moiety is oriented towards the S1 pocket, but the primary interaction in S1 is with a conserved water molecule that mediates a hydrogen bond network with Asp189 and other residues.

  • Apixaban: The pyrazolopyridinone scaffold of Apixaban forms key hydrogen bonds with the backbone of Gly219. The p-methoxyphenyl group fits into the S1 pocket, forming a hydrogen bond with the backbone of Gly228. The piperidinone moiety extends into the S4 pocket, engaging in hydrophobic interactions with Tyr99, Phe174, and Trp215.[12][18]

  • Edoxaban: The chloropyridine group of Edoxaban occupies the S1 pocket, with the nitrogen atom forming a hydrogen bond with the backbone of Gly219. The thiazole ring is positioned in the S4 pocket, making hydrophobic contacts with the aromatic triad (Tyr99, Phe174, Trp215).

Conclusion and Future Perspectives

Molecular docking studies provide invaluable insights into the binding mechanisms of Factor Xa inhibitors. This guide has outlined a robust and scientifically sound workflow for conducting comparative docking analyses of Rivaroxaban, Apixaban, and Edoxaban. The results from such studies consistently demonstrate that these inhibitors effectively occupy the S1 and S4 pockets of the FXa active site, forming a network of hydrogen bonds and hydrophobic interactions that are crucial for their potent inhibitory activity.

While in-silico methods are powerful, it is imperative to correlate these findings with experimental data, such as IC50 values from enzymatic assays, to fully validate the computational predictions.[19] Future directions in this field will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative understanding of inhibitor binding. These approaches will undoubtedly aid in the design of novel Factor Xa inhibitors with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

  • Direct factor Xa inhibitors - Wikipedia. [Link]

  • Factor X - Wikipedia. [Link]

  • Camire, R. M. (2021). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. Journal of Thrombosis and Thrombolysis, 52(2), 383–390. [Link]

  • Patsnap Synapse. (2024). What are factor Xa inhibitors and how do they work? [Link]

  • Gómez-Outes, A., Suárez-Gea, M. L., Lecumberri, R., & Rocha, E. (2014). Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. Current Medicinal Chemistry, 21(18), 2047–2066. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]

  • Padmanabhan, K., Padmanabhan, K. P., Tulinsky, A., Park, C. H., Bode, W., Huber, R., Blankenship, D. T., Cardin, A. D., & Kisiel, W. (1993). Structure of human des(1-45) factor Xa at 2.2 A resolution. Journal of Molecular Biology, 232(3), 947–966. [Link]

  • RxList. (2021). How Do Factor Xa Inhibitors Work? [Link]

  • Cleveland Clinic. (2023). Factor Xa Inhibitors. [Link]

  • Gosset. Coagulation factor Xa (FXa). [Link]

  • Brown, M. A. (2013). Coagulation Factor Xa. In Handbook of Proteolytic Enzymes (pp. 2831-2838). Academic Press. [Link]

  • Proteopedia. Factor Xa. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A structure-based drug designing approach. Jacobs Journal of Scientific Research, 1(1), 1-8. [Link]

  • Milligan, P. E., & Berkowitz, S. D. (2015). The role of factor Xa inhibitors in venous thromboembolism treatment. Vascular Health and Risk Management, 11, 141–149. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(22), 4127. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • Brandstetter, H., Kuhne, A., Bode, W., Huber, R., von der Saal, W., Wirthensohn, K., & Engh, R. A. (1996). X-ray structure of human alpha-thrombin in a complex with the synthetic inhibitor DX-9065a. Acta Crystallographica Section D: Biological Crystallography, 52(Pt 5), 939–947. [Link]

  • Wikipedia. Docking (molecular). [Link]

  • Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., Wong, P. C., Rendina, A. R., Luettgen, J. M., Knabb, R. M., He, K., Xin, B., Wexler, R. R., & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, R., & Wall, I. D. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

  • chemRxiv. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. [Link]

  • Krishnaswamy, S., & Betz, A. (1997). Cooperative regulation of the activity of factor Xa within prothrombinase by discrete amino acid regions from factor Va heavy chain. Biochemistry, 36(45), 13850–13857. [Link]

  • ResearchGate. (2007). X-ray structure of apixaban bound to factor Xa. [Link]

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. [Link]

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. [Link]

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381. [Link]

  • MDPI. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • ResearchGate. (2025). Apixaban, an oral direct factor Xa inhibitor, inhibits human clot-bound factor Xa activity in vitro. [Link]

  • Open Access Journals. (2014). Edoxaban: a new oral direct factor Xa inhibitor for the prevention and treatment of thromboembolic disorders. [Link]

  • Bdeir, Y. Z., Rau, J. C., Palta, J., & Komorny, K. M. (2017). Rivaroxaban and apixaban induce clotting factor Xa fibrinolytic activity. Journal of Thrombosis and Haemostasis, 15(11), 2167–2176. [Link]

  • Steffel, J., & Braunwald, E. (2014). Edoxaban: a new oral direct factor Xa inhibitor. European Heart Journal, 35(28), 1839–1843. [Link]

  • Cohen, A. T., & Hamilton, M. (2020). Comparative Effects Between Direct Oral Anticoagulants for Acute Venous Thromboembolism: Indirect Comparison From Randomized Controlled Trials. Frontiers in Medicine, 7, 280. [Link]

  • Steffel, J., & Braunwald, E. (2014). Edoxaban: An Update on the New Oral Direct Factor Xa Inhibitor. European Heart Journal, 35(28), 1839–1843. [Link]

  • National Genomics Data Center. (2016). Direct factor Xa inhibitor edoxaban: from bench to clinical practice. [Link]

  • Managed Healthcare Executive. (2015). Edoxaban: An oral inhibitor of factor Xa. [Link]

  • (2025). What are the real-world studies comparing different Direct Oral Anticoagulants (DOACs)? [Link]

  • LITFL. (2023). Rivaroxaban and bleeding. [Link]

  • Sharma, M., & Kumar, S. (2013). The new factor Xa inhibitor: Apixaban. Journal of Pharmacology & Pharmacotherapeutics, 4(4), 302–305. [Link]

  • Journal of Brown Hospital Medicine. (2023). When Apixaban and Rivaroxaban Interfere With Anti-Xa Assays: A Cohort Study. [Link]

  • Frontiers. (2020). Comparative Effects Between Direct Oral Anticoagulants for Acute Venous Thromboembolism: Indirect Comparison From Randomized Controlled Trials. [Link]

  • Frontiers. (2020). Direct Oral Anticoagulants: From Randomized Clinical Trials to Real-World Clinical Practice. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for Edoxaban Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of therapeutic drugs is paramount. Edoxaban, a direct oral anticoagulant (DOAC), requires robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1] Among the available analytical techniques, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out for its superior sensitivity and specificity.[1]

This guide provides an in-depth, experience-driven perspective on the validation of an LC-MS/MS method for Edoxaban quantification in human plasma. Moving beyond a simple recitation of steps, we will delve into the rationale behind the experimental choices, ensuring a self-validating and trustworthy protocol. Furthermore, we will present a comparative analysis against an alternative method, offering a comprehensive understanding of the analytical landscape for Edoxaban. All protocols and claims are grounded in authoritative regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3][4][5]

The Imperative for Rigorous Method Validation

The core principle of any bioanalytical method validation is to establish, through documented evidence, that the method is fit for its intended purpose.[6][7] This is not merely a regulatory hurdle but a scientific necessity to ensure the integrity and reliability of the generated data. For a drug like Edoxaban, inaccurate quantification could have significant clinical implications. Therefore, each step of the validation process is designed to challenge the method's performance under various conditions.

The validation process, as outlined by the ICH M10 guideline, encompasses a series of key parameters that collectively define the method's capabilities and limitations.[5][8] These include selectivity, accuracy, precision, calibration curve, limits of quantification, matrix effect, recovery, and stability.

Comparative Analysis: LC-MS/MS vs. Chromogenic Anti-Xa Assay

While LC-MS/MS is considered the gold standard for quantification, other methods, such as chromogenic anti-Xa assays, are also employed, particularly in clinical settings.[9][10] Understanding the strengths and weaknesses of each is crucial for selecting the appropriate method for a given application.

Performance ParameterLC-MS/MSChromogenic Anti-Xa AssayRationale for Superiority/Difference
Specificity High (distinguishes parent drug from metabolites)Moderate (potential interference from other Factor Xa inhibitors and active metabolites)[10][11]LC-MS/MS uses mass-to-charge ratio for detection, providing unequivocal identification of the target analyte. Chromogenic assays measure enzymatic activity, which can be influenced by other compounds.
Sensitivity (LLOQ) Typically ~1 ng/mL[12]Variable, may be less sensitive at very low concentrationsThe inherent sensitivity of mass spectrometric detection allows for the quantification of analytes at lower concentrations than many activity-based assays.
Linearity Range Wide (e.g., 1-500 ng/mL)Generally narrower, may require dilution for high concentrations[9]LC-MS/MS detectors have a wide dynamic range, accommodating a broad spectrum of concentrations without compromising accuracy.
Accuracy & Precision High (CV% <15%)[12]Good, but can be variable, especially at the extremes of the rangeThe use of a stable isotope-labeled internal standard in LC-MS/MS effectively corrects for variability in sample preparation and instrument response, leading to higher accuracy and precision.
Throughput High (with modern UHPLC systems)Moderate to High (amenable to automation)While individual run times for LC-MS/MS can be short, the overall throughput is often higher due to the ability to multiplex and automate sample preparation and analysis.
Cost & Complexity High initial investment and operational cost; requires skilled personnel[13]Lower initial cost, more routine laboratory techniqueThe instrumentation and expertise required for LC-MS/MS are more specialized and expensive than for chromogenic assays.

A Validated LC-MS/MS Protocol for Edoxaban Quantification in Human Plasma

This protocol is a synthesis of established methods and best practices, designed to meet the stringent requirements of regulatory bodies.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of Edoxaban from plasma samples is depicted below:

Edoxaban Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Internal Standard (e.g., Edoxaban-d6) plasma->is Spike precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Supernatant Transfer vortex->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc UPLC Separation injection->lc ms Tandem MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Edoxaban plasma sample preparation and LC-MS/MS analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • Edoxaban reference standard

  • Edoxaban-d6 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Drug-free human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Edoxaban and Edoxaban-d6 in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the Edoxaban stock solution to create working standards for the calibration curve and quality control (QC) samples.

  • Prepare a working solution of the internal standard (IS) in 50:50 acetonitrile:water (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

The choice of protein precipitation is based on its simplicity, speed, and effectiveness for removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column.[1][12]

  • To 100 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for its ability to retain and separate Edoxaban from endogenous plasma components.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution is typically used to ensure good peak shape and separation from matrix components. A representative gradient would be:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for ionizing Edoxaban.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Edoxaban: m/z 548.2 → 366.2 (Quantifier), 548.2 → 321.1 (Qualifier)

    • Edoxaban-d6 (IS): m/z 554.2 → 372.2

  • Instrument Parameters: Source temperature, ion spray voltage, and collision energies should be optimized to maximize the signal for the specific MRM transitions.

In-Depth Look at Key Validation Parameters

The following diagram illustrates the logical relationship between the core validation parameters, demonstrating how they collectively ensure a robust and reliable method.

Validation Parameters cluster_core Core Performance cluster_quant Quantitative Aspects cluster_sample Sample Integrity Accuracy Accuracy Precision Precision Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect CalCurve Calibration Curve CalCurve->Accuracy CalCurve->Precision LLOQ LLOQ CalCurve->LLOQ ULOQ ULOQ CalCurve->ULOQ Recovery Recovery Recovery->LLOQ Stability Stability Stability->Accuracy

Caption: Interrelationship of key bioanalytical method validation parameters.

Stability: A Critical Consideration for Edoxaban

Edoxaban's stability in biological matrices is a critical factor that must be thoroughly investigated.[12][14] Studies have shown that Edoxaban is stable in plasma for 24 hours at room temperature and at 4°C.[14][15] For long-term storage, plasma samples should be kept at -20°C or -80°C, where Edoxaban has been shown to be stable for at least 5 months.[12] It is also essential to evaluate freeze-thaw stability, as samples may undergo multiple freeze-thaw cycles during handling.[14][15]

Stability Experiments to Perform:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability of Edoxaban in plasma at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Evaluate the stability of Edoxaban in plasma stored at -20°C and -80°C for an extended period.

  • Post-Preparative Stability: Determine the stability of the processed samples in the autosampler.

Conclusion

The LC-MS/MS method, when properly validated, offers an unparalleled combination of sensitivity, specificity, and accuracy for the quantification of Edoxaban in human plasma. This guide has provided a comprehensive framework for this validation process, grounded in regulatory expectations and practical scientific considerations. By understanding the "why" behind each step and by rigorously challenging the method's performance, researchers can ensure the generation of high-quality, reliable data that can be trusted for critical decision-making in both research and clinical settings. The comparative analysis with chromogenic assays further highlights the distinct advantages of LC-MS/MS for applications demanding the highest level of analytical rigor.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed. (URL: [Link])

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])

  • Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - PubMed. (URL: [Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (URL: [Link])

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (URL: [Link])

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid. (URL: [Link])

  • Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed. (URL: [Link])

  • Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC - NIH. (URL: [Link])

  • A Validated LC-MS/MS Method for Pharmacokinetic Study of Edoxaban in Healthy Rabbits. (URL: [Link])

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (URL: [Link])

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (URL: [Link])

  • Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - Taylor & Francis. (URL: [Link])

  • Bioanalytical method validation emea | PPTX - Slideshare. (URL: [Link])

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (URL: [Link])

  • Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC - NIH. (URL: [Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (URL: [Link])

  • Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PubMed Central. (URL: [Link])

  • A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits. (URL: [Link])

  • Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC - PubMed Central. (URL: [Link])

  • Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay - PubMed. (URL: [Link])

  • Quantitative edoxaban estimation by AUC spectrophotometry. (URL: [Link])

  • Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - ResearchGate. (URL: [Link])

Sources

A Head-to-Head Comparison of Direct Factor Xa Inhibitors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of direct Factor Xa (FXa) inhibitors, a cornerstone of modern anticoagulant therapy. We will move beyond a simple recitation of facts to explore the nuanced pharmacological differences and the experimental methodologies used to characterize these agents. Our focus is on providing the causal reasoning behind experimental choices and clinical outcomes, empowering researchers and drug development professionals with actionable insights.

The Central Role of Factor Xa in Coagulation

To appreciate the elegance of direct FXa inhibitors, one must first understand the pivotal position of Factor Xa in the coagulation cascade. The cascade, a series of enzymatic activations, converges at the formation of Factor Xa. Both the intrinsic (contact activation) and extrinsic (tissue factor) pathways lead to the activation of Factor X, which then combines with Factor Va on a phospholipid surface to form the prothrombinase complex.[1] This complex is the catalytic engine that converts prothrombin (Factor II) into thrombin (Factor IIa).[1] Thrombin is the final key enzyme, cleaving fibrinogen to fibrin, which forms the structural mesh of a blood clot.[1]

The strategic placement of Factor Xa makes it an ideal target for anticoagulation. Inhibiting one molecule of Factor Xa can prevent the generation of approximately 1,000 thrombin molecules, demonstrating a significant amplification effect. This targeted approach contrasts with older anticoagulants like warfarin, which broadly interfere with the synthesis of multiple vitamin K-dependent clotting factors. Direct FXa inhibitors, often referred to as "xabans," offer a more predictable anticoagulant response, rapid onset of action, and generally do not require routine coagulation monitoring, representing a significant advancement in therapy.[2][3][4][5]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Converts Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Direct Factor Xa Inhibitors (Rivaroxaban, Apixaban, etc.) Inhibitor->Factor Xa Inhibits

Caption: The Coagulation Cascade and Point of FXa Inhibition.

Mechanism of Action: A Shared Target, Distinct Interactions

Direct FXa inhibitors share a common mechanism: they bind directly and reversibly to the active site of the Factor Xa enzyme.[6] This action competitively blocks Factor Xa from converting prothrombin to thrombin, thus inhibiting the downstream amplification of the clotting cascade.[6][7][8] Unlike indirect inhibitors (e.g., heparin), their function is independent of antithrombin.[1] A key advantage is their ability to inhibit both free FXa in the plasma and FXa that is already incorporated into the prothrombinase complex, a feat not efficiently achieved by the heparin-antithrombin complex.[1]

While the target is the same, the "xabans"—primarily rivaroxaban, apixaban, edoxaban, and betrixaban—are distinct chemical entities. These structural differences influence their pharmacokinetic and pharmacodynamic profiles, leading to variations in dosing, metabolism, and potential drug interactions.

Comparative Pharmacokinetics and Pharmacodynamics

The clinical utility and selection of a specific FXa inhibitor are heavily influenced by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These parameters dictate dosing frequency, the need for dose adjustments in specific populations (e.g., renal impairment), and the potential for drug-drug interactions.

ParameterRivaroxaban (Xarelto®)Apixaban (Eliquis®)Edoxaban (Lixiana®/Savaysa®)Betrixaban (Bevyxxa®)
Bioavailability ~66% (with food for 15/20mg)~50%~62%[9]~34%
Time to Peak (Tmax) 2-4 hours3-4 hours1-2 hours[9]3-4 hours
Half-life (t1/2) 5-9 hours (young); 11-13 hours (elderly)~12 hours[3]10-14 hours[9]19-27 hours
Dosing Frequency Once or Twice DailyTwice DailyOnce DailyOnce Daily
Metabolism ~66% metabolized (CYP3A4/2J2)~75% metabolized (mainly CYP3A4)Minimal metabolism, mainly hydrolysis[9][10]Minimal metabolism
Renal Excretion ~33% as active drug~27% as active drug~50% as active drug~5-7% as active drug
Food Effect 15/20mg dose should be taken with foodNo significant effectNo significant effect[10]Take with food

Causality Behind the Data:

  • Dosing Frequency: The shorter half-lives of rivaroxaban and apixaban necessitate twice-daily dosing for certain indications (e.g., treatment of VTE) to maintain therapeutic levels, whereas the longer half-lives of edoxaban and betrixaban allow for once-daily administration.[3][9]

  • Renal Impairment: Edoxaban's heavy reliance on renal clearance (~50%) makes it more sensitive to changes in kidney function, requiring dose adjustments in patients with moderate to severe renal impairment.[3] In contrast, betrixaban's minimal renal excretion makes it a potentially more suitable option in this population.

  • Drug-Drug Interactions: The significant metabolism of rivaroxaban and apixaban via the CYP3A4 pathway makes them susceptible to interactions with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of this enzyme system. Edoxaban's minimal reliance on CYP pathways gives it a lower potential for such interactions.[9][10]

Clinical Efficacy and Safety: A Review of Landmark Trials

Direct head-to-head randomized controlled trials comparing different DOACs are lacking.[11] Therefore, our understanding of their comparative efficacy and safety is derived from large-scale trials against the previous standard of care, warfarin, and from subsequent meta-analyses and real-world observational studies.[11]

Trial (Indication: AF Stroke Prevention)DrugComparatorPrimary Efficacy Outcome (Stroke/Systemic Embolism)Primary Safety Outcome (Major Bleeding)
ROCKET AF RivaroxabanWarfarinNon-inferiorSimilar overall, but significantly less intracranial hemorrhage
ARISTOTLE ApixabanWarfarinSuperiorSuperior (significantly less bleeding)
ENGAGE AF-TIMI 48 EdoxabanWarfarinNon-inferiorSuperior (significantly less bleeding)

Key Insights:

  • Efficacy: All three agents demonstrated non-inferiority to warfarin for preventing stroke in patients with atrial fibrillation. Apixaban was the only one to demonstrate superiority.[2]

  • Safety: A consistent finding across trials was a significant reduction in the risk of intracranial hemorrhage compared to warfarin, a major advantage of the DOAC class.[11] Apixaban and edoxaban also showed a significant reduction in major bleeding overall compared to warfarin.[11]

  • Indirect Comparisons: While not definitive, some meta-analyses and observational studies suggest that apixaban may be associated with a lower risk of major bleeding, particularly gastrointestinal bleeding, compared to other DOACs.[11] However, these findings must be interpreted with caution due to the lack of direct, randomized comparisons.[11]

Managing Bleeding and Reversal Strategies

The most significant risk associated with any anticoagulant is bleeding.[7] While DOACs generally have a better safety profile than warfarin, managing major or life-threatening bleeding is a critical consideration.[12]

Reversal StrategyMechanism of ActionTarget AgentsAvailability & Notes
Andexanet Alfa (Andexxa®) Recombinant modified, inactive form of human Factor Xa. Acts as a decoy, binding and sequestering FXa inhibitors.[13]Approved for Apixaban and Rivaroxaban.[12][13][14]Specific, targeted reversal. Associated with a risk of thromboembolic events.[14][15]
Prothrombin Complex Concentrates (4F-PCC) Contains non-activated clotting factors II, VII, IX, and X. Replenishes coagulation factors to overcome inhibition.Non-specific. Used off-label for all FXa inhibitors.[12][16]Lacks robust, randomized data for DOAC reversal.[12] The primary option when a specific agent is unavailable.[15]

Experimental Protocol: The Chromogenic Anti-Factor Xa Assay

While routine monitoring is not required, measuring drug concentration via an anti-FXa assay can be crucial in specific clinical scenarios, such as overdose, prior to urgent surgery, or in patients with renal failure.[17][18] The chromogenic anti-Xa assay is the gold standard for this purpose.

Principle of the Assay: The assay's design is a self-validating system based on competitive inhibition. A known amount of excess Factor Xa is added to the patient's plasma. The FXa inhibitor present in the plasma will bind to and inactivate a portion of this added FXa. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is then introduced. The remaining, unbound FXa cleaves the substrate, producing a color change that is measured by a spectrophotometer. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[17]

Step-by-Step Methodology:

  • Sample Preparation: Collect patient blood in a citrated tube. Centrifuge to obtain platelet-poor plasma (PPP).

  • Reagent Preparation: Prepare calibrators and controls with known concentrations of the specific FXa inhibitor being measured (e.g., apixaban-specific calibrators). Reconstitute Factor Xa reagent and the chromogenic substrate according to manufacturer instructions.

  • Incubation 1 (Inhibitor Binding):

    • Pipette patient PPP, calibrators, or controls into a microplate well.

    • Add a pre-warmed, fixed amount of excess Factor Xa reagent to each well.

    • Incubate for a specified time (e.g., 120 seconds) at 37°C. During this step, the FXa inhibitor in the plasma binds to the added FXa.

  • Incubation 2 (Substrate Cleavage):

    • Add the pre-warmed chromogenic substrate to each well.

    • Incubate for a specified time (e.g., 180 seconds) at 37°C. During this step, the residual, active FXa cleaves the substrate.

  • Reaction Quenching: Add an acid (e.g., citric acid) to stop the reaction.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 405 nm) using a microplate reader.

  • Analysis: Generate a standard curve using the absorbance readings from the calibrators. Interpolate the drug concentration in the patient samples from this curve.

AntiXa_Workflow cluster_setup Preparation cluster_reaction Reaction Steps (in Cuvette) cluster_analysis Analysis Patient_Plasma Patient Plasma (Contains Inhibitor) Step1 1. Mix Plasma + FXa Reagent (Inhibitor Binds FXa) Patient_Plasma->Step1 FXa_Reagent Excess Factor Xa (Known Amount) FXa_Reagent->Step1 Substrate Chromogenic Substrate Step2 2. Add Substrate (Free FXa Cleaves Substrate) Substrate->Step2 Step1->Step2 Step3 3. Stop Reaction Step2->Step3 Measure Measure Color (Absorbance at 405nm) Step3->Measure Calculate Calculate Concentration (vs. Standard Curve) Measure->Calculate

Caption: Workflow of a Chromogenic Anti-Factor Xa Assay.

Conclusion for the Modern Laboratory

The direct Factor Xa inhibitors represent a family of highly effective anticoagulants that have fundamentally improved the management of thromboembolic disorders. While they share a common therapeutic target, they are not a uniform drug class.[11] A deep understanding of their distinct pharmacokinetic profiles, metabolic pathways, and clinical trial data is essential for selecting the appropriate agent for a given patient profile. For the drug development professional, the nuances in their biochemical interactions and the methodologies for their quantification, such as the anti-Xa assay, remain critical areas of focus for refining existing therapies and developing the next generation of anticoagulants.

References

  • Title: Oral Direct Factor Xa Inhibitors Source: Circulation Research URL: [Link]

  • Title: Direct factor Xa inhibitors - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology Source: YouTube (Level Up RN) URL: [Link]

  • Title: Anti-FXa anticoagulation reversal strategies: current evidence Source: VJNeurology URL: [Link]

  • Title: Direct Factor Xa Inhibitors - How do they work? (Pharmacology, Indications, Side effects) Source: YouTube (Thingyan Sane) URL: [Link]

  • Title: Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development Source: PubMed URL: [Link]

  • Title: Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum Source: PubMed Central URL: [Link]

  • Title: Reversal Agents for the Direct Factor Xa Inhibitors: Biochemical Mechanisms of Current and Newly Emerging Therapies Source: PubMed URL: [Link]

  • Title: Anti-Xa Assays Source: Practical-Haemostasis.com URL: [Link]

  • Title: It's time for head-to-head trials with direct oral anticoagulants Source: PubMed URL: [Link]

  • Title: Factor Xa Inhibitors: How They Work & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Andexanet alfa for reversal of direct factor Xa inhibitor anticoagulation Source: Australian Prescriber URL: [Link]

  • Title: Anti-Xa assays Source: Australian Prescriber - Therapeutic Guidelines URL: [Link]

  • Title: (PDF) Comparative Pharmacodynamics and Pharmacokinetics of Oral Direct Thrombin and Factor Xa Inhibitors in Development Source: ResearchGate URL: [Link]

  • Title: Reversal Agents for Direct Oral Anticoagulants (DOACs) Recommendations for Use Source: VA.gov URL: [Link]

  • Title: The role of factor Xa inhibitors in venous thromboembolism treatment Source: PMC - NIH URL: [Link]

  • Title: ANTI-FACTOR Xa ASSAY Source: Lancet Laboratories URL: [Link]

  • Title: Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants Source: NCBI Bookshelf URL: [Link]

  • Title: The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban Source: American Society for Clinical Laboratory Science URL: [Link]

  • Title: Anticoagulant reversal Source: The International Society of Blood Transfusion (ISBT) URL: [Link]

  • Title: Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice Source: UC Davis Health URL: [Link]

  • Title: Measuring concentrations of Rivaroxaban, Apixaban, Edoxaban Methods and Challenges Source: SlidePlayer URL: [Link]

Sources

A Comparative Guide to Purity Analysis of Synthetic 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is a pivotal intermediate in the synthesis of Edoxaban, a potent, orally bioavailable direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1] The efficacy and safety of the final active pharmaceutical ingredient (API), Edoxaban, are inextricably linked to the purity of its synthetic precursors. Even minute impurities in this intermediate can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the final drug.[2]

This guide provides an in-depth comparison of the primary analytical techniques for the purity assessment of synthetic this compound-2-carboxylic acid hydrochloride. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for ensuring the highest quality of this critical intermediate.

Potential Impurities: A Synthesis-Guided Overview

A thorough understanding of the synthetic route is fundamental to anticipating potential impurities. The synthesis of this compound-2-carboxylic acid hydrochloride typically involves several key steps, each with the potential to introduce impurities.[3]

A plausible synthetic pathway involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate with lithium hydroxide, followed by acidification with hydrochloric acid.[4]

Potential process-related impurities may include:

  • Unreacted starting materials: Such as 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

  • Reagents and catalysts: Residual lithium hydroxide or other bases.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation products: Resulting from instability of the intermediate under certain conditions.

  • Chiral impurities: As Edoxaban possesses chiral centers, the stereochemical purity of its intermediates is crucial.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the most widely employed technique for the purity analysis of non-volatile and thermally labile pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[7][8] For this compound-2-carboxylic acid hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: RP-HPLC Method for Purity Analysis

This protocol is a representative method adapted from literature on Edoxaban and its intermediates and may require optimization.[9]

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM dipotassium hydrogen phosphate buffer, pH adjusted to 7.0 with 10% orthophosphoric acid.

  • Mobile Phase B: Acetonitrile:n-Propanol (60:40 v/v).

  • Gradient: 85% A to 15% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound-2-carboxylic acid hydrochloride sample in the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) for analysis.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities. Identification of known impurities can be achieved by comparing their retention times with those of certified reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Purity Report Calculate->Report

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Focus on Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of pharmaceutical intermediates, its primary application is the analysis of residual solvents.[10][11]

Principle of GC-MS

GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

This protocol is based on general guidelines for residual solvent analysis in pharmaceuticals and should be validated for the specific compound.[12][13]

GC-MS Conditions:

  • Column: ZB-WAX capillary column (30 m x 0.53 mm i.d., 1.0 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Oven Program: 30°C (15 min), then ramp to 220°C at 10°C/min, hold for 30 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

Headspace Sampler Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 30 min.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or water) that dissolves the sample but does not interfere with the analysis.

  • Seal the vial tightly.

Data Interpretation

The presence of residual solvents is identified by comparing the mass spectra of the detected peaks with a library of known spectra (e.g., NIST). Quantification is typically performed using an internal or external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample into Vial AddSolvent Add Diluent Weigh->AddSolvent Seal Seal Vial AddSolvent->Seal Equilibrate Vial Equilibration Seal->Equilibrate Inject Headspace Injection Equilibrate->Inject Separate GC Separation Inject->Separate Ionize Mass Spectrometry Separate->Ionize Identify Identify Peaks (MS Library) Ionize->Identify Quantify Quantify Solvents Identify->Quantify Report Residual Solvents Report Quantify->Report

GC-MS Residual Solvent Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[] Beyond its qualitative power, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of pharmaceutical reference standards with high accuracy and precision, traceable to the International System of Units (SI).[15][16][17]

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure. In ¹H NMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: ¹H qNMR for Purity Determination

This protocol outlines a general procedure for qNMR analysis.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

  • Pulse Angle: 90°.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64).

Sample Preparation:

  • Accurately weigh a specific amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Interpretation and Purity Calculation

The purity of the analyte is calculated using the following equation:[16]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Purity Report Calculate->Report

qNMR Purity Determination Workflow

Elemental Analysis: Confirming Empirical Formula and Detecting Inorganic Impurities

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and can indicate the presence of inorganic impurities.

Principle of Elemental Analysis

The sample is combusted in a furnace at high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector, allowing for the determination of the elemental composition.

Experimental Protocol: CHNS Analysis
  • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Place the capsule into the autosampler of the elemental analyzer.

  • The instrument automatically performs the combustion and analysis.

Data Interpretation

The experimentally determined weight percentages of C, H, N, and S are compared with the theoretical values calculated from the molecular formula (C₈H₁₁ClN₂O₂S). A close agreement (typically within ±0.4%) confirms the elemental composition. Significant deviations may indicate the presence of impurities or residual solvents.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combust High-Temperature Combustion Encapsulate->Combust Separate Gas Separation Combust->Separate Detect Detection of Gases Separate->Detect Calculate Calculate Elemental % Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare Report Elemental Composition Report Compare->Report

Elemental Analysis Workflow

Comparative Analysis of Purity Determination Methods

Technique Principle Primary Application Strengths Limitations
HPLC Differential partitioning between mobile and stationary phases.Quantification of the main component and non-volatile organic impurities.High resolution, high sensitivity, excellent for quantitative analysis.Requires reference standards for impurity identification, may not detect all impurities (e.g., inorganic salts).
GC-MS Separation of volatile compounds based on boiling point and mass-to-charge ratio.Identification and quantification of residual solvents.High sensitivity and specificity for volatile compounds, definitive identification via mass spectra.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin resonance in a magnetic field.Structural elucidation, definitive identification, and quantitative purity determination (qNMR).Provides structural information, absolute quantification without a specific reference standard for the analyte.Lower sensitivity than chromatographic methods, requires a high-purity internal standard for qNMR.
Elemental Analysis Combustion and detection of elemental gases.Confirmation of empirical formula and detection of inorganic impurities.Provides fundamental information on elemental composition.Does not provide information on the nature of organic impurities, requires a pure sample for accurate results.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of this compound-2-carboxylic acid hydrochloride necessitates a multi-faceted analytical approach. While HPLC is the cornerstone for routine purity assessment and quantification of organic impurities, it should be complemented by other techniques to gain a comprehensive understanding of the impurity profile. GC-MS is indispensable for controlling residual solvents, NMR spectroscopy provides unequivocal structural confirmation and an orthogonal method for purity determination, and elemental analysis serves as a fundamental check of the compound's composition. By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

  • Chiral HPLC Method for Edoxaban and its Intermediates. (URL: [Link])

  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate. (URL: [Link])

  • Quantitative NMR Methods in Pharmaceuticals. (URL: [Link])

  • A Guide to Quantitative NMR (qNMR). (URL: [Link])

  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. (URL: [Link])

  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. (URL: [Link])

  • A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. (URL: [Link])

  • Edoxaban-impurities. (URL: [Link])

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (URL: [Link])

  • 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban- An anticoagulant drug. (URL: [Link])

  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (URL: )
  • a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. (URL: [Link])

  • A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. (URL: [Link])

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (URL: [Link])

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EDOXABAN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. (URL: [Link])

  • Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. (URL: [Link])

  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. (URL: [Link])

  • Review on Characteristics and Analytical Methods of Rivaroxaban. (URL: [Link])

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. (URL: [Link])

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (URL: [Link])

  • Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. (URL: [Link])

  • Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. (URL: [Link])

  • Rivaroxaban – Analytical Method Development and Validation. (URL: [Link])

  • Analytical method development and validation of rivaroxaban in bulk and pharmaceutical dosage form by using RP-HPLC. (URL: [Link])

  • Determination of Residual Solvents in Linezolid by Static Headspace GC. (URL: [Link])

  • For synthesis of chiral impurity 5 of Edoxaban intermediate i.e.,.... (URL: [Link])

  • This compound-2-carboxylic acid h. (URL: [Link])

  • 5-Methyl-4,5,6,7-tetrahydro[15][18]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7) API Intermediate Manufacturers. (URL: [Link])

  • Process for producing this compound-2-carboxylic acid. (URL: )
  • 5-Methyl-4,5,6,7-tetrahydro[15][18]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (URL: [Link])

  • Organosulfur and Organoselenium Chemistry. (URL: [Link])

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (URL: [Link])

  • Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. (URL: [Link])

  • The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. (URL: [Link])

  • Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our commitment to safety and operational excellence beyond the benchtop. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a heterocyclic compound utilized in pharmaceutical research and development.[1] The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound, and its common salt form, the hydrochloride, are classified as environmentally hazardous substances.[2][3] While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) indicate potential hazards upon exposure. The hydrochloride salt, for instance, may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[4]

Key Hazard Considerations:

  • Environmental Hazard: Classified for transport as "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."[2][3] This underscores the critical need to prevent its release into the environment.

  • Potential Health Effects: Although data is not exhaustive, assume the compound may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace through its Hazard Communication Standard.[9][10][11][12]

It is the responsibility of the waste generator (the laboratory) to correctly classify and manage their hazardous waste from "cradle-to-grave."[7] Waste this compound should be treated as a hazardous waste unless determined otherwise by a certified analysis. For pyridine and its derivatives, federal and state regulations require that they be managed as hazardous waste.[13][14]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the potential hazards, the following PPE must be worn at all times when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes or aerosol generation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use.[2][15]Prevents skin contact. It is crucial to wash hands after removing gloves.
Body Protection A fully-buttoned laboratory coat. For larger quantities or spill cleanup, consider fire/flame-resistant and impervious clothing.[2]Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][15] If airborne dust is likely, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound.
Waste Collection and Segregation: The First Step to Proper Disposal

Proper segregation of chemical waste is paramount to prevent unintended reactions and to ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Container Selection: Use a dedicated, sealable, and clearly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first quantity of waste is added.[15] The label must include:

    • The full chemical name: "Waste this compound"

    • The date accumulation started.

    • The relevant hazard warnings (e.g., "Irritant," "Environmentally Hazardous").

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Store the waste container away from incompatible materials such as strong oxidizers and acids.[15]

  • Storage: Keep the waste container tightly closed in a cool, dry, and well-ventilated area, designated for hazardous waste accumulation.[2][3]

Disposal Procedures: From Laboratory to Final Disposition

The primary method for the final disposal of this compound is through a licensed hazardous waste disposal facility. The most common and effective method for organic compounds of this nature is high-temperature incineration.[13]

For Small, Laboratory-Scale Quantities:

  • Ensure the waste is properly collected and the container is securely sealed and labeled as described in Section 4.

  • When the container is full or you are no longer generating this waste stream, complete a chemical waste collection request form as required by your institution's EHS department.[15]

  • Store the sealed container in your designated waste accumulation area until it is collected by trained EHS personnel or a certified waste vendor.

For Bulk Quantities:

  • The disposal of large quantities of this compound should be managed directly with a certified hazardous waste disposal company.

  • Provide the vendor with the Safety Data Sheet (SDS) for the compound to ensure they can properly classify and manifest the waste for transport and disposal.

  • The waste will be transported off-site by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Compatible, and Sealed Hazardous Waste Container ppe->collect spill_check Accidental Spill? collect->spill_check spill_protocol Follow Spill Cleanup Protocol (See Section 6) spill_check->spill_protocol Yes storage Store in Designated Hazardous Waste Accumulation Area spill_check->storage No spill_protocol->collect request_pickup Request Waste Pickup via Institutional EHS storage->request_pickup end Disposal by Certified Vendor (Incineration) request_pickup->end

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

In the event of an accidental spill, prompt and safe cleanup is crucial.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Remove all sources of ignition.[2]

  • Assess the Spill: For small spills, trained laboratory personnel can perform the cleanup. For large spills, contact your institution's EHS emergency line.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place the spilled material and any contaminated absorbents into a labeled hazardous waste container.[15]

  • Decontamination: Clean the spill area with soap and water, followed by a rinse.[2] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department as per your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective effort that safeguards both the scientific community and the public.

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[2][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • EPA proposes rules for hazardous waste, pharmaceuticals. (2015, September 1). Waste Dive. Retrieved from [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? (2024, November 22). CountyOffice.org. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC. Retrieved from [Link]

  • Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). OSHA. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025, August 8). IntechOpen. Retrieved from [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved from [Link]

  • 1910.1200 - Hazard Communication. (n.d.). OSHA. Retrieved from [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Hazard Communication - Overview. (n.d.). OSHA. Retrieved from [Link]

  • 1910 Subpart Z - Toxic and Hazardous Substances. (n.d.). OSHA. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.